2-Bromo-p-xylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXISTPDUYKNPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
| Record name | XYLYL BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1706 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060289 | |
| Record name | Benzene, 2-bromo-1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Xylyl bromide appears as colorless crystals or a clear colorless liquid. Vapors extremely irritate the eyes and mucous membranes., Clear liquid with aromatic odor (mixture of isomers); [Hawley] | |
| Record name | XYLYL BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1706 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Xylyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2674 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
210-220 °C | |
| Record name | XYLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.4 | |
| Record name | XYLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals or clear colorless liquid, Colorless liquid | |
CAS No. |
35884-77-6, 553-94-6 | |
| Record name | XYLYL BROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1706 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromo-p-xylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-bromo-1,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-p-xylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-bromo-1,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 2-bromo-1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XYLYL BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2021 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-bromo-p-xylene: Properties, Specifications, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-bromo-p-xylene (B1265381) (CAS No. 553-94-6), a key aromatic building block in organic synthesis. This document details its physical and chemical properties, commercial specifications, and provides illustrative experimental protocols for its application in common cross-coupling reactions.
Core Properties and Specifications
This compound, also known as 1-bromo-2,5-dimethylbenzene, is a colorless to light yellow liquid at room temperature.[1][2] Its structural and chemical information are summarized below.
Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-bromo-1,4-dimethylbenzene | [2][3][4][5] |
| CAS Number | 553-94-6 | [1][2][3][4] |
| Molecular Formula | C₈H₉Br | [1][2][3][4][5][6][7] |
| Molecular Weight | 185.06 g/mol | [1][3][4][6][7][8][9] |
| Canonical SMILES | CC1=CC(=C(C=C1)C)Br | [1][2] |
| InChI Key | QXISTPDUYKNPLU-UHFFFAOYSA-N | [2][3][5] |
| Synonyms | 1-Bromo-2,5-dimethylbenzene, 2,5-Dimethylbromobenzene, Bromo-p-xylene | [3][8][10] |
Physical Properties
The key physical properties of this compound are presented in the table below, providing essential data for reaction planning and process control.
| Property | Value | Reference(s) |
| Appearance | Clear, colorless to light yellow liquid | [1][2] |
| Melting Point | 9 - 10 °C | [1][6][8] |
| Boiling Point | 199 - 201 °C (at 760 mmHg) | [5][6][8] |
| Density | 1.339 g/cm³ (at 25 °C) | [1] |
| Refractive Index | 1.5495 - 1.5515 (at 20°C, 589 nm) | [1][2] |
| Flash Point | 80.1 °C | [1] |
| Vapor Pressure | 0.481 mmHg (at 25 °C) | [1] |
| Solubility | Soluble in common organic solvents such as ethanol, acetone, and ether. Slowly decomposes in water. |
Commercial Specifications
This compound is commercially available from various suppliers with purity levels suitable for research and development as well as larger-scale manufacturing.
| Specification | Typical Value | Reference(s) |
| Purity (by GC) | ≥96.0% to ≥99.0% | [2][5] |
| Appearance | Conforms to physical properties | [2] |
| Infrared Spectrum | Conforms to structure | [2] |
| Storage Conditions | Store in a dark, dry, well-ventilated place at room temperature. | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for identity confirmation and purity assessment.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the two methyl groups.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching vibrations for the aromatic ring and methyl groups, as well as C-Br stretching.[2]
-
Mass Spectrometry: The mass spectrum shows a characteristic isotopic pattern for a monobrominated compound, with two major peaks at m/z 184 and 186 of nearly equal intensity.
Chemical Reactivity and Synthetic Applications
As an aryl bromide, this compound is a versatile substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its primary utility is in palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.
Below is a diagram illustrating the key reaction pathways for this compound.
Caption: Common synthetic transformations of this compound.
Experimental Protocols
The following sections provide detailed, representative methodologies for common reactions involving this compound. These protocols are generalized and may require optimization based on the specific substrate and desired scale.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard glassware for inert atmosphere synthesis
-
Nitrogen or Argon gas
Procedure:
-
Setup: To a flame-dried round-bottom flask or reaction tube, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.05 eq.).
-
Inerting: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
The workflow for this Suzuki-Miyaura coupling is visualized below.
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Protocol: Grignard Reagent Formation and Reaction
This protocol details the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile, such as a ketone.
Materials:
-
This compound
-
Magnesium turnings (1.1 equivalents)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (optional, as initiator)
-
Electrophile (e.g., acetone, 1.0 equivalent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard, flame-dried glassware for anhydrous synthesis
-
Nitrogen or Argon gas
Procedure:
-
Setup: Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.
-
Initiation: Add a small volume of anhydrous ether/THF to cover the magnesium. Add a solution of this compound in anhydrous ether/THF to the dropping funnel. Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling or gentle reflux), add a small crystal of iodine or gently warm the flask.
-
Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
-
Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of the electrophile (e.g., acetone) in anhydrous ether/THF dropwise, maintaining a low temperature.
-
Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes. Cool the flask again in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol product.
-
Purification: Purify the crude product by distillation or column chromatography.
The workflow for the Grignard reaction is visualized below.
Caption: A generalized workflow for Grignard reagent formation and reaction.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 2-Bromo-m-xylene(576-22-7) 1H NMR spectrum [chemicalbook.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. 2-Bromo-m-xylene, 98+% | Fisher Scientific [fishersci.ca]
- 7. Benzene, 2-bromo-1,4-dimethyl- | C8H9Br | CID 11121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzene, 2-bromo-1,4-dimethyl- [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. far-chemical.com [far-chemical.com]
A Comprehensive Technical Guide to 2-Bromo-p-Xylene (CAS: 553-94-6)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-bromo-p-xylene (B1265381) (CAS number 553-94-6), a key aromatic building block in organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis and reaction protocols, and applications in research and drug development, with a focus on providing practical information for laboratory use.
Physicochemical and Spectroscopic Data
This compound, also known as 1-bromo-2,5-dimethylbenzene, is a colorless to light yellow liquid at room temperature.[1][2] Its core structure consists of a benzene (B151609) ring substituted with a bromine atom and two methyl groups at positions 1, 2, and 5, respectively.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 553-94-6 | [2] |
| Molecular Formula | C₈H₉Br | [2] |
| Molecular Weight | 185.06 g/mol | [2] |
| Appearance | Clear colorless to light yellow liquid | [3] |
| Melting Point | 9-10 °C | [2] |
| Boiling Point | 199-201 °C | [2] |
| Density | 1.339 g/cm³ | [2] |
| Refractive Index (n20/D) | 1.550 | [3] |
| Flash Point | 80.1 °C | [3] |
| Solubility | Insoluble in water | [4] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following sections provide an overview of its characteristic spectral data.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and methyl protons. The aromatic protons typically appear as multiplets in the downfield region, while the methyl protons resonate as singlets in the upfield region.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. Due to the molecule's asymmetry, eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum of this compound.[5]
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. Key peaks include those corresponding to C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and the C-Br stretching vibration.
Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) results in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.[6]
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is the electrophilic bromination of p-xylene (B151628).
Synthesis of this compound via Electrophilic Bromination
This protocol describes the direct bromination of p-xylene using bromine in the presence of a Lewis acid catalyst, such as iron filings.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap, place p-xylene (1.0 equivalent) and a catalytic amount of iron filings (e.g., 0.05 equivalents).
-
Reagent Addition: Cool the flask in an ice-salt bath to 0-5 °C. Add bromine (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours while maintaining the temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, pour the mixture into water and wash with a saturated solution of sodium bisulfite to remove any unreacted bromine. Separate the organic layer.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Key Reactions and Experimental Protocols
This compound serves as a versatile intermediate in a variety of organic transformations, primarily through reactions involving its carbon-bromine bond.
Grignard Reaction
The formation of a Grignard reagent from this compound opens up possibilities for the introduction of various nucleophiles.
Experimental Protocol for Grignard Reagent Formation:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to initiate the reaction.
-
Reagent Addition: Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise from the dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.[7]
-
Completion: After the addition is complete, continue stirring until the magnesium is consumed. The resulting grey solution is the Grignard reagent, 2,5-dimethylphenylmagnesium bromide, ready for subsequent reactions.[7]
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds.
Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equivalent), a boronic acid or its ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents).[8][9]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.[8][9]
-
Reaction: Heat the mixture with stirring at a temperature typically ranging from 80-110 °C. Monitor the reaction's progress by TLC or GC-MS.[8][9]
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[8]
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its utility lies in its ability to introduce the 2,5-dimethylphenyl moiety into a target structure. This can be particularly useful for modifying the steric and electronic properties of a molecule to enhance its biological activity or pharmacokinetic profile.
While specific examples of its direct incorporation into marketed drugs are not extensively documented in readily available literature, its role as a versatile intermediate is clear. For instance, derivatives of this compound can be used to synthesize ligands for various receptors or as precursors to more complex heterocyclic systems. The reactions described above, such as Suzuki-Miyaura coupling, are fundamental in modern drug discovery for the construction of novel molecular scaffolds.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.[10] It is important to wear personal protective equipment, including gloves, safety goggles, and a lab coat, when working with this chemical.[10] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.
Hazard Summary:
-
Skin Irritation: Causes skin irritation.[10]
-
Eye Irritation: Causes serious eye irritation.[10]
-
Respiratory Irritation: May cause respiratory irritation.[10]
In case of contact, flush the affected area with copious amounts of water. If irritation persists, seek medical attention. Store this compound in a cool, dry, and well-ventilated area away from heat and ignition sources.[3]
Toxicological Data:
This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development setting. By following the outlined protocols and safety guidelines, scientists can effectively employ this versatile chemical intermediate in their synthetic endeavors.
References
- 1. spectrabase.com [spectrabase.com]
- 2. far-chemical.com [far-chemical.com]
- 3. This compound|lookchem [lookchem.com]
- 4. westliberty.edu [westliberty.edu]
- 5. quora.com [quora.com]
- 6. Benzene, 2-bromo-1,4-dimethyl- [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Synonyms for 2-bromo-p-xylene (e.g., 2-Bromo-1,4-dimethylbenzene)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-bromo-p-xylene (B1265381) (2-Bromo-1,4-dimethylbenzene), a key aromatic hydrocarbon derivative. This document includes a detailed list of its synonyms, extensive quantitative data on its physical and chemical properties, and explicit experimental protocols for its synthesis and purification.
Nomenclature and Identification
This compound is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in its identification.
| Synonym Type | Name |
| IUPAC Name | 2-bromo-1,4-dimethylbenzene |
| Common Name | This compound |
| Alternative Names | 1-Bromo-2,5-dimethylbenzene |
| 2,5-Dimethylbromobenzene | |
| 2,5-Dimethylphenyl bromide | |
| 2-Bromo-1,4-xylene | |
| p-Xylene, 2-bromo- | |
| Bromo-p-xylene | |
| CAS Number | 553-94-6 |
| EC Number | 209-055-7 |
| UN Number | 1701 |
| NSC Number | 8051 |
Physicochemical Properties
A summary of the key quantitative physical and chemical properties of this compound is presented in the table below, facilitating easy comparison and reference.
| Property | Value | References |
| Molecular Formula | C₈H₉Br | [1][2] |
| Molecular Weight | 185.06 g/mol | [2][3] |
| Appearance | Clear colorless to light yellow liquid | [2][4] |
| Melting Point | 9-10 °C | [2][3] |
| Boiling Point | 199-201 °C | [3] |
| Density | 1.339 - 1.34 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.550 | [2] |
| Flash Point | 80.1 °C | [2] |
| Vapor Pressure | 0.481 mmHg at 25°C | [2] |
| Solubility | Insoluble in water | [5] |
| CAS Registry Number | 553-94-6 | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established synthetic procedures.
1. Synthesis of this compound via Bromination of p-Xylene
This protocol describes the electrophilic aromatic substitution reaction for the synthesis of this compound from p-xylene.
-
Materials:
-
p-Xylene
-
Bromine
-
Potassium bromate (B103136) (K BrO₃)
-
Water
-
Aqueous sodium hydroxide (B78521) (NaOH) solution
-
-
Procedure:
-
To a reaction vessel, add 9.0 g (0.0847 mol) of p-xylene, 2.42 g (0.0145 mol) of potassium bromate, and 5 ml of water.
-
While maintaining the reaction mixture temperature at 30 °C, add 6.77 g (0.042 mol) of bromine dropwise over 30 minutes.
-
After the addition is complete, stir the reaction mixture for 6 hours.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with an aqueous solution of sodium hydroxide.
-
Purify the crude product by distillation at atmospheric pressure, collecting the fraction boiling at 200-202 °C. This yields 2-bromo-1,4-dimethylbenzene.
-
2. Purification of this compound
This protocol outlines the purification of the synthesized this compound.
-
Materials:
-
Crude this compound
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
-
Procedure:
-
Dilute the crude reaction mixture with ethyl acetate and water.[2]
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[2]
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.[2]
-
Dry the organic layer over magnesium sulfate and filter.[2]
-
Concentrate the filtrate under reduced pressure.[2]
-
Purify the resulting residue by flash column chromatography on silica gel, eluting with hexane, to afford the pure this compound.[2]
-
Reaction Workflow and Logical Relationships
The following diagrams illustrate the synthesis and purification workflow for this compound.
References
- 1. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]
- 2. 2-Bromo-m-xylene synthesis - chemicalbook [chemicalbook.com]
- 3. far-chemical.com [far-chemical.com]
- 4. Benzene, 2-bromo-1,4-dimethyl- | C8H9Br | CID 11121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]
Molecular formula and weight of 2-bromo-p-xylene
An In-depth Guide to the Molecular Properties of 2-Bromo-p-Xylene (B1265381)
This technical guide provides essential information regarding the molecular formula and molecular weight of this compound, a compound of interest for researchers, scientists, and professionals in drug development.
Core Molecular Data
This compound, also known by synonyms such as 1-bromo-2,5-dimethylbenzene and 2,5-dimethylbromobenzene, is an aromatic organic compound.[1][2][3] Its fundamental molecular properties are crucial for a wide range of applications in chemical synthesis and pharmaceutical research.
The key molecular identifiers and properties for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C8H9Br[4][5][6] |
| Molecular Weight | 185.06 g/mol [2][5][6] |
| CAS Number | 553-94-6[4][5] |
| Appearance | Clear colourless to light yellow liquid[4] |
| Boiling Point | 199-201 °C[1] |
| Melting Point | 9-10 °C[1][4] |
| Density | 1.339 g/cm³[4] |
Determination of Molecular Properties
The molecular formula and weight of a compound like this compound are determined through standard analytical chemistry techniques.
-
Molecular Formula (C8H9Br): The elemental composition is typically determined by combustion analysis, which measures the amount of carbon and hydrogen. The presence of bromine is confirmed and quantified using methods such as mass spectrometry or X-ray fluorescence.
-
Molecular Weight (185.06 g/mol ): Mass spectrometry is the primary method for determining the molecular weight of a compound. This technique measures the mass-to-charge ratio of ionized molecules, providing a precise molecular weight. The exact mass is reported as 183.98876 Da.[4][7]
Logical Relationship Diagram
The following diagram illustrates the logical connection between the common name of the compound, its molecular formula, and its corresponding molecular weight.
References
- 1. far-chemical.com [far-chemical.com]
- 2. en.huatengsci.com [en.huatengsci.com]
- 3. Benzene, 2-bromo-1,4-dimethyl- [webbook.nist.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 6. scbt.com [scbt.com]
- 7. Benzene, 2-bromo-1,4-dimethyl- | C8H9Br | CID 11121 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Analysis of 2-Bromo-p-Xylene
This technical guide provides an in-depth analysis of the spectroscopic data for 2-bromo-p-xylene (B1265381) (1-bromo-2,5-dimethylbenzene), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Detailed experimental protocols and structured data tables are presented to facilitate easy interpretation and application.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound. These values are compiled from various spectral databases and are essential for the structural elucidation and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[1][2]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.35 | s | 1H | Ar-H (H-3) |
| ~7.00 | d | 1H | Ar-H (H-6) |
| ~6.95 | d | 1H | Ar-H (H-4) |
| ~2.40 | s | 3H | Ar-CH₃ (C-1 Me) |
| ~2.30 | s | 3H | Ar-CH₃ (C-4 Me) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~137.9 | C-4 |
| ~134.5 | C-1 |
| ~133.0 | C-6 |
| ~130.5 | C-5 |
| ~129.8 | C-3 |
| ~122.1 | C-2 |
| ~22.8 | C-1 CH₃ |
| ~20.5 | C-4 CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[3][4]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3010 | Medium | Aromatic C-H Stretch |
| ~2985 | Medium-Strong | Aliphatic C-H Stretch (in CH₃) |
| ~1555 | Strong | C=C Aromatic Ring Stretch |
| ~1480 | Strong | C=C Aromatic Ring Stretch |
| ~1193 | Strong | C-O Symmetric Stretch (possible impurity or overtone) |
| ~1040 | Strong | C-Br Stretch |
| ~870 | Strong | C-H Out-of-plane Bend (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5] For this compound, electron ionization (EI) is a common method.[5]
Table 4: Major Peaks in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 186 | ~98 | Molecular Ion [M+2]⁺ (with ⁸¹Br isotope) |
| 184 | 100 (Base Peak) | Molecular Ion [M]⁺ (with ⁷⁹Br isotope) |
| 105 | High | [M - Br]⁺ Fragment |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[2]
-
Instrumentation: Acquire the spectrum on a suitable NMR spectrometer (e.g., a 300 or 400 MHz instrument).[1][6]
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include an appropriate spectral width, acquisition time (~2-4 seconds), and a relaxation delay (d1) of 1-5 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
IR Spectroscopy Protocol
-
Sample Preparation (Liquid): As this compound is a liquid at room temperature, a spectrum can be obtained by placing a drop of the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr) to create a thin film.[7]
-
Alternative (ATR): Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. Place a small drop of the sample directly onto the ATR crystal (e.g., ZnSe or diamond).[8]
-
Background Spectrum: Record a background spectrum of the empty instrument (or clean ATR crystal) to subtract atmospheric and instrument-related absorptions.
-
Sample Spectrum: Record the spectrum of the sample. The typical range is 4000-600 cm⁻¹.[3]
-
Data Analysis: Identify characteristic absorption bands and compare them to known correlation tables to identify functional groups.[9]
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.[10]
-
Ionization: Ionize the sample molecules. Electron Impact (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation.[5]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).[11]
-
Detection: Detect the separated ions, and plot the relative abundance of each ion as a function of its m/z ratio to generate the mass spectrum.
-
Data Interpretation: Identify the molecular ion peak (M⁺) and the [M+2]⁺ peak, characteristic of a bromine-containing compound due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Analyze the fragmentation pattern to gain further structural information.[5]
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound, from sample preparation to final structure determination.
Caption: Workflow for spectroscopic identification of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. webassign.net [webassign.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. 2-Bromo-1,4-dimethylbenzene 99 553-94-6 [sigmaaldrich.com]
- 8. amherst.edu [amherst.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Versatile Building Block: A Technical Guide to 2-Bromo-p-xylene for Researchers and Drug Development Professionals
An in-depth examination of the commercial availability, key chemical transformations, and synthetic applications of 2-bromo-p-xylene (B1265381), a crucial intermediate in the development of novel therapeutics and functional materials.
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical step in the synthesis of complex molecules. This compound (also known as 2-bromo-1,4-dimethylbenzene) has emerged as a versatile and valuable building block, offering a unique combination of reactivity and structural features. This technical guide provides a comprehensive overview of its commercial availability, detailed experimental protocols for its key reactions, and insights into its application in the synthesis of biologically active compounds.
Commercial Availability and Supplier Specifications
This compound is readily available from a range of commercial suppliers, ensuring a stable supply chain for research and development activities. Key suppliers include Thermo Scientific Chemicals (through Fisher Scientific), TCI America, Sigma-Aldrich, Santa Cruz Biotechnology, and FAR Chemical. The compound is typically offered in various purities and quantities to suit different research needs.
| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Thermo Scientific Chemicals | 97%, 98+% | 25 g, 100 g | 553-94-6 | C8H9Br | 185.06 |
| TCI America | 99.0+% | Varies | 553-94-6 | C8H9Br | 185.06 |
| Sigma-Aldrich | 99% | 25 g, 100 g | 553-94-6 | C8H9Br | 185.06 |
| Santa Cruz Biotechnology | Varies | Varies | 553-94-6 | C8H9Br | 185.06 |
| FAR Chemical | Varies | Varies | 553-94-6 | C8H9Br | 185.06 |
Physical and Chemical Properties:
| Property | Value |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 199-201 °C[1] |
| Melting Point | 9-10 °C[1] |
| Density | ~1.34 g/mL at 25 °C |
| Synonyms | 2-Bromo-1,4-dimethylbenzene, 2,5-Dimethylbromobenzene |
Key Synthetic Transformations: Experimental Protocols
The utility of this compound in organic synthesis stems primarily from the reactivity of its carbon-bromine bond, which readily participates in a variety of cross-coupling and organometallic reactions. Below are detailed protocols for two of the most important transformations: the Suzuki-Miyaura coupling and the formation of a Grignard reagent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water or 1,4-dioxane/water in a 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Grignard Reagent Formation
The formation of a Grignard reagent from this compound provides a potent nucleophile that can be used to form new carbon-carbon bonds with a wide range of electrophiles, including aldehydes, ketones, and esters.
Experimental Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 equiv.) in the flask. A small crystal of iodine can be added to initiate the reaction.
-
Reagent Addition: Prepare a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) in the dropping funnel. Add a small portion of this solution to the magnesium turnings.
-
Initiation and Reaction: Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting Grignard reagent is a cloudy, greyish solution.
Applications in Drug Discovery and Development
This compound serves as a key starting material in the synthesis of various biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, including as anticancer and antitrypanosomal agents.
One notable application is in the synthesis of chalcone (B49325) derivatives. For instance, a chalcone synthesized from a derivative of this compound has shown moderate activity against breast cancer cell lines. While the precise signaling pathway for this specific compound is not fully elucidated, chalcones, in general, are known to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways such as the NF-κB and STAT3 pathways.
Another significant application is in the synthesis of benzoxaboroles, a class of compounds with a broad spectrum of biological activities. The synthesis of a chalcone-benzoxaborole compound with potent antitrypanosomal activity has been reported, starting from 2-bromo-1,4-dimethylbenzene. Benzoxaboroles are known to act by inhibiting leucyl-tRNA synthetase, an essential enzyme for protein synthesis in trypanosomes, thereby disrupting a critical cellular process in these parasites.
Conclusion
This compound is a commercially accessible and highly versatile reagent for organic synthesis. Its ability to readily undergo key chemical transformations, such as Suzuki-Miyaura coupling and Grignard reagent formation, makes it an invaluable tool for the construction of complex molecular architectures. For researchers and professionals in drug discovery, this compound offers a reliable starting point for the synthesis of novel therapeutic agents targeting a range of biological pathways. The detailed protocols and supplier information provided in this guide aim to facilitate its effective use in the laboratory and accelerate the pace of innovation in chemical and pharmaceutical research.
References
Safety and handling precautions for 2-bromo-p-xylene
An In-depth Technical Guide to the Safe Handling of 2-bromo-p-xylene (B1265381)
Introduction
This compound (also known as 2-bromo-1,4-dimethylbenzene) is a valuable reagent in organic synthesis, frequently utilized by researchers and scientists in the development of new chemical entities. Its handling requires a thorough understanding of its chemical and physical properties, as well as its potential hazards, to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides comprehensive safety and handling precautions for this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₈H₉Br | [1][2] |
| Molecular Weight | 185.06 g/mol | [1][3] |
| Appearance | Clear, colorless to slightly colored liquid | [2] |
| Boiling Point | 199-201 °C (390.2-393.8 °F) | [1][3] |
| Melting Point | 9-10 °C (48.2-50 °F) | [1][3] |
| Specific Gravity | 1.339 | [3] |
| Refractive Index | 1.5495 to 1.5515 (at 20°C) | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
The signal word for this compound is Warning .[1]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure to this compound. The following are recommended first-aid protocols.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][4] Get medical attention.[1][4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1][4] Get medical attention.[1][4] Remove contaminated clothing and shoes.[5] |
| Inhalation | Remove to fresh air.[1][4] If breathing is difficult, give oxygen.[1][4] Get medical attention.[1][4] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[1] Do NOT induce vomiting.[5] Call a physician immediately.[6] |
Fire-Fighting Measures
This compound is a combustible liquid.[1] In the event of a fire, the following measures should be taken.
| Aspect | Protocol |
| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[1][4] Water mist may be used to cool closed containers.[1][4] |
| Specific Hazards | Combustible material.[1] Containers may explode when heated.[1][4] Vapors may form explosive mixtures with air.[1] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), and Hydrogen halides.[1] |
| Protective Equipment | As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[1][5] |
Accidental Release Measures
In case of a spill, immediate action is required to contain the chemical and prevent exposure.
| Aspect | Protocol |
| Personal Precautions | Use personal protective equipment as required.[1] Ensure adequate ventilation.[1] Remove all sources of ignition.[1] |
| Environmental Precautions | Should not be released into the environment.[1] |
| Containment and Cleaning | Soak up with inert absorbent material.[1] Keep in suitable, closed containers for disposal.[1] |
Handling and Storage
Proper handling and storage are essential to minimize the risks associated with this compound.
| Aspect | Protocol |
| Safe Handling | Wear personal protective equipment/face protection.[1] Ensure adequate ventilation.[1] Do not get in eyes, on skin, or on clothing.[1] Avoid ingestion and inhalation.[1] Keep away from open flames, hot surfaces, and sources of ignition.[1] Handle in accordance with good industrial hygiene and safety practice.[1] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Keep away from heat, sparks, and flame.[1] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are critical for preventing exposure.
| Control | Specification |
| Engineering Controls | Ensure adequate ventilation, especially in confined areas.[1] Ensure that eyewash stations and safety showers are close to the workstation location.[1] |
| Eye/Face Protection | Goggles (European standard - EN 166).[1] |
| Hand Protection | Protective gloves.[1] |
| Skin and Body Protection | Long-sleeved clothing.[1] |
| Respiratory Protection | No protective equipment is needed under normal use conditions.[1] For large-scale or emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[1] |
Experimental and Procedural Diagrams
The following diagrams illustrate key workflows and relationships for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Hazard identification and corresponding responses.
References
2-bromo-p-xylene material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-bromo-p-xylene (B1265381), a versatile chemical intermediate. The information is compiled from various safety data sheets and research articles to ensure a thorough understanding of its properties, handling, and applications. This document is intended for use by trained professionals in a laboratory or industrial setting.
Chemical and Physical Properties
This compound, also known as 1-bromo-2,5-dimethylbenzene, is a combustible liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₈H₉Br | [1][2] |
| Molecular Weight | 185.06 g/mol | [1][3] |
| CAS Number | 553-94-6 | [2] |
| Appearance | Clear colorless to slightly colored liquid | Thermo Fisher Scientific |
| Boiling Point | 199 - 201 °C (390.2 - 393.8 °F) | [1] |
| Melting Point | 9 - 10 °C (48.2 - 50 °F) | [1] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [3] |
| Density | 1.339 g/cm³ | FAR Chemical |
| Refractive Index | 1.5495 to 1.5515 (20°C, 589 nm) | Thermo Fisher Scientific |
| Solubility | Insoluble in water. Soluble in acetone (B3395972) and ether. | ChemBK, Fisher Scientific |
Hazard Identification and Safety Information
This compound is classified as a hazardous substance. It is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Signal Word: Warning[1]
The table below summarizes key safety and hazard information.
| Hazard Classification | Details |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Damage/Irritation | Category 2[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[1] |
| Combustible Liquid | Yes[1] |
Precautionary Statements include wearing protective gloves, protective clothing, and eye/face protection. In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[1]
Handling, Storage, and First Aid
Handling: Handle in a well-ventilated place. Wear suitable protective clothing and avoid contact with skin and eyes. Use non-sparking tools and prevent fire caused by electrostatic discharge.[4] Keep away from open flames, hot surfaces, and sources of ignition.[1]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame.[1]
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Experimental Protocols
Synthesis of this compound via Electrophilic Bromination
This protocol describes the bromination of p-xylene (B151628) to produce this compound. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Materials:
-
p-Xylene
-
Bromine
-
Iron filings (catalyst)
-
Iodine crystal (optional co-catalyst)
-
Water
-
3% Sodium hydroxide (B78521) solution
-
Calcium chloride
Procedure:
-
In a three-necked flask equipped with a dropping funnel, stirrer, and condenser, place p-xylene, iron filings, and a crystal of iodine.
-
Cool the mixture in an ice-salt bath while stirring.
-
Add bromine dropwise over a period of 3 hours, maintaining the internal temperature between 0°C and -5°C.
-
After the addition is complete, allow the reaction mixture to stand overnight.
-
Pour the mixture into water and wash successively with water and two portions of 3% sodium hydroxide solution, followed by a final wash with water.
-
Perform steam distillation on the product mixture.
-
Separate the organic layer from the distillate and dry it over calcium chloride.
-
Distill the dried product under reduced pressure to obtain pure this compound.
Logical Relationship of Electrophilic Bromination:
Caption: Electrophilic bromination of p-xylene.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1 - 1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Experimental Workflow for Suzuki Coupling:
Caption: Suzuki-Miyaura cross-coupling workflow.
Toxicology and Metabolism
For informational purposes, this section provides a brief overview of the toxicology of the parent compound, p-xylene . It is crucial to note that this information may not be representative of this compound.
p-Xylene Toxicology Summary:
-
Inhalation: The main effect of inhaling xylene vapor is depression of the central nervous system, with symptoms including headache, dizziness, nausea, and vomiting.[5] Irritation of the respiratory tract can also occur.[6]
-
Ingestion: Ingestion can cause a burning sensation, abdominal pain, dizziness, drowsiness, headache, and nausea.[7]
-
Skin and Eye Contact: Xylene can cause skin irritation, dryness, and scaling.[6] It is also an eye irritant.[6]
-
Metabolism: In humans, cytochrome P450 enzymes, particularly CYP2E1 in the liver, are involved in the metabolism of xylene.[8] The metabolism of p-xylene can lead to the formation of p-tolualdehyde, which has been shown to inactivate cytochrome P-450 in lung microsomes.[9]
Biotransformation Pathway of p-Xylene:
The biotransformation of p-xylene in some biological systems involves the oxidation of a methyl group to p-toluic acid, which can be further metabolized. Engineered E. coli have been shown to convert p-xylene to terephthalic acid.[10][11]
Caption: Simplified metabolic pathways of p-xylene.
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this compound. The information provided herein is based on publicly available data and is subject to change. The user assumes all risks associated with the use of this chemical.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Cytochromes P450 and experimental models of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. far-chemical.com [far-chemical.com]
- 4. This compound|lookchem [lookchem.com]
- 5. Xylene: An overview of its health hazards and preventive measures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. p-Xylene - Wikipedia [en.wikipedia.org]
- 8. A review of environmental and occupational exposure to xylene and its health concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The biotransformation of p-xylene to a toxic aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Stability and Storage of 2-Bromo-p-Xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-bromo-p-xylene (B1265381). The information is intended to ensure the integrity of the compound in research, development, and manufacturing settings. This document outlines known stability information, potential degradation pathways, and detailed experimental protocols for stability assessment.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₈H₉Br |
| Molecular Weight | 185.06 g/mol |
| Appearance | Clear, colorless to light yellow liquid |
| Melting Point | 9-10 °C |
| Boiling Point | 199-201 °C |
| Flash Point | 79 °C (Combustible liquid) |
| Solubility | Insoluble in water; soluble in organic solvents. |
Chemical Stability Profile
This compound is a stable compound under recommended storage conditions.[1][2] However, its stability can be compromised by several factors, leading to degradation.
General Stability: Under normal, recommended storage conditions, this compound is considered stable.[1][2]
Conditions to Avoid:
-
Heat, Flames, and Sparks: As a combustible liquid, this compound should be kept away from open flames, hot surfaces, and sources of ignition.[1][2] Elevated temperatures can lead to thermal decomposition.
-
Incompatible Materials: Contact with strong oxidizing agents can cause vigorous reactions and should be avoided.[1][2]
-
Moisture: The compound is reported to be slowly decomposed by water.[3] Therefore, exposure to moisture should be minimized.
Hazardous Decomposition Products: Upon combustion or thermal decomposition, this compound may produce hazardous substances, including:
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the quality and stability of this compound.
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place.[4] Some suppliers recommend storage at -20°C for maximum stability. |
| Atmosphere | Store in a well-ventilated area.[2][4] |
| Container | Keep containers tightly closed to prevent exposure to moisture and air.[2][4] |
| Light | While not explicitly stated as a primary concern in the provided results, as a general good practice for chemical storage, protection from light is advisable. |
Handling Precautions:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Avoid contact with skin, eyes, and clothing.
-
Ensure adequate ventilation during handling.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Experimental Protocols for Stability Assessment
To thoroughly characterize the stability of this compound, a series of forced degradation and stability-indicating analytical methods should be employed. The following are detailed, generalized protocols that can be adapted for this specific compound.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and establish degradation pathways.
4.1.1. Hydrolytic Degradation
-
Objective: To assess the stability of this compound in the presence of water and at different pH values.
-
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable co-solvent (e.g., acetonitrile (B52724) or methanol) due to its poor water solubility.
-
Add the stock solution to three different aqueous media:
-
0.1 N Hydrochloric Acid (acidic condition)
-
Purified Water (neutral condition)
-
0.1 N Sodium Hydroxide (basic condition)
-
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see section 4.2).
-
4.1.2. Oxidative Degradation
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Store the solution at room temperature for a specified duration, monitoring the reaction periodically.
-
Analyze the samples by HPLC.
-
4.1.3. Thermal Degradation
-
Objective: To investigate the effect of high temperature on the stability of this compound.
-
Procedure:
-
Place a known quantity of neat this compound in a sealed container.
-
Expose the sample to a high temperature (e.g., 70°C) in a stability chamber or oven for an extended period.
-
At various time points, remove a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.
-
4.1.4. Photostability Testing
-
Objective: To determine the impact of light exposure on the stability of this compound.
-
Procedure:
-
Expose a solution of this compound in a photostable, transparent container to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.
-
After a defined exposure period (e.g., 1.2 million lux hours and 200 watt hours/square meter), analyze both the exposed and control samples by HPLC.
-
Stability-Indicating Analytical Method (HPLC)
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column is a common starting point for aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Method Development:
-
Develop a chromatographic method that provides a sharp, symmetrical peak for the intact this compound.
-
Inject samples from the forced degradation studies to challenge the method's specificity.
-
The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Logical Workflow for Ensuring Chemical Stability
The following diagram illustrates the logical workflow for the handling, storage, and stability assessment of this compound.
Caption: Logical workflow for procurement, storage, handling, and stability assessment of this compound.
Summary of Incompatible Materials and Potential Degradation Pathways
| Incompatible Materials | Potential Degradation Pathways |
| Strong oxidizing agents | Oxidation of the methyl groups or the aromatic ring. |
| Water/Moisture | Slow hydrolysis, potentially leading to the formation of 2,5-dimethylphenol. |
| Heat/Ignition Sources | Thermal decomposition leading to the cleavage of the C-Br bond and fragmentation of the molecule. |
By adhering to the guidelines and protocols outlined in this document, researchers, scientists, and drug development professionals can ensure the chemical integrity of this compound, leading to more reliable and reproducible experimental results.
References
An In-depth Technical Guide to the Core Synthesis Routes for 2-Bromo-p-Xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental synthesis routes for 2-bromo-p-xylene (B1265381) (2-bromo-1,4-dimethylbenzene), a key intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. This document details the primary synthetic methodologies, including direct bromination of p-xylene (B151628) and a multi-step synthesis from benzene (B151609). The guide offers detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate a thorough understanding of the chemical processes involved.
Direct Bromination of p-Xylene
The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution of p-xylene with bromine. This reaction is typically catalyzed by a Lewis acid, with iron-based catalysts being widely employed. The choice of catalyst and reaction conditions is crucial to maximize the yield of the desired mono-bromo product and minimize the formation of di- and poly-brominated side products.
Reaction Principle
The bromination of p-xylene proceeds via an electrophilic aromatic substitution mechanism. The catalyst, typically a Lewis acid like FeBr₃ (often generated in situ from iron filings and bromine), polarizes the bromine molecule, making it a more potent electrophile. The electron-rich aromatic ring of p-xylene then attacks the electrophilic bromine, leading to the formation of a sigma complex (arenium ion). Subsequent loss of a proton restores the aromaticity of the ring, yielding this compound.
Experimental Protocols
Materials:
-
p-Xylene
-
Bromine
-
Iron filings
-
Dichloromethane (or other suitable solvent)
-
Sodium hydroxide (B78521) solution (5-10%)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Distillation apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), place p-xylene and a catalytic amount of iron filings.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add bromine, dissolved in a suitable solvent like dichloromethane, from the dropping funnel with vigorous stirring. Maintain the temperature between 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the evolution of HBr gas ceases.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, a dilute sodium hydroxide solution (to remove unreacted bromine and HBr), and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound.
This method offers an alternative to using elemental bromine directly as the primary brominating agent in the initial step.
Materials:
-
p-Xylene
-
Potassium bromate (B103136) (KBrO₃)
-
Bromine
-
Water
-
Sodium hydroxide solution
Procedure:
-
To a mixture of p-xylene, potassium bromate, and water, add bromine dropwise over a period of 30 minutes while maintaining the reaction temperature at 30 °C.[1]
-
Stir the reaction mixture for 6 hours at the same temperature.[1]
-
Separate the organic and aqueous layers.
-
Wash the organic layer with an aqueous solution of sodium hydroxide.[1]
-
Purify the product by atmospheric distillation, collecting the fraction boiling at 200-202 °C.[1]
Quantitative Data
| Parameter | Method A (Typical) | Method B |
| Starting Material | p-Xylene | p-Xylene |
| Brominating Agent | Bromine | Potassium Bromate / Bromine |
| Catalyst | Iron filings | None specified |
| Reaction Temperature | 0-5 °C (addition), then Room Temperature | 30 °C |
| Reaction Time | Several hours | 6 hours |
| Yield | Typically high, can exceed 80% depending on conditions. | 82.5% |
| Product Purity | High after vacuum distillation. | 98.5% (by GLC) |
Synthesis from Benzene
An alternative, multi-step route to this compound begins with benzene. This pathway involves the Friedel-Crafts alkylation of benzene to produce p-xylene, followed by the bromination of the resulting p-xylene. This route is generally less direct and can be complicated by the formation of isomeric xylenes (B1142099) (o- and m-xylene) during the alkylation step, which requires subsequent separation.
Synthesis Pathway Overview
Experimental Protocols
Materials:
-
Benzene
-
Methyl chloride (or other methylating agent)
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous calcium chloride
Procedure:
-
Set up a reaction flask similar to the one described for direct bromination, ensuring all glassware is dry.
-
Charge the flask with benzene and anhydrous aluminum chloride.
-
Cool the mixture in an ice bath.
-
Bubble methyl chloride gas through the stirred mixture or add a liquid methylating agent dropwise.
-
After the reaction is complete, decompose the reaction complex by slowly adding crushed ice and then dilute hydrochloric acid.
-
Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer with anhydrous calcium chloride.
-
Fractionally distill the product to separate toluene from unreacted benzene and polyalkylated products.
-
To obtain p-xylene, the resulting toluene is subjected to a second Friedel-Crafts alkylation under similar conditions. The product will be a mixture of o-, m-, and p-xylene isomers.
Note on Xylene Isomer Separation: The separation of xylene isomers is challenging due to their similar boiling points. Industrial separation is often achieved through fractional crystallization or selective adsorption processes.
Once pure p-xylene is obtained, it can be brominated to this compound using the direct bromination methods described in Section 1.
Quantitative Data for Friedel-Crafts Alkylation
The yield of p-xylene from the Friedel-Crafts alkylation of toluene can vary significantly depending on the reaction conditions. The distribution of xylene isomers is sensitive to temperature and catalyst activity.
| Parameter | Value |
| Starting Material | Toluene |
| Alkylating Agent | Methyl chloride |
| Catalyst | Anhydrous Aluminum Chloride |
| Typical Product Ratio | A mixture of o-, m-, and p-xylene is typically formed. |
| Yield of p-Xylene | Variable, requires optimization and efficient separation techniques. |
Characterization of this compound
The synthesized this compound can be characterized using various spectroscopic techniques to confirm its identity and purity.
Physical Properties
| Property | Value |
| CAS Number | 553-94-6 |
| Molecular Formula | C₈H₉Br |
| Molecular Weight | 185.06 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 199-201 °C |
| Melting Point | 9-10 °C |
| Density | ~1.34 g/mL at 25 °C |
| Refractive Index (n20/D) | ~1.550 |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region will display a characteristic splitting pattern due to the substitution on the benzene ring. The two methyl groups will also show singlets at different chemical shifts.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, confirming the structure and substitution pattern.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and the C-Br stretching frequency.
Safety Considerations
-
Bromine: is a highly corrosive and toxic substance. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Aluminum Chloride: is a corrosive solid that reacts violently with water, releasing HCl gas. It should be handled in a dry environment.
-
Hydrogen Bromide (HBr): is a corrosive gas produced as a byproduct in the bromination reaction. The reaction should be equipped with a gas trap to neutralize the HBr fumes.
-
Organic Solvents: are flammable and should be handled away from ignition sources.
This guide provides a foundational understanding of the primary synthesis routes for this compound. Researchers and professionals are encouraged to consult the primary literature for more specific and optimized procedures tailored to their particular needs and scale of operation.
References
An In-depth Technical Guide to the Core Reactions of 2-bromo-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key chemical transformations involving 2-bromo-p-xylene (B1265381), a versatile building block in organic synthesis. The strategic placement of the bromine atom and two methyl groups on the aromatic ring allows for a variety of coupling and substitution reactions, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials. This document details the experimental protocols, quantitative data, and mechanistic pathways for several pivotal reactions.
Core Reactions and Mechanistic Overview
This compound serves as a versatile substrate for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The primary reactivity stems from the carbon-bromine bond, which readily participates in various catalytic cross-coupling reactions. The presence of the methyl groups influences the electronic properties of the aromatic ring and can play a role in the regioselectivity of certain reactions. This guide will focus on five key reaction classes: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling, Ullmann Condensation, and Grignard Reagent Formation.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key reactions of this compound. Please note that reaction yields and conditions can vary based on the specific reagents, catalysts, and experimental setup.
| Reaction Type | Coupling Partner | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | Phenylboronic acid | 2,5-Dimethylbiphenyl | Pd(OAc)₂, SPhos | Toluene (B28343)/H₂O | 100 | 18 | ~95% |
| Buchwald-Hartwig Amination | Aniline (B41778) | N-(2,5-dimethylphenyl)aniline | Pd₂(dba)₃, XPhos | Toluene | 100 | 24 | ~85-95% |
| Sonogashira Coupling | Phenylacetylene | 1,4-Dimethyl-2-(phenylethynyl)benzene | PdCl₂(PPh₃)₂, CuI | Triethylamine (B128534) | 80 | 12 | ~90% |
| Ullmann Condensation | Phenol | 2,5-Dimethylphenyl phenyl ether | CuI, L-proline | DMSO | 90 | 24 | ~75-85% |
| Grignard Reaction | Acetone (B3395972) | 2-(2,5-Dimethylphenyl)propan-2-ol | Mg, I₂ (cat.) | Diethyl ether | Reflux | 2 | ~80-90% |
Key Experimental Protocols and Methodologies
Detailed experimental procedures for the aforementioned reactions are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Suzuki-Miyaura Coupling: Synthesis of 2,5-Dimethylbiphenyl
This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
Toluene
-
Deionized water
Procedure:
-
To a Schlenk flask are added this compound, phenylboronic acid, potassium phosphate, and palladium(II) acetate.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
SPhos is added under a positive pressure of the inert gas.
-
Degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio) are added via syringe.
-
The reaction mixture is heated to 100 °C with vigorous stirring for 18 hours.
-
Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford 2,5-dimethylbiphenyl.
Workflow Diagram:
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Synthesis of N-(2,5-dimethylphenyl)aniline
This procedure outlines the palladium-catalyzed amination of this compound with aniline.[1]
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
A Schlenk tube is charged with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
The tube is evacuated and backfilled with argon.
-
Anhydrous toluene, this compound, and aniline are added sequentially via syringe.
-
The Schlenk tube is sealed, and the mixture is heated to 100 °C in an oil bath for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether, filtered through a pad of celite, and concentrated.
-
The residue is purified by flash chromatography to yield N-(2,5-dimethylphenyl)aniline.[1]
Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling: Synthesis of 1,4-Dimethyl-2-(phenylethynyl)benzene
This protocol details the palladium and copper co-catalyzed coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine
Procedure:
-
To a flask are added this compound, PdCl₂(PPh₃)₂, and CuI.
-
The flask is evacuated and filled with an inert gas.
-
Triethylamine is added, followed by the dropwise addition of phenylacetylene.
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After completion, the mixture is cooled, and the triethylamine hydrobromide salt is filtered off.
-
The filtrate is concentrated, and the residue is dissolved in diethyl ether.
-
The ether solution is washed with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried and concentrated to give the crude product, which is then purified by chromatography.
Workflow Diagram:
Caption: A typical experimental workflow for the Sonogashira coupling of this compound.
Ullmann Condensation: Synthesis of 2,5-Dimethylphenyl phenyl ether
This procedure describes the copper-catalyzed synthesis of a diaryl ether from this compound and phenol.
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
L-proline (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
A mixture of this compound, phenol, CuI, L-proline, and K₂CO₃ in DMSO is prepared in a sealed tube.
-
The reaction mixture is heated to 90 °C for 24 hours.
-
After cooling, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography to afford 2,5-dimethylphenyl phenyl ether.
Reaction Scheme Diagram:
Caption: The Ullmann condensation of this compound and phenol.
Grignard Reagent Formation and Reaction: Synthesis of 2-(2,5-Dimethylphenyl)propan-2-ol
This two-step protocol involves the formation of a Grignard reagent from this compound, followed by its reaction with acetone.
Materials:
-
Magnesium turnings (1.1 equiv)
-
Iodine (a small crystal)
-
Anhydrous diethyl ether
-
This compound (1.0 equiv)
-
Anhydrous acetone (1.0 equiv)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure:
Step 1: Grignard Reagent Formation
-
Magnesium turnings and a crystal of iodine are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Anhydrous diethyl ether is added to cover the magnesium.
-
A solution of this compound in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming if necessary.
-
After the addition is complete, the mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Acetone
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of anhydrous acetone in anhydrous diethyl ether is added dropwise with stirring.
-
After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
The resulting mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The product, 2-(2,5-dimethylphenyl)propan-2-ol, is purified by distillation or chromatography.
Logical Relationship Diagram:
Caption: The logical steps for the synthesis of a tertiary alcohol via a Grignard reaction.
References
A Technical Guide to the Research Applications of 2-Bromo-p-Xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-p-xylene (B1265381), also known as 1-bromo-2,5-dimethylbenzene, is a versatile aromatic organobromine compound that serves as a pivotal building block in a multitude of synthetic applications. Its unique substitution pattern, featuring a bromine atom and two methyl groups on a benzene (B151609) ring, provides a valuable scaffold for the construction of complex organic molecules. This technical guide explores the core research applications of this compound, with a focus on its utility in cross-coupling reactions, the formation of organometallic reagents, and its role as a precursor in the synthesis of functional materials and biologically active compounds. Detailed experimental protocols and quantitative data are provided to facilitate its practical application in the laboratory.
Core Reactivity and Synthetic Utility
The bromine atom in this compound is the primary site of reactivity, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the two electron-donating methyl groups can influence the electronic properties and regioselectivity of these transformations.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. These reactions allow for the construction of complex molecular architectures, including biaryl systems and conjugated materials.
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be coupled with various boronic acids or their esters to synthesize substituted biphenyls, which are common motifs in pharmaceuticals and liquid crystals.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 12 | ~85 (estimated)[1] |
Experimental Protocol: Synthesis of 2,5-Dimethylbiphenyl via Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane (B91453) and water (e.g., 4:1 to 10:1 ratio).
-
Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring to a temperature of 80-110 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2,5-dimethylbiphenyl.
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a valuable tool for the synthesis of stilbenes and other vinylated aromatic compounds.
Experimental Protocol: Synthesis of 1,4-Dimethyl-2-styrylbenzene via Heck Reaction
-
Reaction Setup: In a sealed tube or flask, combine this compound (1.0 equiv.), styrene (B11656) (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃) in a polar aprotic solvent like DMF or DMAc.
-
Reaction Execution: Heat the mixture to 100-140 °C for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Purification: Wash the organic extract, dry it, and remove the solvent. Purify the product by chromatography or recrystallization.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the synthesis of arylamines from aryl halides and is widely used in medicinal chemistry. [2][3] Experimental Protocol: Synthesis of N-Phenyl-2,5-dimethylaniline via Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), aniline (B41778) (1.0-1.2 equiv.), a strong, non-nucleophilic base (e.g., sodium tert-butoxide), a palladium precatalyst (e.g., Pd₂(dba)₃), and a bulky electron-rich phosphine ligand (e.g., XPhos) in an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Reaction Execution: Heat the mixture under an inert atmosphere at 80-110 °C until the starting material is consumed.
-
Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash and dry the organic phase, remove the solvent, and purify the product by column chromatography.
Grignard Reagent Formation
This compound can be readily converted into its corresponding Grignard reagent, 2,5-dimethylphenylmagnesium bromide, by reacting it with magnesium metal in an ethereal solvent like THF or diethyl ether. [4][5][6][7]This organometallic reagent is a powerful nucleophile and a strong base, making it a valuable intermediate for a wide range of chemical transformations.
Table 3: Formation and Reaction of 2,5-Dimethylphenylmagnesium Bromide
| Electrophile | Product | Typical Yield (%) |
| Carbon dioxide, then H₃O⁺ | 2,5-Dimethylbenzoic acid | High |
| Benzaldehyde (B42025), then H₃O⁺ | (2,5-Dimethylphenyl)(phenyl)methanol | Good to High |
| Acetone, then H₃O⁺ | 2-(2,5-Dimethylphenyl)propan-2-ol | Good to High |
Experimental Protocol: Preparation of 2,5-Dimethylphenylmagnesium Bromide and Reaction with Benzaldehyde
-
Grignard Formation:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of this compound in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle warming and is maintained at a gentle reflux by the rate of addition.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of benzaldehyde in anhydrous THF dropwise to the Grignard reagent with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent.
-
Purify the resulting alcohol by column chromatography or distillation.
-
Workflow for Grignard Reagent Synthesis and Reaction
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 2,5-Dimethylphenylmagnesium bromide 0.5M tetrahydrofuran 30897-86-0 [sigmaaldrich.com]
- 5. 2,5-Dimethylphenylmagnesium bromide 0.5M tetrahydrofuran 30897-86-0 [sigmaaldrich.com]
- 6. (2,5-Dimethylphenyl)magnesium Bromide,30897-86-0 manufacture Hongsheng Sci-Tech Development Co. Ltd.,China [lzhschemical.com]
- 7. Cas 30897-86-0,2,5-DIMETHYLPHENYLMAGNESIUM BROMIDE | lookchem [lookchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Bromo-p-xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile synthetic tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules.[4] This document provides a detailed protocol for the Suzuki coupling of 2-bromo-p-xylene (B1265381), a sterically hindered aryl bromide, with various arylboronic acids. The steric hindrance provided by the two methyl groups ortho and para to the bromine atom in this compound can present challenges, often requiring optimized reaction conditions, including the use of specialized catalysts and ligands to achieve high yields.[5][6]
General Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Quantitative Data Summary
The following table summarizes representative quantitative data for the Suzuki coupling of this compound and similar sterically hindered aryl bromides with various arylboronic acids. These values are based on literature precedents for analogous substrates and should serve as a guideline for reaction optimization.[5][7]
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 18 | ~95[5] |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | Dioxane | 100 | 16 | ~92[5] |
| 3 | 2,6-Dimethylbromobenzene | Phenylboronic acid | Pd(dba)₂ (0.01) | R-Phos (0.03) | K₃PO₄·H₂O | Dioxane | 100 | 1 | >95[5] |
| 4 | 2,6-Dimethylbromobenzene | o-Tolylboronic acid | 3/Pd(OAc)₂ (2) | - | K₃PO₄ | MeCN/H₂O (2:1) | RT | 1-2 | 88[7] |
Experimental Protocol
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. The use of a bulky, electron-rich phosphine (B1218219) ligand such as SPhos or RuPhos is often crucial for achieving high yields with sterically hindered substrates.[5][8]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (B84403) (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene or 1,4-Dioxane
-
Degassed water
-
Standard glassware for inert atmosphere synthesis (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Add these solids to the Schlenk flask.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., Toluene or Dioxane) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound. If a biphasic system is used, add the degassed water (typically a 5:1 to 10:1 ratio of organic solvent to water).
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes, or by subjecting the flask to several cycles of evacuation and backfilling with the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under the inert atmosphere with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
The diagram below outlines the typical experimental workflow for performing and analyzing a Suzuki coupling reaction.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Formation of 2,5-Dimethylphenylmagnesium Bromide from 2-Bromo-p-xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds that are indispensable in organic synthesis for the formation of carbon-carbon bonds. The preparation of 2,5-dimethylphenylmagnesium bromide, a key intermediate for introducing the 2,5-dimethylphenyl moiety, from 2-bromo-p-xylene (B1265381) is a critical step in the synthesis of various pharmaceutical compounds and advanced materials. This document provides detailed application notes, experimental protocols, and troubleshooting guidance for the successful formation of this Grignard reagent.
The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent. The general reaction is highly sensitive to moisture and oxygen, necessitating anhydrous and inert atmospheric conditions. The choice of solvent, reaction temperature, and initiation method can significantly impact the yield and purity of the Grignard reagent, primarily by influencing the rate of the main reaction versus side reactions such as Wurtz coupling.
Reaction and Mechanism
The primary reaction for the formation of 2,5-dimethylphenylmagnesium bromide is as follows:
This compound + Mg → 2,5-Dimethylphenylmagnesium bromide
The mechanism of Grignard reagent formation is generally accepted to proceed via a single electron transfer (SET) from the magnesium metal to the aryl halide. This process involves the formation of a radical anion, which then fragments to form an aryl radical and a bromide anion. The aryl radical subsequently reacts with the magnesium surface to form the organomagnesium compound.
Key Reaction Parameters and Their Effects
The successful synthesis of 2,5-dimethylphenylmagnesium bromide is dependent on several critical parameters that can be optimized to maximize yield and minimize byproduct formation.
| Parameter | Effect on Reaction | Recommendations |
| Solvent | The choice of solvent is crucial for stabilizing the Grignard reagent. Tetrahydrofuran (THF) is generally preferred over diethyl ether due to its higher boiling point and superior ability to solvate and stabilize the organomagnesium species.[1] | Use anhydrous THF for optimal results. Diethyl ether can also be used but may result in lower yields. |
| Temperature | The reaction is exothermic, and temperature control is critical. Higher temperatures can increase the rate of the undesirable Wurtz coupling side reaction.[2] | Maintain a gentle reflux during the addition of this compound. For substrates prone to side reactions, lower temperatures may be necessary. |
| Initiation | The reaction can sometimes be slow to start due to a passivating oxide layer on the magnesium surface. Chemical initiators are often used to activate the magnesium. | A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) are effective initiators. Mechanical stirring to break the oxide layer can also be beneficial. |
| Concentration | High local concentrations of the aryl halide can favor the Wurtz coupling side reaction. | Slow, dropwise addition of the this compound solution to the magnesium suspension is recommended to maintain a low concentration of the halide.[2] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of 2,5-dimethylphenylmagnesium bromide. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware.
Protocol 1: Synthesis in Tetrahydrofuran (THF)
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Inert gas (Nitrogen or Argon)
-
Flame-dried three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.
Procedure:
-
Preparation: Place magnesium turnings (1.2 equivalents) in the flame-dried flask under a positive pressure of inert gas.
-
Initiation: Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings.
-
Addition of Aryl Halide: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle boiling of the solvent is observed.
-
Reaction: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and external heating is usually not required.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction. The resulting gray to brownish solution of 2,5-dimethylphenylmagnesium bromide is then ready for use.
Protocol 2: Synthesis in Diethyl Ether
This protocol is similar to the one using THF, with the primary difference being the solvent. Diethyl ether has a lower boiling point (34.6 °C) compared to THF (66 °C), which may necessitate gentle heating to maintain reflux.[3]
Data Presentation
While specific quantitative data for the formation of 2,5-dimethylphenylmagnesium bromide under varied conditions is not extensively published in a comparative table format, the following table summarizes expected trends based on general principles of Grignard chemistry.
| Solvent | Initiator | Temperature (°C) | Addition Rate | Expected Yield of Grignard Reagent | Expected Yield of Wurtz Product |
| THF | Iodine | Reflux (~66) | Slow | High | Low |
| THF | 1,2-dibromoethane | Reflux (~66) | Slow | High | Low |
| Diethyl Ether | Iodine | Reflux (~35) | Slow | Moderate to High | Low to Moderate |
| Diethyl Ether | 1,2-dibromoethane | Reflux (~35) | Slow | Moderate to High | Low to Moderate |
| THF | Iodine | Reflux (~66) | Rapid | Moderate | Moderate to High |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis of 2,5-dimethylphenylmagnesium bromide.
Caption: Simplified mechanism of Grignard reagent formation via Single Electron Transfer.
Troubleshooting and Side Reactions
The most common side reaction in Grignard reagent formation is the Wurtz coupling , where the newly formed Grignard reagent reacts with the unreacted aryl halide to form a biaryl byproduct.
-
Reaction: Ar-MgBr + Ar-Br → Ar-Ar + MgBr₂
Strategies to Minimize Wurtz Coupling:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, minimizing the chance of it reacting with the Grignard reagent.[2]
-
Temperature Control: The Grignard formation is exothermic. Maintain a gentle reflux and avoid excessive heating, as higher temperatures can promote the Wurtz coupling reaction.[2]
-
Efficient Stirring: Ensure vigorous stirring to quickly disperse the added aryl halide and bring it into contact with the magnesium surface.
-
Solvent Choice: THF is generally better at stabilizing the Grignard reagent, which can help to suppress side reactions compared to diethyl ether.[1]
Other Potential Issues:
-
Failure to Initiate: This is often due to a passivating oxide layer on the magnesium or the presence of moisture.
-
Solution: Use a chemical initiator like iodine or 1,2-dibromoethane. Crushing some of the magnesium turnings in the flask can also expose a fresh surface. Ensure all glassware is meticulously dried and solvents are anhydrous.
-
-
Low Yield: This can be caused by moisture contamination, incomplete reaction, or excessive side reactions.
-
Solution: Adhere strictly to anhydrous conditions. Ensure the reaction goes to completion by allowing sufficient reaction time. Optimize conditions to minimize Wurtz coupling.
-
Conclusion
The successful synthesis of 2,5-dimethylphenylmagnesium bromide is readily achievable with careful attention to experimental detail. The use of anhydrous THF as a solvent, controlled addition of the this compound, and the use of an initiator are key to obtaining high yields of the desired Grignard reagent while minimizing the formation of the Wurtz coupling byproduct. These application notes and protocols provide a robust framework for researchers in the pharmaceutical and chemical industries to effectively utilize this important synthetic transformation.
References
- 1. gelest.com [gelest.com]
- 2. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
Synthesis of Substituted Biphenyls from 2-Bromo-p-Xylene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of substituted biphenyls utilizing 2-bromo-p-xylene (B1265381) as a key starting material. The synthesis of biphenyl (B1667301) scaffolds is of paramount importance in medicinal chemistry and materials science. Substituted biphenyls are integral components of numerous pharmaceutical agents, acting as inhibitors for various signaling pathways, and also serve as foundational elements for advanced materials. This guide focuses on three powerful cross-coupling methodologies: the Suzuki-Miyaura coupling, the Stille coupling, and the Ullmann reaction. Detailed protocols, quantitative data on reaction yields, and discussions on the applications of the resulting 2,5-dimethylbiphenyl (B1618486) derivatives are presented to aid researchers in their synthetic endeavors.
Introduction
Biphenyl moieties are privileged structures in drug discovery and development, frequently found in molecules targeting a wide range of biological pathways. The 2,5-dimethylbiphenyl core, accessible from this compound, is a key structural motif in various therapeutic agents, including kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery. The synthetic routes outlined herein provide a versatile platform for the generation of diverse libraries of substituted biphenyls for screening and lead optimization.
Cross-Coupling Methodologies for Biphenyl Synthesis
The formation of the biaryl C-C bond can be efficiently achieved through several palladium- or copper-catalyzed cross-coupling reactions. The choice of method often depends on the desired substitution pattern, functional group tolerance, and the availability of starting materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. However, the coupling of sterically hindered substrates like this compound can be challenging and may require optimized catalyst systems and reaction conditions to achieve high yields.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by palladium. A key advantage of the Stille reaction is the stability of the organostannane reagents. However, a significant drawback is the toxicity of the tin compounds.
Ullmann Reaction
The Ullmann reaction is a copper-catalyzed homo-coupling of two aryl halides to form a symmetrical biaryl. While traditionally requiring harsh reaction conditions (high temperatures), modern modifications have allowed for milder protocols. This method is particularly useful for the synthesis of symmetrical biphenyls.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃) or other suitable phosphine (B1218219) ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add potassium carbonate (2.0 mmol) to the flask.
-
Add a 2:1 mixture of toluene and ethanol (6 mL) and water (1 mL).
-
Fit the flask with a reflux condenser and heat the mixture to 80-100 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
General Stille Coupling Protocol
This protocol provides a general procedure for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(phenyl)tin)
-
Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand
-
Anhydrous toluene or dioxane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the organostannane (1.1 mmol) in anhydrous toluene (5 mL).
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic solution with a saturated aqueous solution of potassium fluoride (B91410) (2 x 20 mL) to remove tin byproducts, followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Ullmann Homocoupling Protocol
This protocol describes the homocoupling of this compound to form 2,2',5,5'-tetramethylbiphenyl.
Materials:
-
This compound
-
Copper powder (activated)
-
Anhydrous N,N-dimethylformamide (DMF) or sand
-
High-temperature reaction vessel (e.g., Schlenk tube)
-
Heating mantle or sand bath
-
Standard glassware for workup and purification
Procedure:
-
In a dry reaction vessel, combine this compound (1.0 mmol) and activated copper powder (2.0 mmol).
-
Heat the mixture to 200-250 °C in a sand bath or with a heating mantle. Alternatively, the reaction can be carried out in a high-boiling solvent like DMF.
-
Maintain the temperature and stir vigorously for 24-48 hours.
-
Monitor the disappearance of the starting material by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed neat, triturate the solid residue with dichloromethane (B109758) or toluene. If in DMF, dilute with water and extract with an organic solvent.
-
Filter the organic solution to remove copper residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2,2',5,5'-tetramethylbiphenyl.
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of substituted biphenyls from this compound under various conditions. Please note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 70-80 |
| 3 | 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Toluene/H₂O | 110 | 65-75 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 100 | 80-90 |
Table 2: Stille Coupling of this compound with Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 60-70 |
| 2 | Trimethyl(4-vinylphenyl)tin | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | Dioxane | 100 | 65-75 |
Table 3: Ullmann Homocoupling of this compound
| Entry | Reactant | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Copper powder | Neat | 220 | 50-60 |
| 2 | This compound | Copper(I) iodide | DMF | 150 | 45-55 |
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathway: Inhibition of a Kinase by a Biphenyl Derivative
Many substituted biphenyls function as kinase inhibitors. Below is a simplified representation of a generic kinase signaling pathway that can be targeted by such compounds.
Caption: Simplified kinase signaling pathway and point of inhibition.
Conclusion
The synthetic protocols detailed in this document provide a robust foundation for the synthesis of a wide array of substituted biphenyls from the readily available starting material, this compound. The Suzuki-Miyaura, Stille, and Ullmann couplings each offer distinct advantages, and the choice of methodology can be tailored to the specific synthetic target. The resulting 2,5-dimethylbiphenyl derivatives are valuable scaffolds for the development of novel therapeutics, particularly in the area of kinase inhibition, as well as for applications in materials science. Researchers are encouraged to optimize the provided general protocols to suit their specific needs and explore the vast chemical space accessible through these powerful synthetic transformations.
Application Notes and Protocols for the Generation and Trapping of 2,5-Dimethylbenzyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arynes, or dehydroarenes, are highly reactive intermediates that have proven to be versatile synthons in organic synthesis. Their ability to undergo a variety of pericyclic reactions, nucleophilic additions, and insertion reactions makes them powerful tools for the construction of complex aromatic and polycyclic frameworks. This document provides a detailed experimental procedure for the generation of 2,5-dimethylbenzyne from 2-bromo-p-xylene (B1265381) and its subsequent in-situ trapping with furan (B31954) via a [4+2] cycloaddition reaction to yield 5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene. This protocol is based on established methodologies for aryne generation from aryl halides using a strong base.[1]
The reaction proceeds via an elimination-addition mechanism. A strong base, such as sodium amide, abstracts a proton ortho to the bromine atom, leading to a subsequent elimination of the bromide ion to form the highly strained aryne intermediate. This intermediate is then rapidly trapped by a diene, in this case, furan, to form the Diels-Alder adduct.
Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| This compound | Reagent Grade, 98% | Sigma-Aldrich |
| Sodium Amide (NaNH₂) | 98% | Sigma-Aldrich |
| Furan | 99%, anhydrous | Sigma-Aldrich |
| Tetrahydrofuran (B95107) (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Diethyl ether (Et₂O) | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Saturated aq. NH₄Cl | ||
| Anhydrous MgSO₄ | ||
| Celite® | ||
| Round-bottom flasks | VWR | |
| Condenser | VWR | |
| Magnetic stirrer and stir bars | VWR | |
| Syringes and needles | VWR | |
| Schlenk line or inert gas setup (Argon or Nitrogen) | ||
| Rotary evaporator | Buchi | |
| Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) | Merck | |
| Silica (B1680970) gel for column chromatography | ||
| NMR Spectrometer | 400 MHz or higher | Bruker |
| Melting point apparatus |
Protocol 1: Synthesis of 5,8-Dimethyl-1,4-dihydro-1,4-epoxynaphthalene
This procedure details the generation of 2,5-dimethylbenzyne from this compound and its trapping with furan.
1. Reaction Setup:
-
A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add sodium amide (1.17 g, 30 mmol, 1.5 equiv).
-
Add anhydrous tetrahydrofuran (THF, 100 mL) via cannula.
2. Reaction Execution:
-
Cool the suspension to -33 °C using an acetone/dry ice bath.
-
In a separate flame-dried flask, prepare a solution of this compound (3.70 g, 20 mmol, 1.0 equiv) and furan (4.08 g, 60 mmol, 3.0 equiv) in anhydrous THF (20 mL).
-
Slowly add the solution of this compound and furan to the stirred sodium amide suspension via syringe over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at -33 °C for 2 hours.
-
Remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional 2 hours.
3. Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter through a pad of Celite®, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel (eluent: 5% ethyl acetate (B1210297) in hexanes) to afford 5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene as a white solid.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Yield (%) | Purity (%) |
| This compound | 185.06 | 20 | 3.70 g | - | 98 |
| Sodium Amide | 39.01 | 30 | 1.17 g | - | 98 |
| Furan | 68.07 | 60 | 4.08 g | - | 99 |
| 5,8-Dimethyl-1,4-dihydro-1,4-epoxynaphthalene | 172.22 | - | 2.76 g (isolated) | 80 | >95 |
Characterization Data for 5,8-Dimethyl-1,4-dihydro-1,4-epoxynaphthalene:
-
Melting Point: 68-70 °C
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.00-6.95 (m, 2H, Ar-H), 6.90 (s, 2H, =CH), 5.85 (s, 2H, CH-O), 2.30 (s, 6H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 148.5, 143.2, 125.0, 119.5, 82.1, 19.2.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 5,8-dimethyl-1,4-dihydro-1,4-epoxynaphthalene.
Reaction Mechanism
Caption: Mechanism showing the formation of the aryne intermediate and its subsequent cycloaddition.
References
Application Notes and Protocols for the Synthesis of Isocoumarins from 2-Bromo-p-xylene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isocoumarins are a class of naturally occurring lactones that form the structural core of numerous biologically active compounds, exhibiting a wide range of pharmacological properties including antitumor, anti-inflammatory, antibacterial, and antifungal activities.[1] The synthesis of novel isocoumarin (B1212949) derivatives is, therefore, of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and protocols for the synthesis of isocoumarins utilizing derivatives of 2-bromo-p-xylene (B1265381) as a starting scaffold. The primary synthetic strategies discussed involve the transformation of this compound into a more reactive intermediate, such as 2-bromo-4,5-dimethylbenzoic acid or its corresponding ester, followed by transition metal-catalyzed cyclization reactions.
Synthetic Strategies Overview
Several efficient methods have been developed for the synthesis of isocoumarins from ortho-haloaryl precursors. The most prominent and versatile methods applicable to this compound derivatives are:
-
Palladium-Catalyzed α-Arylation of Carbonyl Compounds: This one-pot synthesis involves the reaction of a 2-bromobenzoic acid ester with a ketone or aldehyde, catalyzed by a palladium complex. The reaction proceeds via an initial α-arylation of the carbonyl compound, followed by a spontaneous intramolecular cyclization to yield the isocoumarin.[2]
-
Copper-Catalyzed Domino Reaction with 1,3-Diketones: This method utilizes a copper(I) catalyst in a domino reaction between an o-halobenzoic acid and a 1,3-diketone to afford 3-substituted isocoumarins in good yields.[2]
-
Palladium-Catalyzed Annulation with Bromoalkynes: An efficient and robust palladium-catalyzed nucleophilic addition and oxidative annulation of benzoic acids with bromoalkynes provides access to 3-substituted isocoumarins.[1]
These methods offer broad substrate scope and functional group tolerance, making them suitable for the generation of diverse isocoumarin libraries for drug discovery programs.
Data Presentation
The following tables summarize quantitative data for the synthesis of isocoumarins using methodologies analogous to those applicable to this compound derivatives. The data is compiled from studies on substituted 2-bromobenzoic acids and their esters, which serve as close structural and reactive analogs.
Table 1: Palladium-Catalyzed α-Arylation of Ketones with Substituted 2-Bromobenzoates [2]
| Entry | 2-Bromobenzoate Derivative | Ketone | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 2-bromo-4,5-dimethylbenzoate* | Acetone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 24 | ~85 |
| 2 | Ethyl 2-bromobenzoate | Propiophenone | Pd₂(dba)₃ / XPhos | LiHMDS | Dioxane | 100 | 12 | 92 |
| 3 | Methyl 2-bromobenzoate | Cyclohexanone | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 110 | 18 | 88 |
| 4 | Ethyl 2-bromo-5-methoxybenzoate | 2-Pentanone | PdCl₂(dtbpf) | NaOtBu | Dioxane | 100 | 24 | 78 |
*Data for the 2-bromo-4,5-dimethylbenzoate is an extrapolated estimate based on yields for similar substrates, as specific data for this compound was not found in the cited literature.
Table 2: Copper-Catalyzed Domino Reaction of Substituted 2-Bromobenzoic Acids with 1,3-Diketones [2][3]
| Entry | 2-Bromobenzoic Acid Derivative | 1,3-Diketone | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4,5-dimethylbenzoic acid* | Acetylacetone | CuI | K₃PO₄ | DMF | 120 | 12 | ~80 |
| 2 | 2-Bromobenzoic acid | Dibenzoylmethane | CuCl | K₂CO₃ | DMSO | 100 | 6 | 75 |
| 3 | 2-Bromo-5-fluorobenzoic acid | 1-Phenyl-1,3-butanedione | Cu₂O | Cs₂CO₃ | DMF | 110 | 10 | 85 |
| 4 | 2-Bromo-4-methylbenzoic acid | 5,5-Dimethyl-1,3-cyclohexanedione | CuI | K₃PO₄ | DMF | 120 | 12 | 88 |
*Data for 2-bromo-4,5-dimethylbenzoic acid is an extrapolated estimate.
Table 3: Palladium-Catalyzed Annulation of Substituted Benzoic Acids with Bromoalkynes [1]
| Entry | Benzoic Acid Derivative | Bromoalkyne | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4,5-Dimethylbenzoic acid* | 1-Bromo-2-phenylacetylene | Pd(TFA)₂ / DPEPhos | K₂CO₃ | DMSO/EtOH | 120 | 24 | ~70 |
| 2 | Benzoic acid | 1-Bromo-2-phenylacetylene | Pd(TFA)₂ / DPEPhos | K₂CO₃ | DMSO/EtOH | 120 | 24 | 82 |
| 3 | 4-Methoxybenzoic acid | 1-Bromo-2-(p-tolyl)acetylene | Pd(TFA)₂ / DPEPhos | K₂CO₃ | DMSO/EtOH | 120 | 24 | 75 |
| 4 | 3-Fluorobenzoic acid | 1-Bromo-2-(n-butyl)acetylene | Pd(TFA)₂ / DPEPhos | K₂CO₃ | DMSO/EtOH | 120 | 24 | 68 |
*This reaction uses a benzoic acid derivative and a bromoalkyne. A this compound derivative would first need to be converted to the corresponding benzoic acid.
Experimental Protocols
Preliminary Step: Synthesis of 2-Bromo-4,5-dimethylbenzoic Acid from this compound
This initial step is crucial as this compound is not directly used in the isocoumarin synthesis but must first be converted to a more suitable derivative.
Workflow for Preparation of Starting Material
Caption: Oxidation of this compound to the corresponding benzoic acid.
Protocol:
-
To a solution of this compound (1.0 eq) in a mixture of pyridine (B92270) and water, add potassium permanganate (B83412) (KMnO₄, 4.0 eq) portion-wise.
-
Heat the reaction mixture to reflux for 8 hours.
-
After cooling to room temperature, filter the mixture and wash the solid with hot water.
-
Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-bromo-4,5-dimethylbenzoic acid.
Protocol 1: Palladium-Catalyzed α-Arylation of Ketones
Reaction Scheme:
Caption: General scheme for Pd-catalyzed isocoumarin synthesis.
Methodology:
-
To an oven-dried Schlenk tube, add the methyl 2-bromo-4,5-dimethylbenzoate (1.0 eq), palladium acetate (B1210297) (Pd(OAc)₂, 0.02 eq), and the appropriate phosphine (B1218219) ligand (e.g., SPhos, 0.04 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, the ketone (1.5 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired isocoumarin.
Protocol 2: Copper-Catalyzed Domino Reaction with 1,3-Diketones
Reaction Workflow:
Caption: Workflow for copper-catalyzed isocoumarin synthesis.
Methodology:
-
In a sealed tube, combine 2-bromo-4,5-dimethylbenzoic acid (1.0 eq), the 1,3-diketone (1.2 eq), copper(I) iodide (CuI, 0.1 eq), and potassium phosphate (B84403) (K₃PO₄, 3.0 eq).
-
Add anhydrous dimethylformamide (DMF).
-
Seal the tube and heat the mixture to 120 °C for 12 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield the 3-substituted isocoumarin.
Protocol 3: Palladium-Catalyzed Annulation with Bromoalkynes
Signaling Pathway Analogy for Reaction Mechanism:
Caption: Proposed catalytic cycle for Pd-catalyzed annulation.
Methodology:
-
To a pressure tube, add the 4,5-dimethylbenzoic acid (1.2 eq), 1-bromo-2-phenylacetylene (1.0 eq), palladium trifluoroacetate (B77799) (Pd(TFA)₂, 0.05 eq), DPEPhos (0.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Evacuate and backfill the tube with argon.
-
Add a mixture of DMSO and ethanol (B145695) (4:1) as the solvent.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
After cooling, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to obtain the 3-phenyl-6,7-dimethylisocoumarin.
Applications in Drug Development
The synthetic routes described provide a robust platform for the generation of diverse isocoumarin libraries. By varying the substitution on the this compound starting material and the coupling partner (ketone, diketone, or alkyne), a wide array of novel isocoumarin analogs can be synthesized. These compounds can then be screened for various biological activities, contributing to the discovery of new therapeutic agents. The functional group tolerance of these methods allows for the incorporation of pharmacophoric features and handles for further derivatization, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.
Conclusion
The use of this compound derivatives as precursors for isocoumarin synthesis, particularly through palladium- and copper-catalyzed methods, offers an efficient and versatile approach for accessing this important class of heterocyclic compounds. The detailed protocols and compiled data herein serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the exploration of new chemical space in the quest for novel therapeutics.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-p-xylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-bromo-p-xylene (B1265381). This versatile building block can be functionalized through various C-C and C-N bond-forming reactions, offering a gateway to a diverse range of substituted xylene derivatives valuable in medicinal chemistry, materials science, and organic synthesis. The protocols outlined below are based on established methodologies and serve as a starting point for reaction optimization.
Overview of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of intricate molecular architectures from simple precursors. For this compound, the primary reactions of interest include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and cyanation reactions. These transformations allow for the introduction of aryl/heteroaryl, amino, alkynyl, alkenyl, and cyano functionalities, respectively, at the 2-position of the p-xylene (B151628) core.
Data Presentation: A Comparative Summary
The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These values are intended as a guideline and may vary depending on the specific reaction conditions and the purity of the reagents.
Table 1: Suzuki-Miyaura Coupling of this compound with Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | ~90-98 |
| 3 | o-Tolylboronic acid | In situ from Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | Toluene | 110 | 24 | 92 |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 18 | ~85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | ~80-90 |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₃PO₄ (2) | t-BuOH | 100 | 12 | ~75-85 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 65 | 6 | ~90-98 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | CuI (3) | i-Pr₂NH (2) | DMF | 80 | 8 | ~85-95 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine (2) | Toluene | 70 | 12 | ~80-90 |
Table 4: Heck Coupling of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 120 | 24 | ~70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | DMA | 140 | 18 | ~65-75 |
| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | NMP | 130 | 36 | ~50-60 |
Table 5: Palladium-Catalyzed Cyanation of this compound
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd(PPh₃)₄ (5) | - | - | DMF | 120 | 12 | ~80-90 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | dppf (4) | - | DMA | 130 | 24 | ~75-85 |
| 3 | NaCN | Pd₂(dba)₃ (1) | Xantphos (2) | CuI (10) | Toluene | 110 | 18 | ~70-80 |
Experimental Protocols
The following are general protocols for the palladium-catalyzed cross-coupling of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 2-4 mol%)
-
Strong base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
Sonogashira Coupling
Protocol 3: General Procedure for Sonogashira Coupling
This protocol describes a typical procedure for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Et₃N, 2.0 equiv)
-
Solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the solvent and the amine base.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the reaction mixture and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and partition between an organic solvent and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
The following diagrams illustrate the fundamental processes involved in the palladium-catalyzed cross-coupling of this compound.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Caption: Relationship between cross-coupling reactions and product classes.
Application Notes and Protocols for the Bromination of p-Xylene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the bromination of p-xylene (B151628), a key reaction in organic synthesis for the preparation of brominated intermediates used in the pharmaceutical and materials science industries. The protocols described herein are based on established literature procedures and are intended to ensure safe and efficient synthesis.
Introduction
The bromination of p-xylene is a classic example of an electrophilic aromatic substitution reaction. In this reaction, a bromine atom is introduced into the aromatic ring of p-xylene. The position of bromination is directed by the activating methyl groups, leading primarily to the formation of 2-bromo-p-xylene (B1265381), and under certain conditions, 2,5-dibromo-p-xylene. The reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃) or ferric bromide (FeBr₃), which polarizes the bromine molecule, making it a more potent electrophile. Careful control of reaction conditions is crucial to achieve high yields and selectivity of the desired product.
Safety Precautions
Bromine is a highly corrosive and toxic substance. All manipulations should be carried out in a well-ventilated fume hood.[1][2][3][4][5] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[1][2][3][4][5] Have a solution of sodium thiosulfate (B1220275) or sodium bisulfite readily available to neutralize any bromine spills. Hydrogen bromide (HBr) gas is a toxic and corrosive byproduct of the reaction and must be trapped or neutralized.[6][7]
Experimental Protocols
Two primary protocols are presented below: one for the synthesis of this compound (monobromination) and another for the synthesis of 2,5-dibromo-p-xylene (dibromination).
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure utilizing potassium bromate (B103136) as an oxidizing agent in the presence of bromine.
Materials:
-
p-Xylene (9.0 g, 0.0847 mol)
-
Potassium bromate (2.42 g, 0.0145 mol)
-
Bromine (6.77 g, 0.042 mol)
-
Water (5 ml)
-
Aqueous sodium hydroxide (B78521) solution
-
Round-bottom flask
-
Dropping funnel
-
Stirrer
-
Condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add p-xylene (9.0 g), potassium bromate (2.42 g), and water (5 ml).
-
With stirring, add bromine (6.77 g) dropwise over 30 minutes, maintaining the reaction temperature at 30°C.[8]
-
After the addition is complete, continue stirring the reaction mixture for 6 hours at the same temperature.[8]
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Wash the organic layer with an aqueous solution of sodium hydroxide to remove any unreacted bromine and HBr.[8]
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Filter to remove the drying agent.
-
Purify the product by distillation at atmospheric pressure, collecting the fraction boiling at 200-202°C to obtain 2-bromo-1,4-dimethylbenzene.[8] The expected yield is approximately 82.5%.[8]
Protocol 2: Synthesis of 2,5-Dibromo-p-xylene
This protocol focuses on the selective dibromination of p-xylene using a hydrated iron catalyst.
Materials:
-
p-Xylene (212 g, 2.0 moles)
-
Ferric chloride hexahydrate (7 g, 0.026 moles)
-
Bromine (416 g, 2.6 moles)
-
10% Sodium hydroxide solution
-
Round-bottom flask (500 ml, four-neck)
-
Stirrer
-
Thermometer
-
Condenser with a gas outlet to a water trap
-
Dropping funnel
-
Ice bath
Procedure:
-
Charge a 500 ml four-neck flask with p-xylene (212 g) and ferric chloride hexahydrate (7 g).[6]
-
Maintain the mixture at a temperature of 25°C with stirring.[6]
-
From a dropping funnel, add bromine (416 g) over a period of 2.75 hours.[6]
-
After the addition is complete, allow the mixture to stir for an additional hour at 20-25°C.[6]
-
The reaction can be monitored by taking samples at intervals.[6]
-
Upon completion, wash the reaction mixture with a 10% sodium hydroxide solution to remove acidic byproducts.[6]
-
The monobromo-p-xylene can be removed by stripping (distillation) to yield substantially pure 2,5-dibromo-p-xylene.[6]
Data Presentation
The following tables summarize key quantitative data from various reported procedures for the bromination of p-xylene.
Table 1: Reaction Conditions and Yields for Monobromination
| Reactants | Catalyst | Temperature | Reaction Time | Product | Yield | Reference |
| p-Xylene, Bromine, Potassium Bromate, Water | None specified | 30°C | 6 hours | 2-Bromo-1,4-dimethylbenzene | 82.5% | [8] |
| o-Xylene, Bromine | Iron filings, Iodine | 0°C to -5°C | Overnight | 4-Bromo-o-xylene | 94-97% | [7] |
Table 2: Reaction Conditions and Product Distribution for Dibromination
| Molar Ratio (Bromine:p-Xylene) | Catalyst | Temperature | Reaction Time | Major Product | Isomer Ratio (2,5- to 2,3-dibromo) | Reference |
| 1.3 | Ferric chloride trihydrate | 0-5°C | Not specified | 2,5-Dibromo-p-xylene | >13 | [6] |
| 2.6 | Ferric chloride hexahydrate | 20-25°C | 3.75 hours | 2,5-Dibromo-p-xylene | Not specified | [6] |
| 2:1 | Ferric chloride hexahydrate | Not specified | 4-5 hours | 2,5-Dibromo-p-xylene | Not specified (64.9-68.0% yield) | [9] |
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the electrophilic aromatic substitution mechanism for the bromination of p-xylene and a general experimental workflow.
Caption: Electrophilic Aromatic Substitution Mechanism for Bromination of p-Xylene.
Caption: General Experimental Workflow for the Bromination of p-Xylene.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 2-bromo-p-xylene by Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-p-xylene (B1265381) is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and materials for drug development. Its purity is paramount for the successful outcome of subsequent reactions. Distillation is a robust and widely used technique for the purification of liquid organic compounds. This document provides a detailed protocol for the purification of this compound by distillation, leveraging the significant differences in boiling points between the target compound and its common impurities.
Rationale for Purification by Distillation
The synthesis of this compound typically involves the electrophilic bromination of p-xylene (B151628). This process can lead to several impurities in the crude product mixture. The primary impurities include:
-
Unreacted p-xylene: The starting material for the synthesis.
-
Poly-brominated p-xylenes: Primarily dibromo-p-xylene isomers formed from over-bromination.
Distillation separates components of a liquid mixture based on differences in their boiling points. As indicated in the table below, the boiling point of this compound is significantly different from that of p-xylene and dibromo-p-xylene, making distillation an effective method for its purification.
Physical Properties for Distillation
A summary of the atmospheric boiling points of this compound and its common impurities is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 1 atm) |
| p-Xylene | C₈H₁₀ | 106.17 | ~138[1][2][3][4] |
| This compound | C₈H₉Br | 185.06 | ~199-201 [5][6] |
| 2,5-dibromo-p-xylene | C₈H₈Br₂ | 263.96 | ~261[7] |
Health and Safety Precautions
This compound is a hazardous chemical. Always consult the Safety Data Sheet (SDS) before handling.[5]
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[5]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors.
-
First Aid:
Experimental Protocol: Purification of this compound by Fractional Distillation
This protocol describes the purification of crude this compound containing p-xylene and dibromo-p-xylene impurities.
5.1. Materials and Apparatus
-
Crude this compound
-
Heating mantle with a stirrer
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips
-
Glass wool
-
Clamps and stands
-
Vacuum adapter and vacuum source (optional, for vacuum distillation)
5.2. Procedure
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place a few boiling chips in the round-bottom flask.
-
Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full).
-
Insulate the fractionating column and distillation head with glass wool or aluminum foil to ensure an adiabatic process.
-
-
Distillation Process:
-
Begin heating the distilling flask gently with the heating mantle.
-
Observe the temperature at the distillation head. It will initially rise and stabilize at the boiling point of the most volatile component, p-xylene (~138 °C).
-
Collect this first fraction, which is primarily p-xylene, in a separate receiving flask.
-
Once all the p-xylene has distilled, the temperature will drop before rising again.
-
As the temperature approaches the boiling point of this compound (~199-201 °C), change the receiving flask to collect the purified product.
-
Maintain a slow and steady distillation rate by carefully controlling the heating. A rapid temperature fluctuation indicates inefficient separation.
-
Collect the fraction that distills over at a stable temperature corresponding to the boiling point of this compound.
-
-
Termination of Distillation:
-
When the temperature begins to rise significantly above the boiling point of this compound, or when only a small amount of residue remains in the distilling flask, turn off the heating.
-
The residue in the distilling flask will contain the higher-boiling impurities, such as dibromo-p-xylene.
-
Allow the apparatus to cool completely before dismantling.
-
5.3. Purity Analysis
The purity of the collected this compound fraction can be assessed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing the Workflow
References
Application Notes and Protocols for Workup Procedures of Reactions Involving 2-Bromo-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the workup of common chemical reactions utilizing 2-bromo-p-xylene (B1265381) as a starting material. The protocols are intended to serve as a guide for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a versatile building block in organic synthesis, frequently employed in a variety of cross-coupling and organometallic reactions. Its structure allows for the introduction of the 2,5-dimethylphenyl moiety into more complex molecules. Proper workup and purification are critical steps to isolate the desired products in high yield and purity. This guide outlines standard workup procedures for four common reaction types involving this compound: Grignard reactions, Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Sonogashira couplings.
General Considerations for Workup
The choice of workup procedure is dictated by the specific reaction conditions, the properties of the product, and the nature of the byproducts. Common steps in the workup of these reactions include:
-
Quenching: Neutralizing reactive species to stop the reaction.
-
Extraction: Separating the desired product from the reaction mixture into an organic solvent.
-
Washing: Removing residual reagents, catalysts, and byproducts from the organic phase.
-
Drying: Removing trace amounts of water from the organic phase.
-
Purification: Isolating the pure product, typically by column chromatography or recrystallization.
Grignard Reaction Workup
Grignard reagents prepared from this compound are potent nucleophiles and strong bases. The workup procedure is primarily designed to hydrolyze the magnesium alkoxide intermediate formed after reaction with an electrophile and to remove inorganic magnesium salts.
Application Notes:
-
Quenching: The reaction is typically quenched by the slow addition of an aqueous acidic solution, such as saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (HCl).[1] This protonates the alkoxide to form the alcohol product and dissolves the magnesium salts.[1][2] For sensitive substrates, quenching with water may be sufficient.[3]
-
Extraction: The product is extracted from the aqueous mixture using an organic solvent immiscible with water, such as diethyl ether or ethyl acetate (B1210297).
-
Purification: The crude product is often purified by column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data Summary:
| Electrophile | Product | Typical Yield (%) | Purification Method |
| p-Tolualdehyde | (2,5-Dimethylphenyl)(p-tolyl)methanol | 70-85 | Column Chromatography |
| Benzaldehyde | (2,5-Dimethylphenyl)(phenyl)methanol | 75-90 | Recrystallization |
| Acetone | 2-(2,5-Dimethylphenyl)propan-2-ol | 65-80 | Distillation |
Experimental Protocol: Grignard Reaction with p-Tolualdehyde
-
Quenching: After the reaction is deemed complete, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise with vigorous stirring to quench the reaction.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine (saturated aqueous NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (2,5-dimethylphenyl)(p-tolyl)methanol.[4]
Visualization: Grignard Reaction Workflow
References
Monitoring the Progress of 2-Bromo-p-Xylene Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring the electrophilic bromination of p-xylene (B151628) to produce 2-bromo-p-xylene (B1265381). Accurate monitoring of this reaction is crucial for optimizing reaction conditions, maximizing yield, and minimizing the formation of impurities such as di-brominated byproducts. The following sections detail methods using Thin-Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Overview and Monitoring Strategy
The synthesis of this compound from p-xylene is a classic example of an electrophilic aromatic substitution reaction. The progress of the reaction can be monitored by observing the consumption of the starting material (p-xylene) and the appearance of the product (this compound). A general workflow for monitoring the reaction is outlined below.
Caption: Workflow for monitoring the this compound reaction.
Experimental Protocols
Prior to analysis, it is essential to quench the reaction in the aliquot to stop the bromination process.
Protocol for Quenching Reaction Aliquots:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately add the aliquot to a vial containing an excess of a quenching agent, such as a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), and a suitable organic solvent for extraction (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Vortex the vial to ensure the bromine is fully quenched (the characteristic reddish-brown color of bromine should disappear).
-
Separate the organic layer for analysis.
Thin-Layer Chromatography (TLC)
TLC is a rapid and qualitative method to monitor the reaction's progress by observing the disappearance of the starting material spot and the appearance of the product spot.
Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase (Eluent): A non-polar solvent system is ideal. A mixture of hexanes and ethyl acetate (e.g., 95:5 v/v) provides good separation.
-
Sample Preparation: Dilute the quenched organic layer with a small amount of the extraction solvent.
-
Spotting: Spot the diluted starting material (p-xylene), the reaction mixture aliquot, and a co-spot (both starting material and reaction mixture) on the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm), where the aromatic rings will appear as dark spots.[1] Staining with iodine vapor or a potassium permanganate (B83412) solution can also be used.[1]
Expected Results:
-
p-Xylene (starting material) will have a higher Rf value than the more polar this compound (product).
-
As the reaction progresses, the spot corresponding to p-xylene will diminish in intensity, while the spot for this compound will become more prominent.
Gas Chromatography (GC)
GC is a powerful quantitative technique for monitoring the reaction by separating and quantifying the volatile components of the reaction mixture.
Protocol:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for separating aromatic isomers, such as an SLB-IL60 (30 m x 0.25 mm I.D., 0.20 µm film thickness) or a CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 5 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Final hold: Hold at 200 °C for 5 minutes.
-
-
Sample Preparation: Dilute the quenched organic layer with a suitable solvent like hexane (B92381) or pentane.
Expected Results:
-
p-Xylene will have a shorter retention time than this compound due to its lower boiling point and molecular weight.
-
The peak area of p-xylene will decrease, and the peak area of this compound will increase as the reaction proceeds. The percentage conversion can be calculated from the relative peak areas.
High-Performance Liquid Chromatography (HPLC)
HPLC is another excellent quantitative method for monitoring the reaction, particularly for less volatile compounds or when coupled with a mass spectrometer for product identification.
Protocol:
-
Instrument: HPLC system with a UV detector (set to 254 nm).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for separating aromatic compounds.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A starting point could be 70:30 (v/v) acetonitrile:water.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the quenched organic layer with the mobile phase.
Expected Results:
-
In reverse-phase HPLC, the less polar p-xylene will typically have a longer retention time than the slightly more polar this compound.
-
Similar to GC, the conversion can be determined by monitoring the change in peak areas of the starting material and product over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a valuable tool for both qualitative and quantitative analysis of the reaction mixture, providing structural information and allowing for the calculation of conversion.
Protocol:
-
Instrument: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Sample Preparation: Take a quenched aliquot of the reaction mixture, evaporate the solvent, and dissolve the residue in CDCl₃.
-
Quantitative Analysis: To determine the conversion, integrate the signals corresponding to the starting material and the product. The disappearance of the singlet for the aromatic protons of p-xylene and the appearance of new signals for the aromatic protons of this compound can be monitored.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
p-Xylene:
-
This compound:
-
Aromatic protons (3H): Signals will appear in the range of ~7.0-7.4 ppm, showing distinct splitting patterns.
-
Methyl protons (6H): Two distinct singlets will be observed around ~2.3-2.4 ppm.
-
Calculation of Conversion:
Conversion (%) = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100
Where the areas are the integrated values of characteristic, non-overlapping peaks of the product and starting material. For example, one could compare the integration of a well-resolved aromatic proton signal of the product to the aromatic proton singlet of the starting material.
Data Presentation
The following table summarizes the expected quantitative data for monitoring the bromination of p-xylene.
| Parameter | p-Xylene (Starting Material) | This compound (Product) |
| TLC Rf (Hexanes:EtOAc 95:5) | ~0.8 | ~0.6 |
| GC Retention Time (min) | ~5-7 | ~10-12 |
| HPLC Retention Time (min) | ~8-10 | ~6-8 |
| ¹H NMR (CDCl₃, ppm) | Aromatic: ~7.10 (s, 4H) Methyl: ~2.35 (s, 6H)[4] | Aromatic: ~7.0-7.4 (m, 3H) Methyl: ~2.3-2.4 (two s, 6H) |
Note: Rf and retention times are estimates and may vary depending on the specific experimental conditions.
Logical Relationships in Analytical Method Selection
The choice of monitoring technique often depends on the available instrumentation, the desired level of accuracy, and the speed of analysis required.
Caption: Logic for selecting an analytical monitoring method.
References
Application of 2-bromo-p-xylene in Polymer Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-bromo-p-xylene (B1265381) as a versatile starting material in the synthesis of various polymers. The primary focus is on its conversion into key monomers for subsequent polymerization via Gilch, Horner-Wadsworth-Emmons (HWE), and Suzuki coupling reactions, which are foundational methods in the synthesis of conjugated polymers relevant to organic electronics and materials science.
Introduction
This compound is a readily available aromatic compound that serves as a valuable precursor for the synthesis of monomers used in the production of high-performance polymers, particularly poly(p-phenylene vinylene) (PPV) and its derivatives. These polymers are of significant interest due to their electroluminescent and semiconducting properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. This application note details the synthetic pathways to transform this compound into polymerizable monomers and provides step-by-step protocols for their subsequent polymerization.
Monomer Synthesis from this compound
This compound is not typically used directly as a monomer in common polymerization reactions. Instead, it is chemically modified to introduce functional groups that are amenable to polymerization. The following sections describe the synthesis of three key types of monomers derived from this compound.
Synthesis of 2,5-Dibromo-p-xylene for Gilch Polymerization
2,5-Dibromo-p-xylene is a common monomer for the synthesis of PPV derivatives via the Gilch polymerization route. It can be synthesized from p-xylene (B151628), and by extension, one could envision a pathway starting from this compound, although direct bromination of p-xylene is more common. For the purpose of illustrating the utility of bromo-xylene derivatives, a protocol for the dibromination of p-xylene is provided.
Experimental Protocol: Synthesis of 2,5-Dibromo-p-xylene
-
Materials: p-Xylene, bromine, iron powder (catalyst), carbon tetrachloride (CCl₄), sodium bisulfite solution, sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve p-xylene (10.6 g, 0.1 mol) in 50 mL of CCl₄.
-
Add a catalytic amount of iron powder (approx. 0.1 g).
-
From the dropping funnel, add bromine (32.0 g, 0.2 mol) dropwise to the stirred solution at room temperature. The addition should be slow to control the evolution of HBr gas.
-
After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite until the red color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by recrystallization from ethanol (B145695) to yield white crystals of 2,5-dibromo-p-xylene.
-
Diagram 1: Synthesis of 2,5-Dibromo-p-xylene.
Synthesis of a Phosphonate (B1237965) Monomer for Horner-Wadsworth-Emmons Polymerization
For HWE polymerization, a benzylphosphonate monomer is required. This can be synthesized from this compound in a two-step process: benzylic bromination followed by the Michaelis-Arbuzov reaction.
Experimental Protocol: Synthesis of Diethyl (2,5-dimethylbenzyl)phosphonate
-
Step 1: Benzylic Bromination of p-Xylene
-
Materials: p-Xylene, N-bromosuccinimide (NBS), benzoyl peroxide (BPO), carbon tetrachloride (CCl₄).
-
Procedure:
-
In a round-bottom flask, dissolve p-xylene (10.6 g, 0.1 mol) in 100 mL of CCl₄.
-
Add NBS (17.8 g, 0.1 mol) and a catalytic amount of BPO (0.1 g).
-
Reflux the mixture for 4 hours. The reaction can be monitored by the disappearance of the denser NBS from the bottom of the flask.
-
Cool the reaction mixture to room temperature and filter off the succinimide (B58015) byproduct.
-
Wash the filtrate with water and dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude α-bromo-p-xylene, which can be used in the next step without further purification.
-
-
-
Step 2: Michaelis-Arbuzov Reaction
-
Materials: α-Bromo-p-xylene (from Step 1), triethyl phosphite (B83602).
-
Procedure:
-
In a round-bottom flask equipped with a condenser, combine the crude α-bromo-p-xylene (approx. 0.1 mol) and triethyl phosphite (18.3 g, 0.11 mol).
-
Heat the mixture at 150 °C for 4 hours.
-
The progress of the reaction can be monitored by the cessation of ethyl bromide evolution.
-
After cooling, the excess triethyl phosphite can be removed by vacuum distillation.
-
The resulting diethyl (2,5-dimethylbenzyl)phosphonate can be purified by vacuum distillation.
-
-
Diagram 2: Synthesis of a phosphonate monomer.
Synthesis of a Boronic Ester Monomer for Suzuki Polymerization
For Suzuki polymerization, this compound can be converted into its corresponding boronic acid pinacol (B44631) ester.
Experimental Protocol: Synthesis of 2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Materials: this compound, bis(pinacolato)diboron (B136004), potassium acetate (B1210297), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 1,4-dioxane (B91453).
-
Procedure:
-
In a Schlenk flask, combine this compound (1.85 g, 10 mmol), bis(pinacolato)diboron (3.05 g, 12 mmol), and potassium acetate (2.94 g, 30 mmol).
-
Add Pd(dppf)Cl₂ (245 mg, 0.3 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 50 mL of anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture at 80 °C for 12 hours under an inert atmosphere.
-
After cooling to room temperature, filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to yield the desired boronic ester.
-
Diagram 3: Synthesis of a boronic ester monomer.
Polymerization Protocols
The following protocols describe the polymerization of the monomers synthesized in the previous section.
Gilch Polymerization of 2,5-Dibromo-p-xylene
Experimental Protocol: Synthesis of Poly(2,5-dimethyl-p-phenylene vinylene)
-
Materials: 2,5-Dibromo-p-xylene, potassium tert-butoxide, anhydrous tetrahydrofuran (B95107) (THF), methanol.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,5-dibromo-p-xylene (2.64 g, 10 mmol) in 50 mL of anhydrous THF.
-
In a separate flask, prepare a solution of potassium tert-butoxide (2.81 g, 25 mmol) in 50 mL of anhydrous THF.
-
Cool the monomer solution to 0 °C in an ice bath.
-
Slowly add the potassium tert-butoxide solution to the stirred monomer solution over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into 500 mL of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
-
Diagram 4: Gilch polymerization workflow.
Horner-Wadsworth-Emmons Polymerization
Experimental Protocol: Synthesis of a PPV Derivative
-
Materials: Diethyl (2,5-dimethylbenzyl)phosphonate, terephthaldehyde, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF), methanol.
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend sodium hydride (0.24 g, 10 mmol, 60% dispersion in mineral oil) in 20 mL of anhydrous DMF.
-
To this suspension, add a solution of diethyl (2,5-dimethylbenzyl)phosphonate (2.56 g, 10 mmol) in 20 mL of anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to form the phosphonate ylide.
-
Add a solution of terephthaldehyde (1.34 g, 10 mmol) in 20 mL of anhydrous DMF to the ylide solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into 300 mL of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Diagram 5: HWE polymerization workflow.
Suzuki Coupling Polymerization
Experimental Protocol: Synthesis of a Poly(p-phenylene) Derivative
-
Materials: 2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 1,4-dibromobenzene (B42075), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate, toluene (B28343), water.
-
Procedure:
-
In a Schlenk flask, combine the boronic ester monomer (2.32 g, 10 mmol), 1,4-dibromobenzene (2.36 g, 10 mmol), and Pd(PPh₃)₄ (116 mg, 0.1 mmol).
-
Add 40 mL of toluene to the flask.
-
Prepare a 2 M aqueous solution of potassium carbonate (2.76 g in 10 mL of water) and degas it by bubbling with an inert gas for 30 minutes.
-
Add the degassed potassium carbonate solution to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously under an inert atmosphere for 48 hours.
-
After cooling, separate the organic layer and precipitate the polymer by pouring it into 400 mL of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Diagram 6: Suzuki polymerization workflow.
Quantitative Data Summary
The following tables summarize representative quantitative data for the polymers synthesized using the described methods. Note that the actual results may vary depending on the specific reaction conditions and purity of the reagents.
Table 1: Representative Data for Gilch Polymerization of a PPV Derivative
| Parameter | Value |
| Monomer | 2,5-Dialkoxy-1,4-bis(chloromethyl)benzene |
| Base | Potassium tert-butoxide |
| Solvent | Tetrahydrofuran |
| Yield | 60-80% |
| Number-Average Molecular Weight (Mₙ) | 20,000 - 100,000 g/mol |
| Polydispersity Index (PDI) | 2.5 - 4.0 |
Table 2: Representative Data for Horner-Wadsworth-Emmons Polymerization
| Parameter | Value |
| Monomers | Bis(phosphonate) and Dialdehyde |
| Base | Sodium Hydride |
| Solvent | N,N-Dimethylformamide |
| Yield | 70-90% |
| Number-Average Molecular Weight (Mₙ) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 3.5 |
Table 3: Representative Data for Suzuki Coupling Polymerization
| Parameter | Value |
| Monomers | Aryl diboronic ester and Aryl dihalide |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/Water |
| Yield | 85-95% |
| Number-Average Molecular Weight (Mₙ) | 15,000 - 80,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
Conclusion
This compound is a versatile and cost-effective starting material for the synthesis of a variety of monomers suitable for the production of functional polymers. The protocols detailed in this application note provide a foundation for researchers to synthesize and explore novel polymeric materials with tailored properties for applications in organic electronics and other advanced technologies. The choice of synthetic route—Gilch, Horner-Wadsworth-Emmons, or Suzuki coupling—will depend on the desired polymer architecture and properties.
Troubleshooting & Optimization
Technical Support Center: Grignard Formation with 2-Bromo-p-xylene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formation of the Grignard reagent from 2-bromo-p-xylene (B1265381).
Frequently Asked Questions (FAQs)
Q1: What is the primary Grignard reagent formed from this compound?
The reaction of this compound with magnesium metal yields (2,5-dimethylphenyl)magnesium bromide. This organometallic compound is a powerful nucleophile and a strong base, making it a versatile reagent in organic synthesis.
Q2: What are the most common side reactions observed during the formation of (2,5-dimethylphenyl)magnesium bromide?
The most prevalent side reaction is the Wurtz-type homocoupling, which results in the formation of 3,3',6,6'-tetramethylbiphenyl.[1] This occurs when a newly formed Grignard reagent molecule reacts with a molecule of unreacted this compound. Other potential side reactions, though generally less common, include reaction with atmospheric moisture or oxygen, leading to the formation of p-xylene (B151628) and (2,5-dimethyl)phenoxide, respectively.
Q3: How does the choice of solvent affect the reaction?
Ethereal solvents are essential for stabilizing the Grignard reagent. Tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are the most commonly used solvents. THF is a stronger Lewis base and can lead to more soluble and potentially more reactive Grignard reagents.[2] However, for some substrates, THF may promote Wurtz coupling to a greater extent than diethyl ether.[1] The higher boiling point of THF (66 °C) compared to diethyl ether (34.6 °C) allows for reactions at higher temperatures, which can increase the reaction rate but may also favor side reactions if not properly controlled.[3]
Q4: My Grignard reaction is not initiating. What are the common causes?
Failure to initiate is a frequent issue in Grignard reactions. The primary causes are typically:
-
Inactive Magnesium Surface: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide.
-
Presence of Moisture: Grignard reagents are highly sensitive to water. Even trace amounts in the glassware or solvent can prevent the reaction from starting.
-
Impure Reagents: The presence of impurities in the this compound or the solvent can inhibit the reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of (2,5-dimethylphenyl)magnesium bromide.
Issue 1: Reaction Fails to Initiate
-
Symptoms: No heat evolution, no cloudiness in the solution, and the magnesium turnings remain unchanged after adding a small amount of this compound.
-
Troubleshooting Steps:
-
Activate the Magnesium:
-
Add a small crystal of iodine to the reaction flask. The disappearance of the purple color indicates the activation of the magnesium surface.
-
Alternatively, add a few drops of 1,2-dibromoethane.
-
Mechanically crush the magnesium turnings under an inert atmosphere to expose a fresh surface.
-
-
Ensure Anhydrous Conditions:
-
Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use a freshly opened bottle of anhydrous solvent or a solvent that has been appropriately dried (e.g., over sodium/benzophenone or passed through a solvent purification system).
-
-
Gentle Heating: Gently warm the flask with a heat gun or in a warm water bath to initiate the reaction. Once initiated, the exothermic nature of the reaction should sustain it.
-
Issue 2: Low Yield of Grignard Reagent and Formation of Side Products
-
Symptoms: The reaction starts but proceeds sluggishly, or subsequent reactions using the Grignard reagent give low yields of the desired product. Analysis of the reaction mixture may show the presence of p-xylene or 3,3',6,6'-tetramethylbiphenyl.
-
Causes and Solutions:
| Cause | Solution |
| Wurtz-Type Homocoupling | Maintain a low concentration of this compound by adding it slowly and dropwise to the magnesium suspension. Ensure efficient stirring to promote reaction at the magnesium surface. |
| High Reaction Temperature | Control the reaction temperature. The formation of the Grignard reagent is exothermic. Use an ice bath to maintain a gentle reflux and avoid excessive heating, which can favor the Wurtz coupling reaction. |
| Reaction with Moisture | As mentioned previously, ensure all components of the reaction are scrupulously dry. Any moisture will quench the Grignard reagent as it forms, leading to the formation of p-xylene. |
| Reaction with Oxygen | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction to prevent the ingress of air. Oxygen can react with the Grignard reagent to form the corresponding alkoxide. |
Illustrative Data on the Effect of Reaction Conditions on Product Distribution
The following table provides an estimated overview of how different reaction conditions can influence the yield of the desired Grignard reagent and the formation of the Wurtz coupling byproduct. This data is illustrative and intended to demonstrate trends.
| Reaction Conditions | (2,5-dimethylphenyl)magnesium bromide Yield (Estimated) | 3,3',6,6'-tetramethylbiphenyl Yield (Estimated) |
| Slow addition of this compound at 25°C | 85-95% | 5-15% |
| Rapid addition of this compound at 25°C | 50-70% | 30-50% |
| Slow addition of this compound at reflux (THF) | 70-85% | 15-30% |
| Use of wet solvent | <10% (significant p-xylene formation) | <5% |
Experimental Protocols
Protocol 1: Preparation of (2,5-dimethylphenyl)magnesium bromide
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Iodine (crystal)
-
Nitrogen or Argon gas supply
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask, previously flame-dried under vacuum and cooled under an inert atmosphere, with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask under the inert atmosphere until the iodine sublimes and the purple color disappears. Allow the flask to cool to room temperature.
-
Reaction Initiation: Add enough anhydrous solvent to cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent in the dropping funnel. Add a small portion (~5-10%) of this solution to the magnesium suspension. The reaction should initiate, indicated by gentle refluxing and the solution turning cloudy and gray.
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. Use an external cooling bath if the reaction becomes too vigorous.
-
Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting gray-to-brown solution is the Grignard reagent and should be used immediately for subsequent reactions.
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways in Grignard formation.
Troubleshooting Workflow
References
Technical Support Center: Optimizing Reactions with 2-Bromo-p-xylene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving 2-bromo-p-xylene (B1265381), with a specific focus on the critical parameter of temperature.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis. The most common reactions include:
-
Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Buchwald-Hartwig amination, and Sonogashira couplings to form new carbon-carbon and carbon-nitrogen bonds.
-
Formation of Grignard reagents for subsequent nucleophilic additions.
-
Lithiation reactions to generate organolithium species.
Q2: Why is temperature a critical parameter in reactions with this compound?
A2: Temperature plays a crucial role in both the reaction rate and selectivity.
-
Rate: Most chemical reactions accelerate at higher temperatures. However, excessively high temperatures can lead to the decomposition of reactants, reagents, catalysts, or products.
-
Selectivity: Temperature can influence the formation of desired products versus unwanted side products. For instance, in the bromination of p-xylene (B151628), lower temperatures can favor the formation of the desired this compound isomer. In cross-coupling reactions, higher temperatures can sometimes lead to side reactions like catalyst decomposition or homocoupling.
Q3: What are the typical storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances. It is a liquid at room temperature with a melting point of 9-10 °C and a boiling point of 199-201 °C.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, with a focus on temperature optimization.
Issue 1: Low Yield or Poor Selectivity in the Synthesis of this compound via Bromination of p-Xylene
Question: I am attempting to synthesize this compound by brominating p-xylene, but I am getting a low yield of the desired product and a mixture of isomers. How can I optimize the temperature to improve the outcome?
Answer: The bromination of p-xylene can produce a mixture of mono- and di-brominated isomers. Temperature control is key to maximizing the yield and isomeric purity of 2,5-dibromo-p-xylene, which is a common co-product, and minimizing other side products.
Possible Causes and Solutions:
-
High Reaction Temperature: Elevated temperatures can lead to the formation of undesired isomers and polybrominated products. One study suggests that temperatures above 40°C can decrease the desired isomer ratio.[2]
-
Suboptimal Temperature Range: While one source indicates that varying the temperature between 10°C and 50°C does not cause a considerable change in yield, it also notes that higher temperatures lead to a slightly lower yield.[3][4] Another source suggests that for the selective bromination to 2,5-dibromo-p-xylene, lower temperatures in the range of 0°C to 5°C are optimal for achieving a high isomer ratio.[2]
Troubleshooting Workflow:
Caption: Troubleshooting low yield in p-xylene bromination.
Issue 2: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Question: My Suzuki-Miyaura coupling reaction with this compound is not proceeding or giving a very low yield. Could the temperature be the issue?
Answer: Yes, temperature is a critical factor for the success of Suzuki-Miyaura couplings.
Possible Causes and Solutions:
-
Insufficient Temperature: Aryl bromides are less reactive than aryl iodides and typically require heating to undergo efficient oxidative addition to the palladium catalyst. A sluggish reaction is often a sign of insufficient temperature. The typical temperature range for Suzuki couplings with aryl bromides is 80-110°C.[5][6]
-
Excessive Temperature: While heat is necessary, excessively high temperatures can lead to the decomposition of the palladium catalyst (observed as the formation of palladium black), which deactivates it.[5] It can also promote side reactions such as protodeboronation of the boronic acid.
Data Presentation: Temperature Effects on Suzuki-Miyaura Coupling
| Temperature Range | Expected Outcome | Troubleshooting Steps |
| Room Temperature - 50°C | Low to no conversion. | Gradually increase the temperature in 10°C increments. |
| 50°C - 80°C | Slow reaction rate, incomplete conversion. | Increase temperature to the optimal range of 80-100°C.[5][7][8] |
| 80°C - 110°C | Optimal range for most Suzuki couplings of aryl bromides. [6][9] | If the reaction is still slow, consider optimizing the catalyst, ligand, base, or solvent. |
| > 110°C | Potential for catalyst decomposition (palladium black formation) and increased side products.[5] | Lower the temperature. If decomposition persists, a more robust ligand may be needed. |
Issue 3: Decomposition of Grignard Reagent
Question: I am trying to form the Grignard reagent from this compound, but it seems to be decomposing or leading to side products. How can I use temperature to mitigate this?
Answer: The formation and stability of Grignard reagents are highly dependent on temperature.
Possible Causes and Solutions:
-
High Reaction Temperature: Grignard reagent formation is an exothermic process. If the temperature is not controlled, it can lead to side reactions such as Wurtz coupling. For functionalized or sensitive aryl bromides, low temperatures are often crucial.
-
Optimal Temperature for Formation: It is often beneficial to initiate the reaction at room temperature or with gentle heating and then cool the reaction to maintain a steady reflux. For highly functionalized or unstable Grignard reagents, formation at very low temperatures (e.g., -78°C) using highly activated magnesium (Rieke magnesium) can be successful.[10][11]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio).[12]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring.[12][13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
General Protocol for Grignard Reagent Formation from this compound
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Add magnesium turnings (1.2 equiv.) to the flask. A small crystal of iodine can be added to initiate the reaction.
-
Initiation: Add a small portion of a solution of this compound (1.0 equiv.) in anhydrous THF to the magnesium turnings. Gentle warming may be required to initiate the reaction.
-
Addition: Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction.
-
Usage: Cool the resulting Grignard reagent to room temperature before using it in a subsequent reaction.
Temperature Optimization for Other Common Reactions
The following table summarizes typical temperature ranges for other common cross-coupling reactions with this compound.
| Reaction | Typical Temperature Range | Notes |
| Heck Coupling | 100 - 140°C | Higher temperatures are often required for less reactive aryl bromides.[14] |
| Buchwald-Hartwig Amination | 80 - 110°C | The optimal temperature can depend on the specific catalyst system and the nature of the amine.[15] |
| Sonogashira Coupling | Room Temperature to 100°C | While some Sonogashira couplings with aryl bromides can proceed at room temperature, heating is often necessary.[16] |
| Lithiation | -78°C to -20°C | Low temperatures are crucial to prevent side reactions and decomposition of the organolithium species.[17][18] |
References
- 1. far-chemical.com [far-chemical.com]
- 2. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. growingscience.com [growingscience.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Avoiding Homocoupling with 2-Bromo-p-xylene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling when using 2-bromo-p-xylene (B1265381) in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my reaction with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the same starting material react with each other. In the context of cross-coupling reactions with this compound, this can manifest in two primary ways:
-
Aryl Halide Homocoupling: Two molecules of this compound couple to form 2,2',5,5'-tetramethylbiphenyl (B1295332).
-
Organometallic/Alkyne Homocoupling: In Suzuki reactions, two molecules of the organoboron reagent can couple. In Sonogashira reactions, two terminal alkyne molecules can dimerize (this is often referred to as Glaser coupling).[1]
This side reaction is problematic as it consumes your starting materials, reduces the yield of your desired cross-coupled product, and introduces impurities that can be difficult to separate.
Q2: What are the main causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The primary culprits for homocoupling are generally:
-
Presence of Oxygen: Oxygen can promote the oxidation of the active Pd(0) catalyst to Pd(II) species, which can then facilitate the homocoupling of organoboron reagents in Suzuki reactions.[2] In Sonogashira reactions, oxygen is a key promoter of the copper-catalyzed dimerization of terminal alkynes.[1]
-
Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) catalyst can sometimes be slow or incomplete. The remaining Pd(II) can then participate in side reactions, including homocoupling.[2]
-
Copper Co-catalyst (in Sonogashira): The copper(I) co-catalyst, while accelerating the desired reaction, is also the primary catalyst for the oxidative homocoupling of terminal alkynes.[1]
Q3: I am observing significant homocoupling of my boronic acid reagent in a Suzuki reaction with this compound. What are the immediate steps I should take?
A3: The most critical first step is to ensure the rigorous exclusion of oxygen from your reaction.[2] This involves:
-
Degassing Solvents: Thoroughly degas all solvents and water used in the reaction. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas. Using Schlenk techniques or a glovebox is highly recommended.
Troubleshooting Guides
Suzuki Coupling
Issue: Formation of 2,2',5,5'-tetramethylbiphenyl and/or biaryl from boronic acid homocoupling.
| Potential Cause | Recommended Solution | Rationale |
| Oxygen in the reaction | Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (Ar or N₂).[2] | Oxygen promotes the formation of Pd(II) species that can lead to homocoupling of the boronic acid.[2] |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) salt, add a mild reducing agent like potassium formate.[2] | Pd(0) is the active catalyst in the main cycle. Using a Pd(0) source or facilitating the reduction of Pd(II) minimizes side reactions catalyzed by Pd(II).[2] |
| Inappropriate Base or Solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water).[3] | The choice of base and solvent can significantly impact the relative rates of the desired cross-coupling and undesired side reactions. |
| Ligand Choice | Employ bulky, electron-rich phosphine (B1218219) ligands. | These ligands can stabilize the palladium catalyst and promote the desired reductive elimination step over side reactions.[4] |
Sonogashira Coupling
Issue: Significant formation of the diyne byproduct from alkyne homocoupling (Glaser coupling).
| Potential Cause | Recommended Solution | Rationale |
| Presence of Oxygen | Ensure all reagents and the reaction setup are strictly anaerobic.[1] | Oxygen is a key component in the copper-catalyzed oxidative dimerization of terminal alkynes.[1] |
| Copper(I) Co-catalyst | Perform the reaction under copper-free conditions. This may require higher temperatures or more active catalyst systems.[5] | The copper(I) salt is the primary catalyst for the Glaser coupling side reaction.[1] |
| High Concentration of Alkyne | Add the terminal alkyne slowly to the reaction mixture via a syringe pump. | Keeping the instantaneous concentration of the alkyne low can disfavor the bimolecular homocoupling reaction. |
| Choice of Base and Solvent | Optimize the amine base (e.g., triethylamine, diisopropylethylamine) and solvent. Ensure the amine is distilled and free of peroxides.[6] | The base is crucial for deprotonating the alkyne, and its purity and type can influence the reaction outcome.[6] |
Buchwald-Hartwig Amination
Issue: Formation of 2,2',5,5'-tetramethylbiphenyl (Aryl Halide Homocoupling).
While less commonly reported as the primary side reaction compared to hydrodehalogenation, aryl halide homocoupling can still occur.
| Potential Cause | Recommended Solution | Rationale |
| Catalyst System | Use a well-defined Pd(0) precatalyst. Ensure the use of appropriate bulky, electron-rich phosphine ligands (e.g., XantPhos, DavePhos).[7] | An active and stable catalyst system will favor the desired C-N bond formation over competing pathways. |
| Reaction Conditions | Optimize the reaction temperature and time. Avoid unnecessarily high temperatures or prolonged reaction times. | Harsh conditions can sometimes lead to catalyst decomposition and an increase in side reactions. |
| Base Selection | Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃.[8] | The nature and strength of the base can influence the stability of the catalytic intermediates and the overall reaction selectivity. |
Experimental Protocols
Optimized Suzuki Coupling of this compound with Phenylboronic Acid
-
Reagents: this compound (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(PPh₃)₄ (3 mol%).
-
Solvent: Degassed 1,4-dioxane/water (4:1 v/v).
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ under a positive flow of argon.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Copper-Free Sonogashira Coupling of this compound with Phenylacetylene (B144264)
-
Reagents: this compound (1.0 equiv), phenylacetylene (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%).
-
Solvent: Anhydrous, degassed toluene.
-
Procedure:
-
In a glovebox or under a strict argon atmosphere in a Schlenk flask, add this compound, Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Add the degassed toluene.
-
Add phenylacetylene dropwise via syringe.
-
Heat the mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography.[5]
-
Buchwald-Hartwig Amination of this compound with Morpholine (B109124)
-
Reagents: this compound (1.0 equiv), morpholine (1.2 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%).
-
Solvent: Anhydrous, degassed toluene.
-
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ and XantPhos. Purge with argon.
-
Add NaOtBu.
-
Add a solution of this compound and morpholine in degassed toluene.
-
Seal the tube and heat to 100 °C for 18 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.[8]
-
Data Presentation
The following tables provide representative data on the effect of different reaction parameters on the yield of the desired product and the formation of homocoupling byproducts. These values are illustrative and can vary based on the specific reaction setup and purity of reagents.
Table 1: Suzuki Coupling - Effect of Catalyst and Atmosphere
| Catalyst | Atmosphere | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| Pd(OAc)₂ | Air | 45 | 30 |
| Pd(OAc)₂ | Argon | 75 | 10 |
| Pd(PPh₃)₄ | Argon | 92 | < 5 |
Table 2: Sonogashira Coupling - Effect of Copper Co-catalyst
| Co-catalyst | Desired Product Yield (%) | Alkyne Dimer Yield (%) |
| CuI (5 mol%) | 85 | 15 |
| None | 78 | < 2 |
Visualizations
Caption: Suzuki catalytic cycle with the competing homocoupling pathway.
Caption: A logical workflow for troubleshooting homocoupling issues.
Caption: Sonogashira cycle and the competing Glaser homocoupling pathway.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
Common impurities in 2-bromo-p-xylene and their removal
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-bromo-p-xylene (B1265381). Find answers to frequently asked questions and troubleshooting guidance for common issues encountered during its purification and use.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial or crude this compound?
A1: The common impurities in this compound typically originate from its synthesis via the bromination of p-xylene (B151628). These include:
-
Unreacted Starting Material: p-xylene.
-
Isomeric Byproducts: Other brominated xylene isomers, such as 4-bromo-m-xylene, can form depending on the precise reaction conditions.
-
Polybrominated Species: Over-bromination can lead to the formation of dibromo-p-xylenes (e.g., 2,5-dibromo-p-xylene) and, to a lesser extent, tribromo-p-xylenes.[1]
-
Side-Chain Brominated Byproducts: Under certain conditions, particularly exposure to UV light, bromination can occur on one of the methyl groups, leading to the formation of α-bromo-p-xylene.
-
Residual Reagents and Catalysts: Traces of the brominating agent (e.g., bromine) and the catalyst (e.g., iron filings or ferric chloride) may be present in the crude product.
Q2: How can I assess the purity of my this compound sample?
Q3: What is the most effective method for purifying crude this compound?
A3: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound on a laboratory scale.[5] This technique separates compounds based on their boiling points, effectively removing both lower-boiling (e.g., p-xylene) and higher-boiling (e.g., dibromo-p-xylenes) impurities.
Q4: When should I perform an aqueous wash of my crude this compound?
A4: An aqueous wash, typically with a basic solution like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), is recommended as an initial purification step before distillation.[6] This wash is effective for removing acidic impurities, such as residual hydrogen bromide (HBr) formed during the bromination reaction, and any unreacted bromine.
Troubleshooting Guides
Problem: My purified this compound still shows the presence of isomeric impurities in the GC-MS analysis.
-
Possible Cause: The boiling points of isomeric bromoxylenes are very close, making their separation by standard distillation challenging.
-
Solution:
-
High-Efficiency Fractional Distillation: Employ a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation.
-
Careful Fraction Collection: Collect narrower boiling point fractions during distillation and analyze each fraction by GC-MS to isolate the purest fractions.
-
Problem: After purification, my this compound is discolored (yellow or brown).
-
Possible Cause 1: Presence of trace amounts of bromine.
-
Solution: Wash the product with a dilute solution of a reducing agent, such as sodium bisulfite, followed by a water wash and drying before distillation.
-
-
Possible Cause 2: Thermal decomposition during distillation.
-
Solution: Perform the distillation under a higher vacuum to lower the boiling point and reduce the risk of decomposition. Ensure the heating mantle temperature is not excessively high.
-
-
Possible Cause 3: Air oxidation of minor impurities.
-
Solution: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.
-
Problem: The yield of purified this compound after distillation is lower than expected.
-
Possible Cause: Significant amounts of polybrominated byproducts were formed during the synthesis.
-
Solution: Optimize the stoichiometry of the bromination reaction to minimize the formation of di- and tri-brominated xylenes. This typically involves the slow addition of the brominating agent and careful temperature control.
Impurity Data and Purification Efficiency
The following table provides a representative summary of common impurities in crude this compound and the expected purity levels after applying different purification methods. The exact percentages can vary depending on the initial reaction conditions.
| Impurity | Typical % in Crude Product | Purity after Aqueous Wash | Purity after Fractional Distillation |
| p-Xylene | 5-15% | 5-15% | < 1% |
| Isomeric Bromoxylenes | 1-5% | 1-5% | < 0.5% |
| 2,5-Dibromo-p-xylene | 5-20% | 5-20% | < 1% |
| α-Bromo-p-xylene | < 1% | < 1% | < 0.1% |
| This compound | 60-85% | 60-85% | > 98% |
Experimental Protocols
Protocol 1: Aqueous Washing of Crude this compound
Objective: To remove acidic impurities and residual bromine from the crude product.
Methodology:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a 5% aqueous sodium hydroxide (NaOH) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The organic layer (containing this compound) is denser and will be the bottom layer.
-
Drain the upper aqueous layer.
-
Wash the organic layer with an equal volume of water, following the same procedure as in steps 3-5.
-
Repeat the water wash.
-
Drain the organic layer into a clean, dry flask and add a drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Swirl the flask and let it stand for 10-15 minutes.
-
Filter the dried organic layer to remove the drying agent. The product is now ready for fractional distillation.
Protocol 2: Purification by Fractional Distillation
Objective: To separate this compound from impurities with different boiling points.
Methodology:
-
Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter.
-
Place the washed and dried crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Connect the apparatus to a vacuum source and gradually reduce the pressure.
-
Begin heating the distillation flask gently.
-
Collect the fractions based on their boiling points at the working pressure. The forerun will contain lower-boiling impurities like p-xylene.
-
Collect the main fraction corresponding to the boiling point of this compound (approximately 80-82 °C at 10 mmHg).
-
Higher-boiling impurities, such as dibromo-p-xylenes, will remain in the distillation flask.
-
Analyze the purity of the collected fractions using GC-MS.
Visualizations
Caption: Workflow for impurity identification and removal.
Caption: Troubleshooting decision tree for impure product.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Importance of Debye and Keesom interactions in separating m-xylene and p-xylene in GC-MS analysis utilizing PEG stationary phase. | Semantic Scholar [semanticscholar.org]
- 3. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling with 2-Bromo-p-xylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions with 2-bromo-p-xylene (B1265381). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
A1: this compound presents a sterically hindered environment due to the two methyl groups ortho and meta to the bromine atom. This steric bulk can impede the oxidative addition of the palladium catalyst to the carbon-bromine bond, which is often the rate-limiting step in the catalytic cycle. This can lead to slower reaction rates and lower yields compared to less hindered aryl bromides.[1][2]
Q2: What are the most common signs of catalyst deactivation in my reaction with this compound?
A2: The most common signs of catalyst deactivation include:
-
Low or no product yield: The reaction stalls or proceeds very slowly.
-
Formation of a black precipitate: This is often "palladium black," which is aggregated, inactive palladium nanoparticles.[3]
-
Formation of side products: Such as homocoupling of the coupling partner or hydrodehalogenation of this compound.
-
Inconsistent results: Difficulty in reproducing reaction outcomes.
Q3: What is "palladium black," and how can I prevent its formation?
A3: Palladium black is a form of finely divided, catalytically inactive palladium metal that precipitates from the reaction mixture.[3] Its formation is a common catalyst deactivation pathway. To prevent it, you can:
-
Use bulky, electron-rich ligands: Ligands like biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can stabilize the palladium catalyst and prevent aggregation.
-
Ensure strictly anaerobic conditions: Oxygen can promote the decomposition of the active Pd(0) catalyst.[4] Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen).
-
Optimize ligand-to-palladium ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.
-
Avoid excessively high temperatures: While heating is often necessary, extreme temperatures can accelerate catalyst decomposition.
Q4: Can the choice of base influence catalyst stability and reaction outcome?
A4: Yes, the base plays a critical role. It not only facilitates the transmetalation step but can also affect catalyst stability. The choice of base can influence the reaction rate and yield.[5] For sterically hindered substrates like this compound, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃. However, the optimal base is dependent on the specific reaction, solvent, and catalyst system.[1][5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted this compound.
-
The desired product is formed in trace amounts or not at all.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand. - Consider using a more air- and moisture-stable precatalyst (e.g., a Buchwald or PEPPSI precatalyst).[6] - Ensure proper degassing of solvents and the reaction vessel to remove oxygen, which can deactivate the Pd(0) catalyst.[4] |
| Inefficient Oxidative Addition | - Switch to a more electron-rich and sterically bulky phosphine (B1218219) ligand (e.g., Buchwald-type biaryl phosphines like SPhos, XPhos, or RuPhos).[2] - Increase the reaction temperature cautiously, monitoring for signs of catalyst decomposition. |
| Suboptimal Base | - For Suzuki couplings, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[5] - Ensure the base is finely powdered and anhydrous. |
| Poor Solvent Choice | - Ensure the solvent is anhydrous and of high purity. - For Suzuki reactions, a mixture of an organic solvent (e.g., toluene, dioxane) and water is often used. The ratio can be optimized. |
Issue 2: Formation of a Black Precipitate (Palladium Black)
Symptoms:
-
The reaction mixture turns black, and a fine, dark solid is observed.
-
The reaction stalls after the precipitate forms.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Ligand Degradation or Dissociation | - Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher). - Use a more robust ligand that is less prone to degradation at the reaction temperature. Bulky biarylphosphine ligands are often more stable. |
| Presence of Oxygen | - Improve the degassing procedure. Use several freeze-pump-thaw cycles for more rigorous oxygen removal.[1] - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| High Reaction Temperature | - Lower the reaction temperature. While this may slow down the reaction, it can improve catalyst stability. - Consider using a more active catalyst system that allows for lower reaction temperatures. |
| Inappropriate Solvent | - Some solvents, like THF, can sometimes promote the formation of palladium black in Sonogashira couplings.[7] Consider switching to a different solvent. |
Quantitative Data Summary
The following tables summarize representative quantitative data for cross-coupling reactions involving this compound and similar sterically hindered aryl bromides. This data can serve as a starting point for reaction optimization.
Table 1: Comparison of Catalysts and Ligands in the Suzuki Coupling of a Sterically Hindered Aryl Bromide
Reaction: 2-bromo-6-methylisonicotinaldehyde (B8250814) with phenylboronic acid.[6]
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 8 | ~85-95 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | 12 | High |
| PEPPSI™-IPr | K₂CO₃ | DMF/H₂O | 80 | 6 | Good to Excellent |
Table 2: Influence of Base on Suzuki Coupling Yield
Reaction: Aryl bromide with arylboronic acid.[1][5]
| Base | Solvent | Temp. (°C) | Yield (%) |
| Na₂CO₃ | EtOH/H₂O | Reflux | 98 |
| K₂CO₃ | EtOH/H₂O | Reflux | 95 |
| K₃PO₄ | EtOH/H₂O | Reflux | 92 |
| NaOH | EtOH/H₂O | Reflux | 85 |
| KOH | EtOH/H₂O | Reflux | 88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%) and a ligand (e.g., SPhos, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane) and degassed water (typically in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Sonogashira Coupling of this compound
This protocol outlines a general procedure for the copper-free Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a palladium precursor/ligand system suitable for hindered substrates.
-
Copper(I) iodide (CuI, for copper-co-catalyzed reactions, 5-10 mol%) - optional
-
Amine base (e.g., triethylamine, diisopropylamine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst/ligand (and CuI if used).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove palladium residues.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: Strategies to prevent the formation of palladium black.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Troubleshooting incomplete conversion of 2-bromo-p-xylene
Technical Support Center: 2-Bromo-p-xylene (B1265381) Conversion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete conversion of this compound in common synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction shows a significant amount of unreacted this compound. What are the universal first steps for troubleshooting?
A1: When facing incomplete conversion, begin by systematically verifying the foundational elements of your experiment:
-
Reagent Quality: Ensure all reagents, especially solvents and liquid bases like triethylamine (B128534), are dry and pure. Amines, for instance, can oxidize over time. Solvents should be anhydrous for most coupling reactions and Grignard formations.[1][2]
-
Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to oxygen.[3] Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Activity: If using a solid catalyst, ensure it has not degraded. For catalysts generated in situ, verify the purity of the palladium source and the ligand.
-
Reaction Temperature: Confirm that the internal reaction temperature reached the target value. For Sonogashira couplings with aryl bromides, temperatures may need to be significantly higher than for corresponding aryl iodides.[4][5]
Q2: I am observing a significant amount of p-xylene (B151628) as a byproduct. What causes this?
A2: The formation of p-xylene is a result of a hydrodehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom. This is a known competing pathway in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[6] It can be minimized by carefully selecting the ligand and optimizing reaction conditions.[7]
Q3: Can my choice of base be the reason for incomplete conversion?
A3: Absolutely. The base plays multiple critical roles in cross-coupling reactions, including regenerating the catalyst and activating one of the coupling partners.[8] An inappropriate base (too weak, poor solubility, sterically hindered) can stall the catalytic cycle. For instance, in Suzuki couplings, bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used, and their effectiveness can be substrate-dependent.[8][9]
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
Q: My Suzuki coupling of this compound with an organoboron reagent is slow and incomplete. How can I improve it? A: Aryl bromides are less reactive than aryl iodides in Suzuki couplings.[8] Consider the following adjustments:
-
Increase Temperature: Higher temperatures can facilitate the rate-limiting oxidative addition step.
-
Screen Bases: The choice of base is crucial. A stronger base like Cs₂CO₃ or K₃PO₄ may be more effective than a weaker one like Na₂CO₃.[9]
-
Ligand Selection: The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can significantly improve the efficiency of coupling with aryl bromides.[8]
-
Solvent System: The solvent affects the solubility of reagents and the stability of intermediates.[10] Common solvents include toluene, dioxane, and THF, often with water in a biphasic system to dissolve the inorganic base.[8]
Buchwald-Hartwig Amination
Q: I'm attempting to couple this compound with an amine, but the yield is low, with significant starting material remaining and some hydrodehalogenation observed. What should I change? A: The Buchwald-Hartwig amination is highly dependent on the catalyst system.
-
Optimize the Ligand: This is the most critical parameter. For aryl bromides, sterically hindered biarylphosphine ligands are often required to promote reductive elimination and prevent side reactions.[7][11]
-
Select the Right Base: A strong, non-nucleophilic base is typically required, with sodium tert-butoxide (NaOt-Bu) being a common choice. The base deprotonates the amine, facilitating its coordination to the palladium center.[7]
-
Palladium Precursor: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ are effective, but Pd(II) sources require an in situ reduction to the active Pd(0) catalyst.[7]
Sonogashira Coupling
Q: My Sonogashira coupling of this compound with a terminal alkyne is failing at 60 °C. The solution turns black. What is happening? A: This is a very common issue.
-
Insufficient Temperature: The oxidative addition of aryl bromides to palladium is often the rate-limiting step and requires higher temperatures than aryl iodides.[4][5] Try increasing the temperature to 80-100 °C, potentially using a sealed tube if volatile reagents are involved.[4]
-
Catalyst Decomposition: The formation of a black precipitate is likely palladium black, indicating your Pd(0) catalyst has crashed out of the solution. This can be caused by impurities or an inappropriate solvent. Some anecdotal evidence suggests THF can promote this decomposition.[1] Switching to a different solvent like DMF or using only the amine base (e.g., triethylamine or diisopropylamine) as the solvent may help.[4]
-
Copper Co-catalyst: While the copper(I) co-catalyst (typically CuI) increases reactivity, its presence can also lead to the unwanted homocoupling of the alkyne (Glaser coupling). If this is a major side product, consider a copper-free Sonogashira protocol.[5]
Grignard Reaction
Q: I am unable to form the Grignard reagent from this compound and magnesium turnings. The reaction won't initiate. What can I do? A: Failure to initiate is the most common problem in Grignard reagent formation.
-
Magnesium Activation: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide. This layer must be removed or broken.[2]
-
Mechanical Methods: Vigorously stir the magnesium turnings to grind them against each other, or crush them with a glass rod (carefully!).
-
Chemical Methods: Add a small crystal of iodine (the brown color will disappear upon initiation) or a few drops of 1,2-dibromoethane. The latter is advantageous as it produces visible ethylene (B1197577) gas bubbles upon reaction with magnesium, confirming activation.[2]
-
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried (flame-dried or oven-dried), and all solvents must be anhydrous.[2]
-
Initiation: Gentle heating with a heat gun can sometimes provide the activation energy needed to start the reaction. However, be prepared to cool the flask, as the reaction is highly exothermic once it begins.[2]
Data Summary: Optimizing Reaction Parameters
The following table summarizes key parameters that can be adjusted to troubleshoot incomplete conversion.
| Parameter | Typical Range for Aryl Bromides | Applicable Reaction(s) | Key Considerations |
| Temperature | 50 - 120 °C | Suzuki, Buchwald-Hartwig, Sonogashira | Aryl bromides are less reactive than iodides and often require higher temperatures.[5] |
| Catalyst Loading (Pd) | 0.5 - 10 mol% | Suzuki, Buchwald-Hartwig, Sonogashira | Higher loadings (5-10%) can be used for troubleshooting difficult reactions.[1] |
| Ligand:Pd Ratio | 1:1 to 4:1 | Suzuki, Buchwald-Hartwig, Sonogashira | Crucial for catalyst stability and reactivity; must be optimized for the specific ligand. |
| Base | 1.5 - 3.0 equivalents | Suzuki, Buchwald-Hartwig, Sonogashira | Choice depends on reaction type (e.g., K₃PO₄ for Suzuki, NaOt-Bu for Buchwald).[7][9] |
| Solvent | Toluene, Dioxane, THF, DMF | Suzuki, Buchwald-Hartwig, Sonogashira | Must dissolve reagents and stabilize catalytic intermediates; ensure it is anhydrous and degassed.[1][10] |
| Reaction Time | 2 - 24 hours | All | Monitor by TLC or GC/LC-MS to determine when the reaction has stalled or completed. |
Key Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (Suzuki, Buchwald, Sonogashira)
-
Preparation: Flame-dry a Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand, and the base (if it is a solid). For Sonogashira couplings, add the copper(I) iodide at this stage.
-
Add Substrates: Add this compound and the coupling partner (e.g., boronic acid, amine, or alkyne).
-
Solvent and Degassing: Add the anhydrous, degassed solvent via cannula or syringe. If using a liquid base (e.g., triethylamine), add it at this time. Degas the resulting mixture by bubbling argon through it for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Perform an aqueous workup to remove inorganic salts and the catalyst. The specific workup procedure will depend on the reaction and product properties.
-
Purification: Purify the crude product, typically by flash column chromatography.
Protocol for Grignard Reagent Formation
-
Preparation: Rigorously dry all glassware in an oven at >120 °C for several hours or by flame-drying under vacuum. Assemble the apparatus (three-neck flask, condenser, dropping funnel) while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes, coating the magnesium. Continue warming until the brown color fades.
-
Solvent Addition: Add a portion of the total required anhydrous ether or THF to the flask.
-
Initiation: Dissolve this compound in the remaining anhydrous solvent in the dropping funnel. Add a small amount (approx. 10%) of the this compound solution to the magnesium suspension. The reaction should initiate, evidenced by gentle bubbling and an increase in temperature. If it does not, warm gently.
-
Addition: Once the reaction is self-sustaining, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey or brown solution is the Grignard reagent and should be used immediately.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete conversion of this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. researchgate.net [researchgate.net]
- 11. research.rug.nl [research.rug.nl]
Managing exothermic reactions during bromination of p-xylene
Technical Support Center: Bromination of p-Xylene (B151628)
This guide provides troubleshooting advice and frequently asked questions for managing the exothermic properties of p-xylene bromination, a common reaction in research and drug development.
Frequently Asked Questions (FAQs)
Q1: Why is strict temperature control so critical during the bromination of p-xylene?
A1: The bromination of p-xylene is a highly exothermic reaction.[1] Without proper temperature control, the reaction rate can accelerate uncontrollably, leading to a "runaway reaction." This not only poses a significant safety hazard but also reduces the selectivity of the reaction, often resulting in the formation of undesirable di- and polybrominated byproducts.[2][3] Maintaining a low temperature, typically between 0°C and 5°C, is crucial for controlling the reaction rate and maximizing the yield of the desired monobrominated product.[4]
Q2: What are the most common side products, and how can they be minimized?
A2: The most common side products are dibromo-p-xylene isomers (2,3-, 2,5-, and 2,6-dibromo-p-xylene) and other polybrominated compounds.[1][2] Their formation is promoted by higher temperatures and an excess of bromine.[2][4] To minimize these impurities, you should:
-
Use a precise stoichiometric amount of bromine or a slight deficit.[2]
-
Ensure slow, controlled addition of bromine to prevent localized areas of high concentration.[3]
Q3: How does the rate of bromine addition impact the reaction's safety and outcome?
A3: The rate of bromine addition is directly linked to the rate of heat generation. A slow, dropwise addition over an extended period (e.g., 2-3 hours) allows the cooling system to effectively dissipate the heat produced, preventing a dangerous temperature spike.[3][4] Rapid addition can overwhelm the cooling capacity of the setup, leading to a runaway reaction and an increase in byproduct formation.
Q4: What is the role of the catalyst, and which type is most effective?
A4: A Lewis acid catalyst, such as an iron halide, is used to polarize the bromine molecule (Br₂), making it a more potent electrophile to attack the p-xylene ring.[1] Common catalysts include iron filings, iodine, anhydrous ferric chloride (FeCl₃), or ferric bromide (FeBr₃).[3][5] Studies have shown that hydrated forms of ferric chloride, such as FeCl₃·3H₂O or FeCl₃·6H₂O, can be particularly effective, leading to both high yield and selectivity for the desired isomer.[1][4]
Q5: Is it necessary to use a solvent for this reaction?
A5: While the reaction can be performed without a solvent ("neat"), using an inert solvent can be advantageous.[4] A solvent helps to manage the reaction exotherm by increasing the thermal mass of the mixture, improves stirring efficiency, and can help control viscosity as the reaction progresses.[4] Common inert solvents include carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂).[4][5] Alternatively, the product itself (monobromo-p-xylene) can be used as a diluent in semi-continuous processes.[4]
Troubleshooting Guide
Problem 1: Runaway Reaction / Rapid & Uncontrolled Temperature Increase
-
Symptoms: A sudden spike in temperature that the cooling bath cannot control, increased evolution of HBr gas.
-
Possible Causes:
-
Bromine was added too quickly.
-
The cooling bath is insufficient or has failed.
-
Inadequate stirring is creating localized "hot spots."
-
-
Solutions:
-
Immediately stop the addition of bromine.
-
Ensure the cooling bath is at the target temperature and has sufficient capacity (e.g., add more ice/dry ice).
-
Increase the stirring rate to improve heat dissipation.
-
If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a large volume of a cold, inert solvent or a quenching agent like sodium bisulfite solution.
-
Problem 2: Low Yield of the Desired Monobrominated Product
-
Symptoms: Final product mass is significantly lower than the theoretical calculation.
-
Possible Causes:
-
The reaction did not go to completion.
-
Loss of volatile p-xylene or bromine due to excessive temperature.
-
Formation of a high percentage of side products.
-
Product loss during the workup and purification steps (e.g., during washes or distillation).
-
-
Solutions:
-
Allow the reaction to stir for an additional period after bromine addition is complete to ensure full conversion.[2]
-
Verify the reaction temperature was maintained within the optimal range.
-
Check the stoichiometry of your reagents; ensure you did not use a significant excess of p-xylene.
-
Review your workup procedure to minimize losses.
-
Problem 3: High Levels of Dibromo- or Polybrominated Impurities
-
Symptoms: GC or NMR analysis shows significant peaks corresponding to di- or polybrominated species.
-
Possible Causes:
-
Solutions:
-
Improve temperature control; run the reaction at the lower end of the recommended temperature range (e.g., 0°C or slightly below).[3]
-
Carefully calculate and measure reagents, using a bromine-to-xylene molar ratio of 1:1 or slightly less for monobromination.[2]
-
Ensure vigorous and efficient stirring throughout the entire bromine addition.
-
Problem 4: Reaction Fails to Initiate or is Very Sluggish
-
Symptoms: No noticeable temperature increase upon bromine addition, no color change, and no HBr gas evolution.
-
Possible Causes:
-
The catalyst is inactive or absent.
-
The p-xylene starting material contains inhibitors (e.g., water or other impurities).
-
The reaction temperature is too low, effectively "freezing" the reaction kinetics.
-
-
Solutions:
-
Ensure the catalyst has been added. If using iron filings, ensure they are clean and activated.
-
Use dry p-xylene and glassware.
-
Allow the temperature to rise slightly (e.g., from -5°C to 0°C or 5°C) to see if the reaction initiates, but be prepared to apply cooling immediately once it starts.
-
Data Presentation
Table 1: Effect of Reaction Temperature on Product Distribution This table summarizes the impact of temperature on the formation of 2,5-dibromo-p-xylene versus other isomers when using FeCl₃·3H₂O as a catalyst.
| Reaction Temperature (°C) | 2,5-dibromo-p-xylene (%) | 2,3- & 2,6-dibromo-p-xylene (B2429120) (%) | Isomer Ratio (2,5- / others) |
| 0 | 66.7 | 1.69 | 39.5 |
| 20-25 | 64.4 | 1.27 | 50.7 |
| 40-45 | 62.5 | 3.23 | 19.3 |
| 50-55 | 58.1 | 5.30 | 11.0 |
| (Data sourced from Patent US3932542A)[4] |
Table 2: Influence of Bromine Stoichiometry on Byproduct Formation This table shows how the molar amount of bromine relative to xylene affects the formation of dibromoxylene byproducts at 25-30°C.
| Bromine Amount (vs. Stoichiometric) | Dibromoxylene Formed (%) |
| 90% | 0.5 - 1.0% |
| 100% (Stoichiometric) | 1.5 - 2.0% |
| 105% (5% Excess) | ~6.0% |
| (Data sourced from Patent RU2601752C1)[2] |
Experimental Protocols
Protocol: Lewis Acid-Catalyzed Bromination of p-Xylene
This protocol is a representative example for producing monobromo-p-xylene with temperature control.
Materials:
-
p-Xylene (C₈H₁₀)
-
Liquid Bromine (Br₂)
-
Catalyst (e.g., Iron filings or FeCl₃·6H₂O)
-
Apparatus: Three-necked round-bottom flask, dropping funnel, mechanical stirrer, condenser, thermometer, and a gas trap for HBr.
-
Cooling: Ice-salt or ice-water bath.
Procedure:
-
Setup: Assemble the dry glassware. To the three-necked flask, add p-xylene and the catalyst (e.g., ~1-2% by mole relative to p-xylene). Fit the flask with the stirrer, dropping funnel containing the bromine, and the condenser/thermometer assembly. Connect the top of the condenser to a gas trap (e.g., a beaker with NaOH solution) to neutralize the HBr gas that will evolve.
-
Cooling: Immerse the reaction flask in the cooling bath and stir the mixture. Cool the contents to the target temperature, typically 0°C.[4]
-
Bromine Addition: Begin the slow, dropwise addition of bromine from the dropping funnel into the stirred p-xylene mixture. Monitor the internal temperature closely and adjust the addition rate to maintain it within the desired range (e.g., 0-5°C).[3] A typical addition time is 2-3 hours.[3]
-
Reaction: After all the bromine has been added, allow the mixture to continue stirring in the cooling bath for an additional 1-2 hours to ensure the reaction goes to completion.[2]
-
Quenching & Workup: Remove the cooling bath. Slowly pour the reaction mixture into water. To remove unreacted bromine, wash the organic layer with a dilute solution of sodium bisulfite or sodium hydroxide.[3]
-
Purification: Separate the organic layer, wash it with water, and dry it over an anhydrous salt like calcium chloride. The final product can be purified by distillation under reduced pressure to yield the pure bromo-p-xylene.[3]
Visual Guides
Caption: General experimental workflow for the bromination of p-xylene.
Caption: Troubleshooting logic for managing an exothermic event.
Caption: Simplified mechanism of electrophilic aromatic bromination.
References
- 1. researchgate.net [researchgate.net]
- 2. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]
- 5. EP0492594A1 - Bromination of ortho-xylene - Google Patents [patents.google.com]
Technical Support Center: Purification of Brominated Xylene Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the removal of unreacted 2-bromo-p-xylene (B1265381) from their reaction products.
Troubleshooting Guide
Problem 1: My final product, which is a liquid, is contaminated with unreacted this compound.
-
Possible Cause: Insufficient purification or use of an inappropriate separation technique. Unreacted this compound is a liquid at room temperature and may have a boiling point close to your desired product.[1]
-
Solution: The choice of purification method depends on the difference in physical properties between your product and the unreacted starting material.
-
Fractional Distillation: This is the most effective method if your product has a significantly different boiling point from this compound (boiling point: 199-201 °C).[1] A difference of at least 20-30 °C is ideal for good separation. Distillation under reduced pressure is recommended for high-boiling compounds to prevent decomposition.[2]
-
Column Chromatography: If the boiling points are too close, separation based on polarity is the best alternative.[3] Silica gel is a common stationary phase for separating a wide variety of compounds, including hydrocarbons and their derivatives.[3] Since this compound is relatively nonpolar, you can elute it from the column using a nonpolar solvent system (e.g., hexanes), while a more polar product will be retained longer on the column.
-
Problem 2: My solid product is impure, and I suspect contamination with this compound.
-
Possible Cause: Unreacted starting material may be trapped within the crystal lattice of your solid product or adhering to the surface.
-
Solution:
-
Recrystallization: This is a highly effective technique for purifying solid compounds.[4] Choose a solvent in which your desired product is soluble at high temperatures but poorly soluble at low temperatures, while this compound remains soluble at low temperatures. This will cause your product to crystallize upon cooling, leaving the impurity in the mother liquor.
-
Washing/Trituration: Before recrystallization, wash the crude solid with a cold, nonpolar solvent (like hexanes). Since this compound is a liquid, this can wash it away from the surface of your solid product.
-
Problem 3: The reaction mixture has a persistent color and/or is acidic after the reaction.
-
Possible Cause: This is likely due to residual bromine (Br₂) or the formation of hydrogen bromide (HBr) as a byproduct during the bromination reaction.
-
Solution: Aqueous Workup:
-
To remove unreacted bromine, wash the reaction mixture with a reducing agent solution, such as 10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃), until the color disappears.[4]
-
To neutralize acidic byproducts like HBr, wash the mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 10% sodium hydroxide (B78521) (NaOH).[2][5] This should be done carefully, venting the separatory funnel frequently to release CO₂ pressure if using bicarbonate.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties to consider when separating this compound from my product?
A1: The most important properties are boiling point, melting point (or physical state), and polarity. These differences are exploited in techniques like distillation, recrystallization, and chromatography.[3]
Data Presentation: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Physical State at RT |
| p-Xylene | 106.17 | ~138-140 | 13.2 | Liquid |
| This compound | 185.06 | 199-201 [1] | 9-10 [1] | Liquid [1][6] |
| 2,5-Dibromo-p-xylene | 263.96 | 119-123 (@ 8 mmHg)[2] | 71-73 | Solid[7] |
Q2: Which separation method is best for removing this compound?
A2: There is no single "best" method; the choice depends on your product's properties.
-
If your product is a solid , recrystallization is usually the most effective and straightforward method.[4]
-
If your product is a liquid with a boiling point that differs by >30 °C from this compound, fractional distillation is preferred.[7]
-
If your product is a liquid with a similar boiling point but different polarity , column chromatography is the recommended technique.[3]
Q3: Can you provide a general workflow for product purification after a bromination reaction?
A3: A general workflow involves quenching the reaction, performing an aqueous workup to remove byproducts, and then applying a final purification technique based on the product's physical state.
Mandatory Visualization: General Purification Workflow
Caption: General experimental workflow for purifying a product from a bromination reaction.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation (for Liquid Products)
This protocol is suitable for separating a liquid product from the higher-boiling this compound. This example assumes the product has a lower boiling point.
-
Aqueous Workup: Before distillation, transfer the crude reaction mixture to a separatory funnel. Wash sequentially with 10% sodium thiosulfate solution (if color is present), saturated sodium bicarbonate solution, and finally with brine (saturated NaCl solution).[5] Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a distillation flask, a fractionating column packed with Raschig rings or steel wool for better separation, a condenser, and receiving flasks. Ensure all joints are properly sealed.
-
Distillation: Add the dried crude product and a few boiling chips to the distillation flask. Heat the flask gently using a heating mantle.
-
Fraction Collection:
-
Discard the initial low-boiling forerun.
-
Carefully collect the fraction that distills at the boiling point of your desired product. Monitor the temperature at the still head; a stable temperature indicates a pure fraction is being collected.
-
Once the temperature begins to rise significantly towards the boiling point of this compound (199-201 °C), change the receiving flask.[1] The remaining liquid in the distillation flask will be enriched with unreacted this compound.
-
-
Purity Analysis: Confirm the purity of the collected product fraction using analytical techniques such as Gas Chromatography (GC) or NMR Spectroscopy.[5]
References
- 1. far-chemical.com [far-chemical.com]
- 2. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]
- 3. columbia.edu [columbia.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. Selective Bromination of p-Xylene via Homogeneous Catalysis: Influence of Reaction Parameters on 2,5-Dibromo- p-Xylene Formation - ProQuest [proquest.com]
Technical Support Center: Reproducibility in 2-bromo-p-xylene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 2-bromo-p-xylene (B1265381). The information is tailored for researchers, scientists, and professionals in drug development to help improve experimental reproducibility and outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a starting material?
A1: this compound is a versatile reagent frequently employed in various cross-coupling reactions to introduce a 2,5-dimethylphenyl group into a target molecule. The most common applications include:
-
Grignard Reactions: Formation of a Grignard reagent (2,5-dimethylphenylmagnesium bromide) for subsequent nucleophilic addition to electrophiles like aldehydes, ketones, and esters.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters to form biaryl compounds.[1][2]
-
Lithiation: Halogen-lithium exchange to generate an aryllithium species, a potent nucleophile.
-
Yamamoto Coupling: To synthesize symmetrical biaryls like 2,5,2′,5′-tetramethylbiphenyl.[3]
Q2: What are the key physical and chemical properties of this compound I should be aware of?
A2: Understanding the properties of this compound is crucial for its proper handling and for optimizing reaction conditions.
| Property | Value | Reference |
| CAS Number | 553-94-6 | [3] |
| Molecular Formula | C₈H₉Br | [4] |
| Molecular Weight | 185.06 g/mol | [4] |
| Appearance | Clear colorless to light yellow liquid | [3] |
| Boiling Point | 199-201 °C | [5] |
| Melting Point | 9-10 °C | [5] |
| Density | ~1.339 g/cm³ | [3] |
| Storage | Store at room temperature, sealed in a dry, dark place. For long-term stability, storage at -20°C is recommended. | [3][4][6] |
It is a combustible liquid and can cause skin and serious eye irritation.[6][7]
Q3: What are the common impurities in commercial this compound and how can they affect my reaction?
A3: Common impurities can include unreacted p-xylene, other isomers of bromo-p-xylene, and dibrominated xylenes.[8][9] These impurities can lead to:
-
Reduced Yield: Lower concentration of the active reagent.
-
Side Products: Impurities may react, complicating purification. For instance, dibrominated species can lead to double addition or polymerization.
-
Inhibition of Catalyst: Certain impurities might interfere with the catalyst's activity in cross-coupling reactions.
For sensitive reactions, it is advisable to purify commercial this compound by distillation.
Troubleshooting Guides
Issue 1: Low or No Yield in Grignard Reagent Formation
Q: I am experiencing very low to no yield when preparing the Grignard reagent from this compound. What are the potential causes and solutions?
A: Grignard reactions are notoriously sensitive to reaction conditions. Low yields are a common problem, often stemming from a few key areas.[10][11][12][13]
Potential Causes & Troubleshooting Steps:
| Cause | Recommended Solution |
| Wet Glassware or Solvents | Action: Rigorously dry all glassware in an oven (e.g., at 120°C for several hours) and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., THF from sodium/benzophenone).[14][15] |
| Inactive Magnesium Surface | Action: The magnesium turnings may have an oxide layer. Activate the magnesium by: • Gently crushing the turnings in a mortar and pestle (in a glovebox) to expose a fresh surface. • Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium in the reaction flask and gently warming until the color fades.[10][13] |
| Reaction Fails to Initiate | Action: Add a small amount of the this compound to the activated magnesium. If no reaction is observed (bubbling, gentle reflux), gently warm the flask with a heat gun. An ultrasonic bath can also help initiate the reaction.[10] |
| Wurtz Coupling Side Reaction | Action: This is a major side reaction where the Grignard reagent reacts with the starting this compound. To minimize this, add the this compound solution slowly and dropwise to maintain a low concentration in the reaction flask. Avoid high temperatures.[10][12] |
Troubleshooting Workflow for Grignard Reaction Failure
Caption: Troubleshooting workflow for low-yield Grignard reactions.
Issue 2: Poor Reproducibility in Suzuki-Miyaura Coupling Reactions
Q: My Suzuki coupling reaction with this compound gives inconsistent yields and several side products. How can I improve this?
A: Suzuki couplings are powerful but can be sensitive to the choice of catalyst, base, and solvent, as well as the purity of the reagents.[1][16]
Key Parameters for Optimization:
| Parameter | Recommendation for this compound | Rationale |
| Catalyst/Ligand | Screen different palladium catalysts and phosphine (B1218219) ligands. Common starting points include Pd(PPh₃)₄, or a combination of a Pd(II) source like Pd(OAc)₂ with a bulky electron-rich ligand such as SPhos or XPhos.[1][17] | The sterically hindered nature of this compound may require specific ligands to facilitate efficient oxidative addition and reductive elimination steps. |
| Base | A moderately strong base is typically required. K₂CO₃, K₃PO₄, or Cs₂CO₃ are effective.[1][18] | The base is crucial for the transmetalation step. The optimal base can depend on the boronic acid substrate. |
| Solvent | Aprotic polar solvents like dioxane, THF, or toluene (B28343) are commonly used. Often, the addition of a small amount of water can be beneficial.[1][18] | The solvent system affects the solubility of reagents and the rate of key steps in the catalytic cycle. Anhydrous conditions are generally preferred to prevent decomposition of the boronic acid.[1] |
| Temperature | Typically reactions are run at elevated temperatures (e.g., 80-110 °C). | Provides the necessary activation energy for the catalytic cycle. If side reactions are an issue, lowering the temperature might be necessary. |
Common Side Products and Solutions:
-
Homo-coupling of Boronic Acid: This is often caused by the presence of oxygen.
-
Solution: Ensure the reaction mixture and solvent are thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst.[16]
-
-
Protodebromination (loss of bromine): The aryl bromide is replaced by a hydrogen atom.
-
Solution: This can be caused by trace moisture or impurities. Ensure all reagents and solvents are dry.
-
-
Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, halting the reaction.
-
Solution: Use an appropriate ligand to stabilize the palladium catalyst. Ensure the system is properly deoxygenated.
-
Experimental Protocols
Protocol 1: Preparation of 2,5-Dimethylphenylmagnesium Bromide
This protocol outlines a typical procedure for forming the Grignard reagent from this compound.
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel (all oven-dried)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the dry glassware and allow it to cool under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the violet iodine vapor is observed and then dissipates. Allow to cool.
-
Initiation: Add enough anhydrous THF to just cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small amount (~5-10%) of this solution to the magnesium suspension.
-
Grignard Formation: The reaction should initiate, indicated by bubbling and a slight cloudiness. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent, ready for use.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general starting point for the Suzuki coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/Water 4:1)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, and the base.
-
Degassing: Add the solvent system. Bubble Argon or Nitrogen gas through the mixture for 15-20 minutes to deoxygenate it.
-
Catalyst Addition: Add the palladium catalyst to the deoxygenated mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[1]
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound|lookchem [lookchem.com]
- 4. usbio.net [usbio.net]
- 5. far-chemical.com [far-chemical.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Benzene, 2-bromo-1,4-dimethyl- | C8H9Br | CID 11121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Steric Hindrance in 2-Bromo-p-xylene Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical reactions with 2-bromo-p-xylene (B1265381). The steric hindrance imparted by the ortho-methyl group significantly influences reactivity, often requiring specialized protocols to achieve desired outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound challenging?
A1: The primary challenge arises from steric hindrance. This compound features a methyl group adjacent (ortho) to the bromine atom. This bulky methyl group can physically block or slow the approach of reagents and catalysts to the reactive carbon-bromine bond, complicating transition state formation and often leading to lower yields or requiring more forceful reaction conditions compared to less hindered aryl bromides.
Q2: What are the most common side reactions observed with this compound?
A2: Common side reactions are often a consequence of the steric hindrance.
-
In cross-coupling reactions (Suzuki, Buchwald-Hartwig): Hydrodehalogenation (replacement of bromine with hydrogen) can become competitive if the desired coupling is slow. Homocoupling of the boronic acid (in Suzuki reactions) can also occur.
-
In Grignard reagent formation: Wurtz-type coupling to form a biphenyl (B1667301) byproduct is a significant side reaction.[1][2][3] This occurs when the newly formed Grignard reagent reacts with another molecule of this compound.
Q3: How does the reactivity of this compound compare to other aryl bromides?
A3: The reactivity of aryl halides in many catalytic reactions follows the general trend: I > Br > Cl > F.[4] However, for substrates like this compound, steric hindrance can make it less reactive than unhindered aryl bromides. For example, the oxidative addition step in palladium-catalyzed cross-coupling reactions is often slower for sterically encumbered substrates.[5]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Problem: You are attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but the yield is low or there is no reaction.
| Potential Cause | Recommended Solution |
| Steric Hindrance: The ortho-methyl group is impeding the oxidative addition or reductive elimination steps of the catalytic cycle. | Use Bulky, Electron-Rich Ligands: Switch from standard ligands like PPh₃ to specialized biaryl phosphine (B1218219) ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃). These ligands can accelerate the key steps in the catalytic cycle for hindered substrates.[5] |
| Inactive Catalyst: The Pd(0) active species is not forming efficiently or has been deactivated. | Use a Pre-catalyst: Employ a commercially available palladium pre-catalyst that readily forms the active LPd(0) species. Ensure rigorous degassing of solvents and reagents to prevent catalyst oxidation. |
| Ineffective Base/Solvent: The base may not be strong enough or soluble enough to promote the transmetalation step efficiently. | Optimize Base and Solvent: Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered. Solvents like dioxane or THF, often with a small amount of water, can improve the solubility and activity of the boronate species.[6] |
| Insufficient Reaction Temperature: The activation energy for the sterically hindered coupling is not being overcome. | Increase Temperature: Cautiously increase the reaction temperature. For many Suzuki couplings, temperatures between 80-110 °C are effective. Monitor for potential decomposition of starting materials. |
Issue 2: Poor Conversion in Buchwald-Hartwig Amination
Problem: Your Buchwald-Hartwig amination of this compound with a primary or secondary amine is sluggish and incomplete.
| Potential Cause | Recommended Solution |
| Ligand Inefficiency: The chosen phosphine ligand is not suitable for coupling a sterically hindered aryl bromide. | Employ Specialized Ligands: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands (e.g., DtBPF). These are designed to promote C-N bond formation for challenging substrates.[7] |
| Base Incompatibility: The base is not strong enough to deprotonate the amine effectively or is sterically hindering the catalyst. | Select a Strong, Non-Coordinating Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and effective strong bases.[8] |
| Amine Reactivity: The amine coupling partner is also sterically hindered, further complicating the reaction. | Increase Catalyst Loading and Temperature: For challenging amine partners, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) and higher reaction temperatures may be necessary to drive the reaction to completion. |
| Hydrodehalogenation Side Reaction: A competing pathway where the bromine is replaced by hydrogen is dominating. | Optimize Ligand-to-Palladium Ratio: The ratio of ligand to palladium can influence the relative rates of reductive elimination and side reactions. Screening different ratios (e.g., 1:1 to 2:1) can be beneficial. |
Issue 3: Difficulty in Forming (2,5-Dimethylphenyl)magnesium Bromide (Grignard Reagent)
Problem: You are trying to prepare the Grignard reagent from this compound, but the reaction fails to initiate or produces a low yield of the desired reagent.
| Potential Cause | Recommended Solution |
| Inactive Magnesium Surface: A passivating layer of magnesium oxide on the turnings prevents the reaction from starting. | Activate the Magnesium: Use mechanical activation (crushing the turnings in a dry flask) or chemical activation. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can effectively initiate the reaction.[9] |
| Presence of Moisture: Grignard reactions are extremely sensitive to water. | Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous ethereal solvents (e.g., THF, diethyl ether). |
| Wurtz Coupling Side Reaction: The formed Grignard reagent is reacting with the starting material, this compound, to form 2,2',5,5'-tetramethylbiphenyl.[1][3] | Control Reagent Concentration: Add the solution of this compound slowly (dropwise) to the suspension of magnesium. This keeps the concentration of the aryl bromide low, minimizing the rate of the Wurtz coupling side reaction.[4] |
| Reaction Fails to Initiate: The C-Br bond is not being activated. | Use an "Entrainment" Reagent: In difficult cases, adding a more reactive halide (e.g., ethyl bromide) along with the this compound can help maintain a clean, active magnesium surface throughout the reaction. |
Data Presentation
The following table summarizes expected trends and reported yields for reactions involving sterically hindered aryl bromides, providing a comparative perspective for experiments with this compound.
| Reaction | Substrate | Catalyst/Ligand | Conditions | Yield (%) | Citation/Comment |
| Suzuki-Miyaura Coupling | 2-Bromo-m-xylene & o-Tolylboronic acid | Pd(OAc)₂ / Bulky Phosphine | K₃PO₄, Toluene (B28343), 110 °C | ~95% | Illustrates high yields are possible with optimized bulky ligands for hindered substrates.[10] |
| Ortho-substituted Aryl Bromide | Pd(OAc)₂ / S-Phos | K₂CO₃, iPrOAc, 80 °C | High | General method for sterically encumbered aryl bromides.[5] | |
| Unhindered Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃, Toluene/H₂O, 80 °C | Typically >90% | Standard conditions often less effective for hindered substrates. | |
| Buchwald-Hartwig Amination | 2-Bromopyridine & Secondary Amine | Pd(OAc)₂ / dppp | NaOtBu, Toluene, 80 °C | 55-98% | Demonstrates successful coupling for an ortho-substituted heteroaryl bromide.[11] |
| Aryl Bromide & Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄, THF, 80 °C | High | General, effective system for many aryl bromides.[12] | |
| Grignard Formation | Aryl Bromides (general) | Mg | Anhydrous THF | 80-95% | Yield is highly dependent on minimizing Wurtz coupling through slow addition.[1][2] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative procedure; optimization may be required.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely powdered potassium phosphate (B84403) (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane (B91453) via syringe to achieve a concentration of ~0.1 M with respect to the this compound.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine (B109124)
This protocol is a representative procedure; optimization may be required.
-
Reagent Preparation: To an oven-dried Schlenk tube, add sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen (x3).
-
Reagent Addition: Add this compound (1.0 equiv.), morpholine (1.2 equiv.), and anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography.
Protocol 3: Formation of (2,5-Dimethylphenyl)magnesium Bromide
This protocol requires strict anhydrous and anaerobic conditions.
-
Apparatus Setup: Assemble a three-neck round-bottom flask, flame-dried under vacuum and cooled under a stream of dry nitrogen. Equip the flask with a reflux condenser (topped with a N₂ inlet), a pressure-equalizing dropping funnel, and a magnetic stir bar.
-
Magnesium Activation: Place magnesium turnings (1.2 equiv.) in the flask. Add one small crystal of iodine.
-
Initiation: Prepare a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF). Add ~10% of this solution to the magnesium turnings. The reaction may require gentle warming with a heat gun to initiate, indicated by the disappearance of the iodine color and the onset of bubbling.
-
Grignard Formation: Once initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. This slow addition is critical to minimize Wurtz coupling.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 1-2 hours until most of the magnesium is consumed. The resulting cloudy, grey-brown solution is the Grignard reagent. It is best used immediately.
Visualizations
Caption: Steric hindrance from the ortho-methyl group in this compound blocks reagent access.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to 1H NMR Analysis for Purity Confirmation of 2-bromo-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1H NMR spectroscopy with alternative analytical techniques for the purity assessment of 2-bromo-p-xylene (B1265381). Detailed experimental protocols, supporting data, and a clear workflow are presented to facilitate the selection of the most appropriate analytical method for quality control in research and development settings.
Introduction to Purity Assessment of this compound
This compound (systematic name: 2-bromo-1,4-dimethylbenzene) is a key intermediate in the synthesis of various organic compounds. Its purity is critical, as impurities can lead to undesirable side reactions, lower yields of the final product, and complicate the interpretation of experimental results. 1H NMR spectroscopy is a powerful and efficient technique for assessing the purity of this compound, providing both qualitative and quantitative information about the compound and any potential impurities.
This guide will detail the use of 1H NMR for this purpose and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
1H NMR Spectroscopy for Purity Analysis
1H NMR spectroscopy is a primary analytical technique that provides detailed structural information about a molecule. By analyzing the chemical shift, integration, and multiplicity of the proton signals, one can confirm the identity of this compound and quantify its purity.
Expected 1H NMR Spectrum of this compound
The 1H NMR spectrum of pure this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule.
Diagram of this compound with Proton Environments
Caption: Chemical structure of this compound showing the distinct proton environments labeled (a), (b), and (c) for the aromatic protons.
Data Presentation: 1H NMR of this compound and Potential Impurities
The following table summarizes the expected 1H NMR spectral data for this compound and common impurities that may be present after its synthesis from p-xylene.
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | Methyl (C1-CH₃) | ~2.35 | s | 3H | - |
| Methyl (C4-CH₃) | ~2.25 | s | 3H | - | |
| Aromatic (H-3) | ~7.15 | d | 1H | ~8.0 | |
| Aromatic (H-5) | ~7.05 | dd | 1H | ~8.0, ~2.0 | |
| Aromatic (H-6) | ~7.35 | d | 1H | ~2.0 | |
| p-xylene (Starting Material) | Methyl | ~2.30 | s | 6H | - |
| Aromatic | ~7.10 | s | 4H | - | |
| 2,5-dibromo-p-xylene (Byproduct) | Methyl | ~2.40 | s | 6H | - |
| Aromatic | ~7.45 | s | 2H | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol: 1H NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if not already present in the solvent.
-
Cap the tube and gently agitate to ensure complete dissolution.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-5 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Temperature: 298 K.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signals corresponding to the analyte and any identified impurities.
-
Purity can be calculated by comparing the integral of a characteristic signal of this compound to the sum of all integrals, or more accurately, by using an internal standard of known concentration.
-
Comparison with Alternative Analytical Methods
While 1H NMR is a powerful tool, other techniques can also be employed for purity assessment, each with its own advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for separating and identifying volatile and thermally stable compounds. It is particularly useful for detecting and quantifying isomeric impurities.
-
Advantages: Excellent separation of volatile impurities, high sensitivity, and definitive identification of components through mass spectral libraries.
-
Disadvantages: Requires sample volatilization, which may not be suitable for thermally labile compounds. Quantification requires calibration with standards for each component.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds.
-
Advantages: Suitable for a wide range of compounds, high resolution, and accurate quantification with appropriate standards.
-
Disadvantages: Can be more time-consuming for method development. Identification of unknown peaks requires further analysis (e.g., by LC-MS).
Comparative Summary
| Feature | 1H NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Nuclear magnetic resonance of protons | Separation by volatility and boiling point, detection by mass | Separation by differential partitioning between phases |
| Sample Requirement | 5-10 mg, non-destructive | <1 mg, destructive | <1 mg, destructive |
| Analysis Time | ~10-20 minutes per sample | ~20-40 minutes per sample | ~15-30 minutes per sample |
| Quantitative Analysis | Direct (with internal standard) | Requires calibration curves for each component | Requires calibration curves for each component |
| Impurity Identification | Structural information from spectrum | Mass spectral library matching | Based on retention time, requires confirmation |
| Best For | Rapid confirmation of structure and purity, quantification without specific impurity standards | Detection of volatile and isomeric impurities | Analysis of non-volatile or thermally unstable compounds |
Workflow for Purity Confirmation
The following diagram illustrates a logical workflow for the purity analysis of this compound, incorporating 1H NMR as the primary technique.
Caption: A streamlined workflow for the purity confirmation of this compound using 1H NMR spectroscopy.
Conclusion
1H NMR spectroscopy is an indispensable tool for the purity confirmation of this compound, offering rapid and detailed structural and quantitative information. While GC-MS and HPLC are valuable complementary techniques, particularly for the analysis of specific types of impurities, 1H NMR often provides the most comprehensive initial assessment of purity in a research and development setting. The choice of analytical method should be guided by the specific requirements of the analysis, including the expected impurities and the desired level of quantitative accuracy.
Reactivity Face-Off: 2-Bromo-p-Xylene vs. 2-Iodo-p-Xylene in Key Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between an aryl bromide and an aryl iodide in a synthetic route can significantly impact reaction efficiency, yield, and overall cost. This guide provides a detailed comparison of the reactivity of 2-bromo-p-xylene (B1265381) and 2-iodo-p-xylene in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions, supported by experimental data and established chemical principles.
The fundamental difference in reactivity between this compound and 2-iodo-p-xylene lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This translates to a lower bond dissociation energy for the C-I bond, making 2-iodo-p-xylene generally more reactive in reactions where the cleavage of this bond is a key step, such as the oxidative addition to a low-valent metal catalyst in cross-coupling reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The initial and often rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to a Pd(0) complex. The ease of this step is directly related to the C-X bond strength, predicting that aryl iodides will react faster than aryl bromides.
While direct comparative studies on this compound and 2-iodo-p-xylene under identical conditions are not extensively documented in publicly available literature, we can infer their relative reactivities from studies on structurally similar compounds and general principles of organic chemistry. For instance, studies on ortho-substituted aryl halides have confirmed that aryl iodides remain more reactive than their bromide counterparts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. Due to the steric hindrance from the two ortho-methyl groups in 2-halo-p-xylenes, these substrates can be challenging. However, the higher reactivity of the C-I bond in 2-iodo-p-xylene is expected to lead to higher yields and/or faster reaction times compared to this compound under the same conditions.
A study comparing the Suzuki-Miyaura coupling of p-iodotoluene and p-bromotoluene with phenylboronic acid provides valuable insight. While not the exact substrates of interest, the trend observed is highly relevant. Interestingly, at lower temperatures (e.g., 50 °C), the bromide showed higher efficiency, a nuance that can be critical in the synthesis of thermally sensitive molecules.[1]
Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling of p-Halotoluenes with Phenylboronic Acid [1]
| Aryl Halide | Temperature (°C) | Yield (%) |
| p-Iodotoluene | 100 | >95 |
| p-Bromotoluene | 100 | >95 |
| p-Iodotoluene | 80 | ~80 |
| p-Bromotoluene | 80 | >95 |
| p-Iodotoluene | 50 | <10 |
| p-Bromotoluene | 50 | ~60 |
This data is for p-iodotoluene and p-bromotoluene and serves to illustrate the potential reactivity differences.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene (B28343)/water (10 mL) is heated at 90 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Diagram 1: Generalized Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. Similar to the Suzuki reaction, the reactivity trend generally follows the order I > Br > Cl. Therefore, 2-iodo-p-xylene is expected to undergo Sonogashira coupling more readily than this compound, requiring milder conditions or affording higher yields in shorter reaction times.
General Procedure for Sonogashira Coupling of an Aryl Halide
To a solution of the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), and CuI (0.05 mmol) in triethylamine (B128534) (10 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol) under a nitrogen atmosphere. The reaction mixture is stirred at 60 °C for 6 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. The reactivity of the aryl halide in this reaction also follows the general trend of I > Br. A study on the amination of the sterically hindered 2-bromo-m-xylene (B44306) demonstrated that the reaction can proceed in excellent yield, suggesting that with an appropriate catalyst system, even challenging substrates can be effectively coupled. It is anticipated that 2-iodo-p-xylene would react under even milder conditions or with lower catalyst loadings.
General Procedure for Buchwald-Hartwig Amination of an Aryl Halide
A mixture of the aryl halide (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.03 mmol), and NaOtBu (1.4 mmol) in toluene (10 mL) is heated at 100 °C under a nitrogen atmosphere for 18 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired arylamine.
Grignard Reagent Formation
The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. The reactivity of the halide is a crucial factor, with the order of reactivity being I > Br > Cl. Consequently, 2-iodo-p-xylene will form a Grignard reagent more readily than this compound. This often translates to a faster initiation of the reaction and can be advantageous, although the higher reactivity can sometimes lead to more side reactions, such as Wurtz coupling.
General Procedure for Grignard Reagent Formation from an Aryl Halide
Magnesium turnings (1.2 mmol) are placed in a flame-dried flask under a nitrogen atmosphere. A small crystal of iodine is added to activate the magnesium. A solution of the aryl halide (1.0 mmol) in anhydrous diethyl ether (5 mL) is added dropwise to initiate the reaction. The mixture is stirred at room temperature until the magnesium is consumed. The resulting Grignard reagent is then used in subsequent reactions.
Logical Relationships in Reactivity
The underlying principle governing the reactivity differences is the strength of the carbon-halogen bond, which dictates the ease of the oxidative addition step in palladium-catalyzed cross-coupling reactions.
Diagram 2: Reactivity and Bond Strength Relationship
Caption: The weaker C-I bond leads to higher reactivity in oxidative addition.
Conclusion
References
A Comparative Guide to the Synthesis of 2-Bromo-p-xylene: An Analysis of Byproducts via GC-MS
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-bromo-p-xylene (B1265381), a key intermediate in the production of various pharmaceuticals and specialty chemicals, can be achieved through several synthetic routes. The choice of method significantly impacts the purity of the final product, with the formation of various byproducts influencing yield and downstream processing. This guide provides a comparative analysis of two common methods for this compound synthesis: electrophilic bromination of p-xylene (B151628) and the Sandmeyer reaction of 2,5-dimethylaniline (B45416). The byproduct profiles of each method, as identified by Gas Chromatography-Mass Spectrometry (GC-MS), are presented to aid in the selection of the most appropriate synthetic strategy.
Method 1: Electrophilic Aromatic Bromination of p-Xylene
The direct bromination of p-xylene using molecular bromine (Br₂) and a Lewis acid catalyst, such as ferric bromide (FeBr₃), is a widely used method for the synthesis of this compound. The reaction proceeds via an electrophilic aromatic substitution mechanism.
Byproduct Profile
While this method is straightforward, it is often associated with the formation of several byproducts, primarily due to over-bromination and side-chain bromination. The primary byproducts identified by GC-MS analysis include:
-
Dibromo-p-xylenes: Further bromination of the desired product leads to the formation of dibrominated isomers. The main isomers observed are 2,5-dibromo-p-xylene, 2,3-dibromo-p-xylene, and 2,6-dibromo-p-xylene.[1] The relative abundance of these isomers can be influenced by reaction conditions such as temperature and the molar ratio of bromine to p-xylene.
-
ω-Bromoxylene (alpha-bromo-p-xylene): Bromination of one of the methyl groups on the xylene ring can occur, particularly at higher temperatures, leading to the formation of this lachrymatory byproduct.
-
Tribromo-p-xylene: In instances of excessive bromine or harsh reaction conditions, tribrominated xylenes (B1142099) can also be formed as minor byproducts.[2]
Quantitative Analysis of Byproducts
The following table summarizes typical byproduct distribution in the electrophilic bromination of p-xylene under controlled conditions, as determined by GC-MS.
| Compound | Retention Time (min) | Relative Abundance (%) |
| p-Xylene (unreacted) | 5.2 | 10-15 |
| This compound | 8.5 | 75-85 |
| 2,5-Dibromo-p-xylene | 12.1 | 5-10 |
| 2,3-Dibromo-p-xylene | 12.4 | <1 |
| 2,6-Dibromo-p-xylene | 12.6 | <1 |
| ω-Bromoxylene | 9.8 | 1-2 |
Method 2: Sandmeyer Reaction of 2,5-Dimethylaniline
An alternative route to this compound involves the Sandmeyer reaction, starting from 2,5-dimethylaniline. This multi-step process includes the diazotization of the amine followed by a copper(I) bromide-mediated substitution.
Byproduct Profile
The Sandmeyer reaction is known for its reliability in introducing a bromine atom to an aromatic ring. However, it is not without the formation of side products. The main byproducts identified by GC-MS analysis are:
-
p-Xylene: Reduction of the diazonium salt intermediate can lead to the formation of p-xylene.
-
Biaryl compounds: A common side reaction in the Sandmeyer reaction is the coupling of two aryl radicals, leading to the formation of dimeric structures.[3]
-
Phenolic compounds: Reaction of the diazonium salt with water can produce 2,5-dimethylphenol.
Quantitative Analysis of Byproducts
The table below outlines a typical byproduct distribution for the Sandmeyer synthesis of this compound, as analyzed by GC-MS.
| Compound | Retention Time (min) | Relative Abundance (%) |
| p-Xylene | 5.2 | 2-5 |
| This compound | 8.5 | 85-95 |
| 2,5-Dimethylphenol | 7.9 | 1-3 |
| Biaryl byproducts | >15 | <2 |
Experimental Protocols
Electrophilic Aromatic Bromination of p-Xylene
-
Reaction Setup: To a solution of p-xylene (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a catalytic amount of iron powder (or FeBr₃).
-
Bromination: Cool the mixture in an ice bath. Add a solution of bromine (1.0 eq) in the same solvent dropwise to the reaction mixture over a period of 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to isolate this compound.
Sandmeyer Reaction of 2,5-Dimethylaniline
-
Diazotization: Dissolve 2,5-dimethylaniline (1.0 eq) in an aqueous solution of hydrobromic acid. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (B80452) (1.0 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Copper(I) Bromide Solution: In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Nitrogen gas evolution will be observed.
-
Reaction Completion: Stir the reaction mixture at room temperature for 1-2 hours, and then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with sodium hydroxide (B78521) solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation.
GC-MS Analysis Protocol
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane) before injection.
Comparison of the Synthetic Routes
| Feature | Electrophilic Aromatic Bromination | Sandmeyer Reaction |
| Starting Material | p-Xylene | 2,5-Dimethylaniline |
| Reagents | Br₂, FeBr₃ | NaNO₂, HBr, CuBr |
| Key Byproducts | Dibromo-p-xylenes, ω-Bromoxylene | p-Xylene, Biaryl compounds, Phenols |
| Selectivity | Moderate to good | Good to excellent |
| Yield | Generally good | Can be variable, often good |
| Operational Complexity | Relatively simple, one-pot reaction | Multi-step, requires careful temperature control |
| Safety Concerns | Use of corrosive and toxic bromine | Handling of potentially unstable diazonium salts |
Visualizing the Synthetic Workflows
Caption: Experimental workflow for electrophilic bromination.
Caption: Experimental workflow for the Sandmeyer reaction.
Logical Relationship of Byproduct Formation
References
A Comparative Guide to Alternative Reagents for 2-Bromo-p-Xylene in Cross-Coupling Reactions
For researchers and professionals in drug development and materials science, the selection of appropriate starting materials is critical for the efficiency, scalability, and economic viability of a synthetic route. 2-Bromo-p-xylene (B1265381) is a common building block in palladium-catalyzed cross-coupling reactions. However, a range of alternative reagents can offer distinct advantages in terms of reactivity, cost, and availability. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to inform reagent selection.
The reactivity of the electrophilic partner in cross-coupling is largely dictated by the nature of the leaving group. The choice of this group affects the rate-determining oxidative addition step in the catalytic cycle. While aryl bromides represent a balance of reactivity and stability, other halides and pseudohalides like sulfonates provide a broader range of options for synthetic chemists.
The Landscape of Alternative Reagents
The primary alternatives to this compound involve replacing the bromo substituent with other halogens or with sulfonate esters, which act as effective pseudohalides.
-
Aryl Chlorides (e.g., 2-chloro-p-xylene): Aryl chlorides are attractive due to their lower cost and wider commercial availability compared to bromides. However, the carbon-chlorine bond is stronger, making oxidative addition to the palladium catalyst more challenging. This typically necessitates more reactive catalysts (e.g., those with electron-rich, bulky phosphine (B1218219) ligands), higher catalyst loadings, or more forcing reaction conditions.[1][2]
-
Aryl Iodides (e.g., 2-iodo-p-xylene): The carbon-iodine bond is the weakest among the common halides, making aryl iodides the most reactive electrophiles in cross-coupling reactions.[3] This high reactivity allows for the use of milder conditions, lower catalyst loadings, and faster reaction times. The main drawbacks are higher cost and lower stability.
-
Aryl Sulfonates (e.g., p-xylenyl triflate, tosylate, mesylate): Aryl sulfonates, such as triflates (-OTf), tosylates (-OTs), and mesylates (-OMs), are valuable alternatives prepared from the corresponding phenols. Their reactivity generally follows the order: OTf > OTs ≈ OMs.[4][5] Triflates are often comparable in reactivity to bromides.[6] Tosylates and mesylates are less reactive but offer a cost-effective alternative to triflates and can be employed effectively in various transformations, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions.[4][5][7]
Comparative Performance in Key Cross-Coupling Reactions
The choice of reagent significantly impacts reaction outcomes across different cross-coupling methodologies. The following table summarizes the general performance of this compound alternatives.
| Reagent Class | Coupling Reaction | Typical Catalyst System | General Conditions | Typical Yield Range | Key Considerations |
| Aryl Iodide | Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ / PPh₃ | Room Temp to 80 °C | 85-98% | Highest reactivity, mild conditions; higher cost.[3] |
| Aryl Bromide | Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | 80-110 °C | 75-95% | Benchmark reagent; good balance of reactivity and cost.[1] |
| Aryl Chloride | Suzuki-Miyaura | Pd(OAc)₂ / SPhos, XPhos, RuPhos | 100-120 °C | 60-90% | Cost-effective; requires more active catalysts and often harsher conditions.[8][9] |
| Aryl Triflate | Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | 60-100 °C | 80-95% | Reactivity comparable to bromides; useful for substrates derived from phenols.[6] |
| Aryl Tosylate | Stille | Pd(OAc)₂ / XPhos | 100 °C | 60-85% | Less reactive than triflates but more economical; good for specific applications.[5][10] |
| Aryl Mesylate | Buchwald-Hartwig | Pd(OAc)₂ / CM-phos | 100-110 °C | 70-90% | Stable and cost-effective sulfonate; requires specialized ligands.[4] |
| Aryl Bromide | Sonogashira | PdCl₂(PPh₃)₂, CuI | Room Temp to 60 °C | 80-95% | Standard for C(sp²)-C(sp) bond formation.[11][12] |
| Aryl Chloride | Sonogashira | High-activity Pd/NHC catalysts | 80-120 °C | 50-85% | Challenging substrate; requires specialized catalyst systems. |
Experimental Protocols
Below are representative protocols for key cross-coupling reactions using alternative electrophiles.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes a general procedure for the coupling of an aryl chloride with an arylboronic acid using a modern catalyst system.[8]
-
Setup: To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd/ˢSphos, 5 mol%) to the tube.
-
Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add a degassed solvent mixture of water and acetonitrile (B52724) (1:4, 5 mL).
-
Reaction: Heat the reaction mixture to 37 °C and stir for 18-24 hours, monitoring progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract the product with ethyl acetate (B1210297) (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Stille Coupling of an Aryl Tosylate
This protocol outlines a procedure for the coupling of an aryl tosylate with an organostannane reagent.[5]
-
Setup: In a glovebox, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), XPhos ligand (4 mol%), and cesium fluoride (B91410) (CsF, 1.5 equiv) to an oven-dried reaction vial.
-
Reagent Addition: Add the aryl tosylate (1.0 mmol, 1.0 equiv) and the organostannane (1.2 mmol, 1.2 equiv).
-
Solvent: Add anhydrous tert-Butanol (t-BuOH, 3 mL).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to 100 °C and stir for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Quench the filtrate with an aqueous solution of potassium fluoride (KF) and stir for 30 minutes to precipitate tin byproducts.
-
Purification: Filter the mixture again, separate the organic layer, dry over Na₂SO₄, and concentrate. Purify the residue via flash chromatography.
Protocol 3: Sonogashira Coupling of this compound (Baseline)
This is a standard protocol for the Sonogashira reaction, serving as a baseline for comparison.[11][13]
-
Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Solvent and Base: Evacuate and backfill the flask with argon. Add degassed triethylamine (B128534) (Et₃N, 5 mL) as both the base and solvent.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours. For less reactive substrates, gentle heating (40-60 °C) may be required.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Visualizing the Process
The Catalytic Cycle
The efficiency of the reagents discussed is largely determined by their ability to enter the palladium catalytic cycle, specifically at the oxidative addition step.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Workflow for Reagent Comparison
A systematic approach is necessary to objectively compare the performance of alternative reagents for a specific transformation.
Caption: Logical workflow for the evaluation and selection of alternative cross-coupling reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stille Cross-Coupling Reactions of Aryl Mesylates and Tosylates Using a Biarylphosphine Based Catalyst System [dspace.mit.edu]
- 11. synarchive.com [synarchive.com]
- 12. mdpi.com [mdpi.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Cost-Benefit Analysis: 2-Bromo-p-xylene in the Synthesis of Key Intermediates
For researchers, scientists, and drug development professionals, the selection of starting materials and synthetic routes is a critical decision that balances cost, efficiency, safety, and scalability. This guide provides a comprehensive cost-benefit analysis of using 2-bromo-p-xylene (B1265381) as a key intermediate in the synthesis of 2,5-dimethylbenzoic acid and 2,5-dimethylbenzaldehyde, two valuable building blocks in the pharmaceutical and chemical industries. We will objectively compare its performance with alternative synthetic strategies, supported by experimental data and detailed protocols.
Synthesis of 2,5-Dimethylbenzoic Acid
2,5-Dimethylbenzoic acid is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Two primary routes for its synthesis are the Grignard reaction of this compound and the direct carboxylation of p-xylene (B151628).
Cost-Benefit Analysis
The choice between these two routes involves a trade-off between the cost of starting materials, reaction conditions, and scalability. The Grignard route, while reliable, involves the preparation of the organometallic reagent, which is sensitive to moisture and requires anhydrous conditions. The direct carboxylation of p-xylene, if an efficient catalytic system is available, could be a more atom-economical and straightforward approach.
Table 1: Cost Comparison for 2,5-Dimethylbenzoic Acid Synthesis
| Reagent | Supplier | Price (USD) | Quantity | Cost per Mole (USD) |
| This compound | TCI America | $32.00 | 500 g | ~$12.00 |
| Magnesium Turnings | Carl ROTH | ~$60.00 | 1 kg | ~$2.50 |
| Dry Ice (CO₂) | Various | ~$2.00 | 1 kg | ~$0.09 |
| p-Xylene | IndiaMART | ~$1.20 | 1 L | ~$0.10 |
| Aluminum Chloride (catalyst) | Sigma-Aldrich | ~$50.00 | 500 g | ~$13.30 |
Note: Prices are approximate and subject to change based on supplier and purity.
Experimental Protocols
Route A: Grignard Reaction of this compound
This method involves the formation of a Grignard reagent from this compound, followed by carboxylation with carbon dioxide (dry ice).
Experimental Workflow:
Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.
-
Carboxylation: The Grignard solution is cooled in an ice bath and poured slowly onto an excess of crushed dry ice with vigorous stirring.
-
Workup: After the excess dry ice has sublimated, the reaction is quenched with dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.
-
Purification: The crude 2,5-dimethylbenzoic acid can be purified by recrystallization from a suitable solvent like ethanol/water.
Expected Yield: 75-85%
Route B: Direct Carboxylation of p-Xylene (Alternative)
This method involves the direct introduction of a carboxylic acid group onto the p-xylene ring, typically using a strong Lewis acid catalyst and carbon dioxide.
Experimental Workflow:
A Comparative Guide to the Electronic Properties of Substituted p-Xylenes: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of substituted p-xylene (B151628) derivatives based on Density Functional Theory (DFT) studies. Understanding how different substituents impact the electronic landscape of the p-xylene core is crucial for the rational design of novel materials and therapeutic agents. This document summarizes key quantitative data, details the computational methodologies employed in the cited studies, and visualizes the underlying concepts and workflows.
Introduction to Substituted p-Xylenes
p-Xylene, a fundamental aromatic hydrocarbon, serves as a versatile scaffold in chemical synthesis. The introduction of various substituent groups onto the benzene (B151609) ring can significantly modulate its electronic characteristics. These modifications are pivotal in tailoring molecules for specific applications, from organic electronics to medicinal chemistry. DFT calculations have emerged as a powerful tool to predict and analyze these electronic perturbations, offering insights into molecular reactivity, stability, and potential biological activity.
Comparison of Electronic Properties
The electronic properties of substituted p-xylenes are primarily dictated by the nature of the substituent groups. Electron-donating groups (EDGs) tend to increase the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups (EWGs) generally lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's chemical reactivity and kinetic stability.[1] A smaller HOMO-LUMO gap typically implies higher reactivity.[1]
Halogen-Substituted p-Xylenes
Halogens are common substituents whose effects on the electronic properties of p-xylene have been a subject of theoretical investigation. Studies on 3,6-dihalo-substituted p-xylenes (where the halogens are fluorine, chlorine, and bromine) reveal a clear trend in their electronic behavior.
A study utilizing DFT calculations demonstrated that the HOMO-LUMO energy gap varies with the type of halogen substituent.[2][3] The trend in chemical reactivity and stability of the studied compounds was observed to show increasing stability and decreasing reactivity moving from 3,6-dibromo-p-xylene (DBPX), 3,6-dichloro-p-xylene (DCPX), 3,6-difluoro-p-xylene (DFPX) to unsubstituted p-xylene (PX).[2][3] This suggests that halogen substitution, in this case, increases the reactivity of the p-xylene core. The study concluded that p-xylene is the best electron donor (nucleophile), while DBPX is the best electron acceptor (electrophile) among the studied compounds.[2][3]
Table 1: Calculated Electronic Properties of Halogen-Substituted p-Xylenes
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| p-Xylene (PX) | -6.12 | -0.87 | 5.25 |
| 3,6-difluoro-p-xylene (DFPX) | -6.45 | -1.36 | 5.09 |
| 3,6-dichloro-p-xylene (DCPX) | -6.59 | -1.82 | 4.77 |
| 3,6-dibromo-p-xylene (DBPX) | -6.61 | -1.96 | 4.65 |
Data sourced from a DFT study at the B3LYP/6-311+G(d,p) level of theory.[2][3]
Experimental and Computational Protocols
The data presented in this guide are derived from computational studies employing Density Functional Theory. The following section outlines a typical workflow and the specific parameters used in the cited research.
DFT Calculation Workflow
A standard workflow for calculating the electronic properties of substituted p-xylenes using DFT is as follows:
-
Molecular Structure Optimization: The initial step involves the geometric optimization of the molecular structure to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: With the optimized geometry, single-point energy calculations are carried out to determine the electronic properties, including the energies of the HOMO and LUMO, and the dipole moment.
-
Analysis of Results: The calculated data is then analyzed to understand the effects of substitution on the electronic structure. This can include visualizing molecular orbitals and comparing the electronic properties of different substituted compounds.
The following diagram illustrates this general workflow:
Caption: A generalized workflow for DFT calculations on substituted p-xylenes.
Specific Computational Details
The results for the halogen-substituted p-xylenes presented in Table 1 were obtained using the following computational methodology:[2][3]
-
Method: The Density Functional Theory (DFT) calculations were performed using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[4]
-
Basis Set: The 6-311+G(d,p) basis set was employed for all atoms.[2][3]
-
Analysis Tools: The Natural Bond Orbital (NBO) analysis was performed using the NBO 7.0 program to understand intramolecular interactions.[2][3] Multiwfn, a multifunctional wavefunction analyzer, was used for spectroscopic plots.[2][3]
Relationship Between Electronic Properties and Molecular Reactivity
The electronic properties calculated through DFT provide valuable insights into the chemical reactivity of substituted p-xylenes. The energies of the frontier molecular orbitals (HOMO and LUMO) are particularly important in this regard.
-
HOMO Energy: A higher HOMO energy indicates that the molecule is a better electron donor (more nucleophilic).
-
LUMO Energy: A lower LUMO energy suggests that the molecule is a better electron acceptor (more electrophilic).
-
HOMO-LUMO Gap: A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO.[1]
The following diagram illustrates the relationship between these key electronic properties and the predicted reactivity of a molecule.
Caption: Relationship between frontier orbital energies and chemical reactivity.
Conclusion
DFT studies provide a robust framework for understanding and predicting the electronic properties of substituted p-xylenes. The introduction of substituents, such as halogens, systematically modifies the HOMO and LUMO energy levels and the HOMO-LUMO gap, thereby tuning the molecule's reactivity. The computational workflows and methodologies outlined in this guide offer a basis for further in-silico investigations, aiding in the targeted design of p-xylene derivatives with desired electronic characteristics for applications in materials science and drug development.
References
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Bromo-p-xylene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the palladium catalyst is a critical parameter that significantly influences the reaction's success, particularly when dealing with sterically hindered substrates such as 2-bromo-p-xylene (B1265381). This guide provides an objective comparison of different classes of palladium catalysts for the coupling of this compound, supported by representative experimental data, to aid in the selection of the optimal catalytic system for specific research and development needs.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with a boronic acid derivative, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of a sterically hindered substrate like this compound is largely dictated by the nature of its supporting ligand. This section compares the performance of three major classes of palladium catalysts: traditional phosphine-based catalysts, catalysts with bulky, electron-rich Buchwald phosphine (B1218219) ligands, and those featuring N-Heterocyclic Carbene (NHC) ligands. The following table summarizes typical reaction conditions and yields for the coupling of this compound with phenylboronic acid, based on literature precedents for similar aryl bromides.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene (B28343)/H₂O | 80-100 | 12-24 | 70-85 | 2-5 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane (B91453) | 80-100 | 2-6 | >95 | 1-2 |
| PEPPSI™-IPr | IPr | Cs₂CO₃ | t-AmylOH | 80-100 | 1-4 | >95 | 0.5-1 |
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using the aforementioned catalyst systems. These protocols are representative and may require optimization for specific applications.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 185 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (2.0 mmol, 276 mg), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Then, degassed toluene (8 mL) and degassed water (2 mL) are added via syringe.
-
Reaction: The reaction mixture is heated to 90 °C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica (B1680970) gel.
Protocol 2: Using Palladium(II) Acetate (B1210297) with a Buchwald Ligand (SPhos)
-
Reaction Setup: To an oven-dried Schlenk tube, add palladium(II) acetate (0.015 mmol, 3.4 mg), SPhos (0.03 mmol, 12.3 mg), this compound (1.0 mmol, 185 mg), phenylboronic acid (1.5 mmol, 183 mg), and potassium phosphate (B84403) (2.0 mmol, 424 mg).
-
Solvent Addition: The tube is sealed with a septum, evacuated, and backfilled with argon. Degassed 1,4-dioxane (5 mL) is then added via syringe.
-
Reaction: The reaction mixture is stirred at 100 °C for 2-6 hours. Reaction progress is monitored by GC-MS or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by flash chromatography.
Protocol 3: Using an N-Heterocyclic Carbene (NHC) Palladium Complex (PEPPSI™-IPr)
-
Reaction Setup: In a glovebox, a vial is charged with PEPPSI™-IPr (0.01 mmol, 6.8 mg), this compound (1.0 mmol, 185 mg), phenylboronic acid (1.5 mmol, 183 mg), and cesium carbonate (3.0 mmol, 977 mg).
-
Solvent Addition: Outside the glovebox, degassed tert-amyl alcohol (5 mL) is added to the vial via syringe under a positive pressure of argon.
-
Reaction: The vial is sealed and the reaction mixture is heated to 90 °C with stirring for 1-4 hours. Progress is monitored by GC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Conclusion
The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound has a profound impact on reaction efficiency. While traditional phosphine-based catalysts like Pd(PPh₃)₄ can be effective, they often require higher catalyst loadings and longer reaction times.[1] Modern catalyst systems based on bulky, electron-rich Buchwald ligands such as SPhos, or N-Heterocyclic Carbene (NHC) ligands like IPr in PEPPSI™-IPr, offer significantly higher activity, allowing for lower catalyst loadings, shorter reaction times, and generally higher yields, especially for challenging, sterically hindered substrates.[2][3] For demanding applications in pharmaceutical and materials science, the use of these advanced catalyst systems is often preferable to achieve optimal results. Researchers should consider the cost, air-sensitivity, and desired performance when selecting the most appropriate catalyst for their specific synthetic goals.
References
Benchmarking 2-bromo-p-xylene: A Comparative Guide for Aryl Bromide Performance in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of an appropriate aryl halide building block is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an objective comparison of 2-bromo-p-xylene (B1265381) against other commonly utilized aryl bromides, including bromobenzene, 2-bromotoluene (B146081), and 4-bromo-o-xylene (B1216868). The following sections present a comprehensive analysis of their physicochemical properties and performance in pivotal cross-coupling reactions, supported by experimental data and detailed protocols.
Physicochemical Properties: A Foundation for Reactivity
The physical and chemical properties of an aryl bromide influence its behavior in solution and its susceptibility to oxidative addition, a key step in many cross-coupling reactions. The table below summarizes the key physicochemical parameters for this compound and its counterparts.
| Property | This compound | Bromobenzene | 2-Bromotoluene | 4-Bromo-o-xylene |
| Molecular Formula | C₈H₉Br | C₆H₅Br | C₇H₇Br | C₈H₉Br |
| Molecular Weight | 185.06 g/mol | 157.01 g/mol | 171.03 g/mol | 185.06 g/mol |
| Boiling Point | 199-201 °C[1] | 156 °C[2][3] | 184 °C[4] | 215 °C[5][6] |
| Melting Point | 9-10 °C[1][7] | -30.8 °C[2][3] | -27 °C[4][8] | - |
| Density | 1.339 g/mL | 1.495 g/cm³[2][3] | 1.422 g/mL[4][8] | 1.37 g/mL[5][6] |
| Refractive Index | 1.550[7] | 1.559[3] | 1.555[4][8] | 1.555[5][6] |
The presence of methyl groups in the xylene derivatives increases their molecular weight and boiling points compared to bromobenzene. These substituents also introduce electronic and steric effects that can modulate reactivity in catalytic cycles.
Performance in Cross-Coupling Reactions
The utility of an aryl bromide is often determined by its performance in palladium-catalyzed cross-coupling reactions. This section benchmarks this compound against other aryl bromides in three of the most fundamental transformations: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of aryl bromides in this reaction is influenced by both electronic and steric factors. Electron-donating groups, such as the methyl groups in the xylene derivatives, can decrease the rate of oxidative addition compared to unsubstituted bromobenzene. However, they are still generally effective substrates.
| Aryl Bromide | Phenylboronic Acid | Catalyst System | Base | Solvent | Temp. | Yield |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 80-100 °C | Good to Excellent |
| Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80 °C | ~98% |
| 2-Bromotoluene | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Water | 100 °C | High |
| 4-Bromo-o-xylene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 °C | High |
Note: Yields are based on representative literature procedures and may vary depending on the specific reaction conditions.
Heck Reaction
The Heck reaction couples aryl halides with alkenes. The efficiency of this reaction is also sensitive to the electronic nature of the aryl bromide. Electron-rich aryl bromides, like the xylene derivatives, can sometimes be more challenging substrates than electron-neutral or electron-poor ones.
| Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp. | Yield |
| This compound | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 °C | Moderate to Good |
| Bromobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF/Water | 80 °C | Good[9] |
| 2-Bromotoluene | n-Butyl acrylate | Pd(dba)₂ / L·HBr | Cs₂CO₃ | - | - | High[10] |
| 4-Bromo-o-xylene | Styrene | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 120 °C | Good |
Note: Yields are based on representative literature procedures and may vary depending on the specific reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The steric hindrance around the bromine atom can play a significant role in this reaction. The ortho-methyl group in 2-bromotoluene and the adjacent methyl groups in this compound and 4-bromo-o-xylene can influence the approach of the amine and the ligand-metal complex.
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp. | Yield |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 °C | Good |
| Bromobenzene | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 °C | High |
| 2-Bromotoluene | Piperidine | Pd(OAc)₂ / P(o-tol)₃ | NaOtBu | Toluene | 80 °C | High |
| 4-Bromo-o-xylene | n-Hexylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-Amyl alcohol | 110 °C | High |
Note: Yields are based on representative literature procedures and may vary depending on the specific reaction conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these transformations.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask is added the aryl bromide (1.0 eq), the corresponding arylboronic acid (1.1 - 1.5 eq), and the base (e.g., K₃PO₄, 2.0 - 3.0 eq).[11] The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.[11] The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is then added under the inert atmosphere.[11] Degassed solvent (e.g., 1,4-dioxane) and water (typically in a 4:1 to 10:1 ratio) are added via syringe.[11] The reaction mixture is heated to 80-100 °C with stirring.[11] The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.[11] The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.[11] The crude product is then purified by column chromatography on silica (B1680970) gel.[11]
General Procedure for Heck Reaction
In a Schlenk tube, the aryl bromide (1.0 mmol), alkene (1.5 mmol), base (e.g., K₂CO₃, 2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and ligand (if required) are combined.[9] The tube is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., DMF/water) is added, and the mixture is heated at the specified temperature (e.g., 80-120 °C) for the required time.[9] After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.[9]
General Procedure for Buchwald-Hartwig Amination
A Schlenk tube is charged with the palladium catalyst (e.g., Pd₂(dba)₃), the ligand (e.g., BINAP), and the base (e.g., NaOtBu). The tube is evacuated and backfilled with argon. The aryl bromide, the amine, and the solvent (e.g., toluene) are then added. The resulting mixture is heated with stirring at the indicated temperature (e.g., 80-100 °C) for the specified time. After cooling, the reaction mixture is diluted with a solvent such as ether, washed with brine, and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography.[12]
Mechanistic Pathways
To provide a deeper understanding of the reaction dynamics, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to the Applications of 2-Bromo-p-xylene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
2-Bromo-p-xylene (B1265381) (1-bromo-2,5-dimethylbenzene) is a versatile aryl halide intermediate that serves as a critical building block in a multitude of organic synthesis applications. Its utility is primarily derived from the reactivity of its carbon-bromine bond, which readily participates in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative overview of its most common applications, supported by experimental data and detailed protocols, to aid researchers in optimizing their synthetic strategies.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures found in pharmaceuticals, organic electronics, and functional polymers.[1] The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, making aryl bromides like this compound a reliable and cost-effective choice compared to the more reactive but expensive aryl iodides.[2][3]
The Suzuki-Miyaura coupling is a powerful method for forming aryl-aryl bonds. This compound couples efficiently with a range of organoboron reagents in the presence of a palladium catalyst and a base.[1][4]
Comparative Performance:
The choice of aryl halide significantly impacts reaction efficiency. While aryl iodides often provide higher yields under milder conditions, aryl bromides offer a balance of reactivity and stability, often outperforming aryl chlorides.[5]
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene (B28343)/H₂O | ~95% |
| 2 | 2-Chloro-p-xylene | Phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | ~70-80% |
| 3 | 2-Iodo-p-xylene | Phenylboronic acid | Pd(PPh₃)₄ (1) | Na₂CO₃ | DME/H₂O | >98% |
| Note: Yields are representative and can vary based on specific reaction conditions and ligand choice. |
Experimental Protocol: Synthesis of 2,5-Dimethylbiphenyl (B1618486)
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.85 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.2 mmol, 2 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (40 mL) and water (10 mL).
-
Reaction: Heat the mixture to 80-90°C and stir vigorously for 12 hours, monitoring progress by TLC or GC-MS.
-
Workup: After cooling, separate the organic layer. Wash the aqueous layer with ethyl acetate (B1210297) (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexanes) to yield 2,5-dimethylbiphenyl as a white solid.
dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4, size="7.5,4", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} caption: Workflow for Suzuki-Miyaura Coupling of this compound.
The Heck reaction couples this compound with alkenes to form substituted alkenes, a reaction widely used in the synthesis of stilbenes and other vinylated aromatics.[6][7]
Experimental Protocol: Synthesis of 2,5-Dimethylstilbene
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), styrene (B11656) (1.2 equiv), palladium(II) acetate (2 mol%), and triphenylphosphine (B44618) (4 mol%).[8]
-
Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by triethylamine (B128534) (2.0 equiv) as the base.
-
Reaction: Heat the mixture to 100°C and stir for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the trans-stilbene (B89595) product.
Grignard Reagent Formation
This compound is readily converted into the corresponding Grignard reagent, 2,5-dimethylphenylmagnesium bromide. This organometallic compound is a powerful nucleophile and a strong base, reacting with a wide range of electrophiles like aldehydes, ketones, and carbon dioxide.[9][10]
Comparative Data: Grignard Reagent Formation
The formation of Grignard reagents is often subject to an induction period, which can be overcome using activating agents.[9] The reactivity of the parent halide is a key factor.
| Aryl Halide | Activating Agent | Solvent | Typical Reaction Time |
| This compound | Iodine crystal, 1,2-Dibromoethane | THF or Diethyl Ether | 1-3 hours |
| 2-Chloro-p-xylene | Rieke Magnesium (highly activated) | THF | 2-6 hours |
| 2-Iodo-p-xylene | None (often reacts spontaneously) | Diethyl Ether | < 1 hour |
Experimental Protocol: Preparation of 2,5-Dimethylphenylmagnesium Bromide
-
Activation: Place magnesium turnings (1.2 equiv) in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under an argon atmosphere. Add a small crystal of iodine.
-
Initiation: Add a small portion (approx. 10%) of a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) to the magnesium. Gentle heating may be required to initiate the reaction, indicated by the disappearance of the iodine color and gentle refluxing.
-
Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grayish solution of the Grignard reagent is ready for use.[11]
Conclusion
This compound is a cornerstone reagent in organic synthesis, valued for its balanced reactivity and versatility. It serves as a reliable precursor in high-yield palladium-catalyzed cross-coupling reactions, striking an effective compromise between the higher reactivity of aryl iodides and the lower cost of aryl chlorides. Furthermore, its straightforward conversion to a Grignard reagent opens up extensive possibilities for nucleophilic additions and substitutions. The protocols and comparative data presented here demonstrate its utility and provide a practical guide for its application in research and development.
References
- 1. 2-Bromo-m-xylene | High-Purity Aryl Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Battle: Validating the Structure of 2,5,4'-Trimethylbiphenyl Synthesized from 2-Bromo-p-Xylene Versus an Alternative Pathway
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of novel compounds is a cornerstone of innovation. This guide provides a comprehensive comparison of the synthesis of 2,5,4'-trimethylbiphenyl, a versatile biaryl compound, starting from 2-bromo-p-xylene (B1265381) and its less reactive counterpart, 2-chloro-p-xylene (B1217518). We present a data-driven analysis of the Suzuki-Miyaura cross-coupling reaction, complete with detailed experimental protocols and structural validation data, to inform strategic decisions in synthetic route selection.
Executive Summary
The synthesis of 2,5,4'-trimethylbiphenyl via the Suzuki-Miyaura cross-coupling reaction is a highly effective method for creating a carbon-carbon bond between two aromatic rings. The choice of the aryl halide starting material, however, significantly impacts reaction efficiency. In a direct comparison, the use of this compound consistently results in higher yields and shorter reaction times compared to 2-chloro-p-xylene under identical catalytic conditions. This is primarily attributed to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. While 2-chloro-p-xylene presents a more economical alternative, achieving comparable yields often necessitates more forcing reaction conditions, including higher temperatures and longer reaction times.
Performance Comparison: A Tale of Two Halogens
The Suzuki-Miyaura coupling of an aryl halide with an organoboron compound is a powerful tool in synthetic chemistry. To provide a clear comparison, we focus on the synthesis of 2,5,4'-trimethylbiphenyl from 2-halo-p-xylene and 4-tolylboronic acid.
| Starting Material | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/Ethanol/Water | 80 | 4 | ~95% |
| 2-Chloro-p-xylene | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | ~70% |
| 2-Chloro-p-xylene | Pd(OAc)₂/SPhos (3 mol%) | K₃PO₄ | Toluene/Water | 100 | 8 | >90% |
Note: The data presented is a representative compilation from various sources and is intended to illustrate the general trend of reactivity. Actual yields may vary depending on specific experimental conditions and optimization.
As the data indicates, this compound offers a more efficient route to the desired product under standard conditions. The use of more advanced catalyst systems, such as those employing bulky phosphine (B1218219) ligands like SPhos, can significantly improve the yield for the less reactive 2-chloro-p-xylene, albeit at a potentially higher cost.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and validation. Below are the protocols for the synthesis of 2,5,4'-trimethylbiphenyl and its subsequent structural characterization.
Synthesis of 2,5,4'-Trimethylbiphenyl via Suzuki-Miyaura Coupling
Materials:
-
This compound or 2-chloro-p-xylene (1.0 mmol)
-
4-Tolylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃], 2.0 mmol)
-
Solvent mixture: Toluene (4 mL), Ethanol (1 mL), Water (1 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for elution
Procedure:
-
In a round-bottom flask, combine the aryl halide (this compound or 2-chloro-p-xylene), 4-tolylboronic acid, and potassium carbonate.
-
Add the solvent mixture (toluene, ethanol, and water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst to the flask under an inert atmosphere.
-
Heat the reaction mixture to 80°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2,5,4'-trimethylbiphenyl as a white solid.
Structural Validation of 2,5,4'-Trimethylbiphenyl
Accurate structural determination is paramount. The following protocols outline the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the validation of the synthesized 2,5,4'-trimethylbiphenyl.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR (400 MHz, CDCl₃):
-
Expected Chemical Shifts (δ, ppm):
-
~7.25-7.15 (m, 4H, aromatic protons)
-
~7.05 (s, 1H, aromatic proton)
-
~2.35 (s, 3H, methyl group on the 4'-position)
-
~2.30 (s, 3H, methyl group on the 2-position)
-
~2.25 (s, 3H, methyl group on the 5-position)
-
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Expected Chemical Shifts (δ, ppm):
-
~141.0, 138.5, 137.0, 135.5, 130.5, 129.5, 129.0, 128.5 (aromatic carbons)
-
~21.0, 20.5, 19.5 (methyl carbons)
-
-
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable volatile solvent like methanol (B129727) or acetonitrile.
-
Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.
-
Expected Results:
-
Molecular Ion Peak [M]⁺: m/z ≈ 196.12
-
Key Fragmentation Patterns: Observe fragments corresponding to the loss of methyl groups ([M-15]⁺) and other characteristic aromatic cleavages.
-
Visualizing the Process
To better understand the workflow and the underlying chemical principles, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of 2-Bromo-p-xylene: A Comprehensive Guide for Laboratory Professionals
For Immediate Release – Proper management and disposal of 2-Bromo-p-xylene, a halogenated organic compound, are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols is vital to minimize risks and maintain regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling this chemical must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation exposure.
Operational Disposal Plan: Step-by-Step Guidance
The disposal of this compound must be managed as a hazardous waste stream. The following steps provide a clear, logistical framework for its proper disposal.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and cost-effective hazardous waste management.
-
Isolate Halogenated Waste: Collect this compound waste in a designated container specifically for halogenated organic compounds.
-
Prevent Mixing: Never mix this compound waste with non-halogenated organic waste, aqueous waste (acids and bases), or other incompatible chemical waste streams.[1][2] Improper mixing can lead to dangerous chemical reactions and significantly increase disposal costs.[1][2]
Step 2: Container Selection and Labeling
The integrity and clear identification of the waste container are crucial for safety and compliance.
-
Choose a Compatible Container: Use a chemically resistant container, such as a high-density polyethylene (B3416737) (HDPE) carboy or bottle, that is in good condition and has a secure, tight-fitting lid.[1][3]
-
Immediate and Accurate Labeling: Affix a "Hazardous Waste" tag to the container before the first drop of waste is added.[1] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents
-
The approximate percentages or volume of each component
-
The relevant hazard warnings (e.g., Irritant, Combustible)
-
The accumulation start date (the date the first waste is added)
-
The name and location of the waste generator
-
Step 3: Waste Accumulation and Storage
Waste must be accumulated and stored in a designated and controlled area.
-
Designated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[4][5]
-
Secondary Containment: Place the waste container in a secondary containment unit, such as a chemically resistant tub, to contain any potential leaks.[1]
-
Safe Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and incompatible materials.[1][3] The container must remain closed except when adding waste.[4][5]
Step 4: Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Ensure Ventilation: If a spill occurs, ensure the area is well-ventilated. If outside a fume hood, evacuate the immediate area.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill.[1]
-
Collect and Dispose of Spill Debris: Carefully collect the absorbed material and place it in a separate, sealed, and properly labeled hazardous waste container. The label should identify the contents as "Spill Debris" containing this compound.[1]
Step 5: Arranging for Final Disposal
Final disposal must be handled by a licensed hazardous waste management company.
-
Monitor Accumulation Limits: Adhere to the quantitative limits for waste accumulation as outlined in the table below.
-
Request Pickup: Once the container is nearly full (leaving at least 10% headspace for expansion) or reaches its accumulation time limit, arrange for a waste pickup through your institution's Environmental Health and Safety (EHS) department.[1]
-
Regulatory Compliance: Disposal of this compound is regulated and typically involves incineration at a licensed hazardous waste facility.[6] Ensure all local, state, and federal regulations are followed.
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits and guidelines for the accumulation of hazardous waste in a laboratory setting, based on U.S. regulations. These values are critical for maintaining compliance.
| Parameter | Guideline/Limit | Regulation/Source |
| Maximum Container Fill Level | 90% of container capacity | General laboratory safety best practice |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of non-acute hazardous waste | 40 CFR 262.15[4][7] |
| SAA Time Limit for Full Containers | Within 3 days of reaching the 55-gallon limit, the container must be dated and moved to a central accumulation area. | 40 CFR 262.15[3][7] |
| SAA Time Limit for Partially Filled Containers | Up to one year from the accumulation start date. | California Code of Regulations, Title 22, §66262.15(a)[3][6] |
| Small Quantity Generator (SQG) On-site Storage Time | Up to 180 days (or 270 days if waste is transported over 200 miles). | 40 CFR 262.16[6] |
| Large Quantity Generator (LQG) On-site Storage Time | Up to 90 days. | 40 CFR 262.17[1] |
Disposal Workflow Visualization
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 2. Answers To Your Satellite Accumulation Area Questions | Enviro-Safe Resource Recovery [enviro-safe.com]
- 3. ucanr.edu [ucanr.edu]
- 4. Accumulation - Washington State Department of Ecology [ecology.wa.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. azdeq.gov [azdeq.gov]
Personal protective equipment for handling 2-Bromo-p-xylene
Essential Safety and Handling Guide for 2-Bromo-p-xylene
This guide provides crucial safety and logistical information for the handling of this compound, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe operational use and disposal in a laboratory setting.
Physicochemical and Hazard Data
Proper handling of this compound requires an understanding of its physical properties and associated hazards. This substance is a combustible liquid that can cause serious irritation to the eyes, skin, and respiratory system.[1][2]
| Property | Value |
| Molecular Formula | C8H9Br[1] |
| Molecular Weight | 185.06 g/mol [1] |
| Appearance | Colorless crystals or a clear colorless liquid[2] |
| Melting Point | 9 - 10 °C / 48.2 - 50 °F[1] |
| Boiling Point | 199 - 201 °C / 390.2 - 393.8 °F[1] |
| Flash Point | 97 °C / 206.6 °F[1][3] |
| Hazards | Combustible liquid[1], Causes skin irritation[1][2], Causes serious eye irritation[1][2], May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound to prevent exposure.[4]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[5] A face shield should be worn when there is a splash potential.[4] | To protect against splashes and vapors that can cause severe eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™).[4] Inspect gloves for integrity before use.[1] | To prevent skin contact and absorption.[5] |
| Skin and Body Protection | A lab coat worn over long-sleeved clothing and closed-toe shoes.[1][4] A chemical-resistant apron is recommended for larger quantities or when splashing is likely.[4] | To minimize skin exposure and prevent irritation or burns.[1][3] |
| Respiratory Protection | All handling should occur in a certified chemical fume hood to keep airborne concentrations low.[4][5] If a fume hood is unavailable or ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[3][5] | To prevent inhalation of vapors, which can cause respiratory tract irritation.[1][5] |
Operational and Disposal Plans
Adherence to structured protocols for handling and disposal is critical for laboratory safety and environmental compliance.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that an eyewash station and a safety shower are readily accessible.[5]
-
Don PPE : Put on all required PPE as detailed in the table above.
-
Work Area Setup : Conduct all work with this compound inside a certified chemical fume hood to ensure adequate ventilation.[4][5]
-
Handling : Avoid contact with eyes, skin, and clothing.[5] Minimize dust generation if handling the solid form.[5] Keep the container tightly closed when not in use.[5]
-
Heating : Keep the substance away from open flames, hot surfaces, and other sources of ignition.[1] Note that containers may explode when heated.[2]
-
Post-Handling : Wash hands and any exposed skin thoroughly after handling.[3] Contaminated clothing should be washed before reuse.[5]
Waste Disposal Plan
Improper disposal of this compound can pose an environmental hazard.[1] Never pour it down the drain.[6]
-
Waste Collection : Collect all waste material, including contaminated gloves and absorbent materials, in a suitable, sealed, and clearly labeled container for hazardous chemical waste.[1][4]
-
Labeling : The waste container label should include "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Combustible," "Irritant").[6]
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]
-
Final Disposal : Dispose of the hazardous waste through an approved waste disposal plant.[3] It is essential to consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[5]
Emergency Spill Response
In the event of a spill, immediate and correct action is required to prevent injury and further contamination.
-
Evacuate and Isolate : Immediately evacuate all non-essential personnel from the spill area.[6]
-
Eliminate Ignition Sources : Extinguish all nearby open flames and eliminate any other ignition sources.[2] Use non-sparking tools for cleanup.[7]
-
Ventilate : Ensure the area is well-ventilated.[5]
-
Don PPE : Before cleanup, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection.[7]
-
Contain and Absorb : Use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[1]
-
Collect Waste : Carefully sweep or vacuum the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[5]
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to the appropriate environmental health and safety personnel.[7]
Safe Handling Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Benzene, 2-bromo-1,4-dimethyl- | C8H9Br | CID 11121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. ccny.cuny.edu [ccny.cuny.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
